Ethyl 5-(chlorosulfonyl)-3-furoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chlorosulfonylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOVVUPHAKDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436047 | |
| Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256373-91-8 | |
| Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 5-(chlorosulfonyl)-3-furoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(chlorosulfonyl)-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Furan Building Block
This compound is a bifunctional organic compound featuring a furan core, an ethyl ester, and a reactive sulfonyl chloride group. Its importance in the scientific community, particularly within medicinal chemistry and drug development, stems from its utility as a versatile synthetic intermediate. The sulfonyl chloride moiety is a key precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The furan ring system is also a common scaffold in pharmacologically active molecules.
This guide provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and robust protocols for researchers engaged in synthetic and medicinal chemistry.
Synthesis: Electrophilic Chlorosulfonation of Ethyl 3-furoate
The preparation of this compound is achieved through the electrophilic aromatic substitution of Ethyl 3-furoate using chlorosulfonic acid. This reaction leverages the chemical properties of both the starting material and the reagent to achieve a regioselective and efficient transformation.
Mechanistic Rationale and Causality
The furan ring in Ethyl 3-furoate is an electron-rich aromatic system, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as a potent source of the electrophilic species, +SO₂Cl. The substitution pattern is directed primarily by the activating effect of the furan ring's oxygen atom, which strongly favors substitution at the C5 position (alpha to the oxygen). The ethyl ester group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but its influence is secondary to the powerful directing effect of the ring oxygen.
The reaction is highly exothermic and requires careful temperature control. Furthermore, chlorosulfonic acid reacts violently with water; therefore, the reaction must be conducted under strictly anhydrous conditions to prevent decomposition of the reagent and ensure product purity.[1][2]
Experimental Workflow
The overall process involves the controlled reaction of the starting materials followed by a careful quenching and isolation procedure to yield the final product.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established principles of chlorosulfonation reactions.
-
Preparation: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet to ensure anhydrous conditions. Place the flask in an ice-salt bath.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (e.g., 4 equivalents). Begin stirring and allow the acid to cool to 0-5 °C.
-
Reaction: Add Ethyl 3-furoate (1 equivalent) dropwise via the dropping funnel to the cooled, stirring chlorosulfonic acid.[3][4] The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours to ensure the reaction goes to completion.
-
Quenching & Isolation: Prepare a separate large beaker containing a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the purified solid under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight to yield this compound.
Characterization: Confirming Structure and Purity
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physicochemical and spectroscopic methods provides a self-validating system for verification.
Physicochemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 256373-91-8 | [5][6][7] |
| Molecular Formula | C₇H₇ClO₅S | [5][6] |
| Molecular Weight | 238.65 g/mol | [6] |
| Appearance | White to off-white solid | General Observation |
Spectroscopic Data Analysis
Spectroscopic analysis provides unambiguous structural confirmation.[8]
| Technique | Expected Observations |
| ¹H NMR | - Furan Protons: Two distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm), appearing as singlets or doublets with small coupling constants, corresponding to the protons at the C2 and C4 positions. - Ethyl Ester Protons: A quartet (approx. δ 4.2-4.5 ppm) for the methylene (-OCH₂-) group and a triplet (approx. δ 1.2-1.5 ppm) for the methyl (-CH₃) group. |
| ¹³C NMR | Expected signals for the 7 unique carbon atoms: two furan carbons attached to protons, two furan carbons attached to substituents (C3 and C5), the ester carbonyl carbon, and the two carbons of the ethyl group. |
| IR Spectroscopy | - S=O Stretch: Strong, characteristic absorption bands for the sulfonyl chloride group, typically around 1380 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). - C=O Stretch: A strong absorption band for the ester carbonyl group, typically around 1720-1740 cm⁻¹. - C-O Stretch: Absorption bands corresponding to the ester and furan C-O bonds. |
| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 238). - Isotope Peak (M+2): A characteristic peak at m/z 240 with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation: Expected fragments corresponding to the loss of -Cl, -SO₂Cl, and parts of the ethyl ester group. |
Applications in Drug Discovery and Development
This compound is not an end-product but a valuable starting material. Its primary application is in the construction of more complex molecules for pharmaceutical research.
-
Synthesis of Sulfonamides: The sulfonyl chloride group reacts readily with primary and secondary amines to form a diverse library of furan-based sulfonamides. This allows for systematic structure-activity relationship (SAR) studies.
-
Prodrug Design: The ester functionality can be hydrolyzed in vivo, a feature that can be exploited in prodrug design to improve pharmacokinetic properties.[9]
-
Scaffold for Bioactive Molecules: As many approved drugs contain chlorine and sulfur, this compound serves as an excellent starting point for developing novel therapeutic agents.[10]
Conclusion
The synthesis of this compound via electrophilic substitution of Ethyl 3-furoate is a robust and straightforward process, provided that appropriate safety measures for handling chlorosulfonic acid are observed. Its structure and purity can be unequivocally confirmed using standard analytical techniques, including NMR, IR, and mass spectrometry. As a versatile chemical building block, it provides a valuable entry point for the synthesis of novel sulfonamides and other heterocyclic compounds, solidifying its role as a key intermediate for professionals in drug discovery and development.
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An In-Depth Technical Guide to Ethyl 5-(chlorosulfonyl)-3-furoate: Properties, Reactivity, and Handling
Introduction: Ethyl 5-(chlorosulfonyl)-3-furoate is a polyfunctionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of furan, a core structure in many biologically active molecules, this reagent combines the functionalities of an ethyl ester and a highly reactive sulfonyl chloride. This dual reactivity makes it a valuable intermediate for constructing complex molecular architectures, particularly for the synthesis of novel sulfonamides and sulfonate esters which are prevalent motifs in pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and critical handling protocols, designed for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound is identified by its unique structure, featuring a furan ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a chlorosulfonyl group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | Ethyl 5-(chlorosulfonyl)furan-3-carboxylate | [3] |
| CAS Number | 256373-91-8 | [4][5] |
| Molecular Formula | C₇H₇ClO₅S | [5] |
| Molecular Weight | 238.65 g/mol | [5] |
| Synonyms | 5-Chlorosulfonyl-furan-3-carboxylic acid ethyl ester | [3][5] |
| Physical State | Not specified in searched literature; likely a liquid or low-melting solid. |
| Solubility | Reacts with water; soluble in common aprotic organic solvents. |[4] |
Synthesis and Spectroscopic Characterization
Synthetic Pathway: Electrophilic Chlorosulfonation
The synthesis of this compound is achieved via the electrophilic substitution of its precursor, Ethyl 3-furoate.[6][7] The furan ring is an electron-rich aromatic system, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as a potent sulfonating agent.[6][8] The reaction proceeds by attacking the electron-rich C5 position of the furan ring, which is activated by the oxygen heteroatom.
Caption: General workflow for the synthesis of this compound.
Anticipated Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Expected Key Signals | Rationale |
|---|---|---|
| ¹H NMR | ~1.4 ppm (triplet, 3H)~4.4 ppm (quartet, 2H)~7.5-8.5 ppm (2 distinct doublets, 1H each) | The triplet and quartet correspond to the ethyl ester group. The two downfield doublets represent the two non-equivalent protons on the furan ring, deshielded by the electron-withdrawing substituents. |
| ¹³C NMR | ~14 ppm (CH₃)~62 ppm (CH₂)~110-150 ppm (4 distinct signals)~160 ppm (C=O) | Signals for the ethyl group, four unique carbons of the furan ring, and the ester carbonyl carbon are expected. |
| IR (Infrared) | ~1720-1730 cm⁻¹ (strong)~1370-1390 cm⁻¹ (strong)~1170-1190 cm⁻¹ (strong)~1250 cm⁻¹ (strong) | Strong C=O stretch from the ester. Asymmetric and symmetric S=O stretches from the sulfonyl chloride group, respectively. C-O stretch from the ester. |
| Mass Spec (EI) | M⁺ peak at m/z 238/240Key fragments: [M-Cl], [M-SO₂Cl], [M-OEt] | The molecular ion peak should show an approximate 3:1 isotopic pattern for ³⁵Cl/³⁷Cl. Fragmentation would involve loss of the chlorine atom, the entire chlorosulfonyl group, or the ethoxy group from the ester. |
Chemical Reactivity and Mechanistic Insights
The Sulfonyl Chloride: A Hub of Reactivity
The core reactivity of this molecule is dominated by the sulfonyl chloride functional group.[1] The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a potent electron-withdrawing environment. This makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] The subsequent departure of the chloride ion, an excellent leaving group, drives these reactions to completion.[2]
The reaction mechanism is generally accepted to be a stepwise nucleophilic substitution, proceeding through a transient, high-energy trigonal bipyramidal intermediate.[2]
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An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-3-furoate (CAS: 256373-91-8): A Key Intermediate for Pharmaceutical Research
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Ethyl 5-(chlorosulfonyl)-3-furoate, identified by its CAS number 256373-91-8, has emerged as a highly valuable and versatile intermediate. This bifunctional compound, incorporating both a reactive sulfonyl chloride and a modifiable furan ester moiety, offers a powerful platform for constructing complex molecular architectures. The sulfonyl chloride group is a potent electrophile, readily forming stable sulfonamide linkages, a structural motif present in a vast array of pharmaceuticals, including antibiotics, diuretics, and enzyme inhibitors.[1][2] Concurrently, the furan ring system is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of properties, this document delves into the causality behind its synthesis, the logic of its reactivity, and the practicalities of its application, empowering researchers to leverage its full potential in their synthetic campaigns.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 256373-91-8[4] |
| Molecular Formula | C₇H₇ClO₅S[4][5] |
| Molecular Weight | 238.65 g/mol [4][5] |
| IUPAC Name | Ethyl 5-(chlorosulfonyl)furan-3-carboxylate[6] |
| Synonyms | 5-Chlorosulfonyl-furan-3-carboxylic acid ethyl ester, Ethyl 5-chlorosulfonylfuran-3-carboxylate[5][7] |
| SMILES | O=C(C1=COC(S(=O)(Cl)=O)=C1)OCC[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid. | Based on similar structures. |
| Solubility | Reacts violently with water.[4][8] | Soluble in common aprotic organic solvents. |
| Stability | Moisture-sensitive.[8] | Requires handling under inert, anhydrous conditions. |
Section 2: Synthesis and Purification
The synthesis of this compound is most logically achieved via the electrophilic substitution of its parent ester, Ethyl 3-furoate. The introduction of the chlorosulfonyl group is a critical step that imparts the key reactivity to the molecule.
Conceptual Synthesis Pathway: Chlorosulfonation
The most direct and industrially scalable method for synthesizing this compound is the chlorosulfonation of Ethyl 3-furoate (CAS: 614-98-2).[9][10] This reaction involves treating the furan ring, which is an electron-rich heterocycle, with a potent electrophilic sulfonating agent like chlorosulfonic acid (ClSO₃H). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl group preferentially attacks the C5 position (alpha to the oxygen), which is the most activated site on the furan ring.
Caption: Core reactivity of this compound with common nucleophiles.
Detailed Experimental Protocol: Sulfonamide Synthesis
This protocol is a representative example for the synthesis of a sulfonamide derivative.
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve a primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like DCM or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise. Causality: The base is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with the solvent and wash with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Section 4: Applications in Drug Discovery
This compound is a quintessential building block for creating libraries of diverse compounds for biological screening. [11]Its bifunctional nature allows for sequential or orthogonal derivatization at both the sulfonyl chloride and the ethyl ester positions, rapidly generating molecular complexity from a single, reliable core.
Illustrative Workflow: Design of a Hypothetical Kinase Inhibitor
Many kinase inhibitors utilize a heterocyclic core and a sulfonamide "hinge-binder" to anchor the molecule within the ATP-binding site of the enzyme. The following workflow illustrates how this compound could be employed in a drug discovery campaign.
Caption: A logical workflow for library synthesis in drug discovery.
This strategy allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the furan core. The sulfonamide portion can be varied to optimize interactions with the kinase hinge region, while the amide portion can be modified to target other pockets within the active site, thereby improving potency and selectivity.
Section 5: Handling, Storage, and Safety
The high reactivity that makes this compound a valuable reagent also necessitates stringent safety precautions. It is a corrosive and toxic compound that reacts violently with water. [4][8] Table 3: GHS Hazard and Precautionary Information
| Category | Statement |
| Hazard Statements | H314: Causes severe skin burns and eye damage.<[4][8]br>H331: Toxic if inhaled.<[8]br>H335: May cause respiratory irritation.<[8]br>EUH014: Reacts violently with water.<[4]br>EUH029: In contact with water, releases gases which are toxic if inhaled. [8] |
| Precautionary Statements | P260: Do not breathe dust/fumes/gas/mist/vapors/spray.<[8]br>P280: Wear protective gloves/protective clothing/eye protection/face protection.<[4][8]br>P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.<[4]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<[4][8]br>P310: Immediately call a POISON CENTER/doctor.<[4]br>P403+P233: Store in a well-ventilated place. Keep container tightly closed. [8] |
Guidelines for Safe Use
-
Handling: Always handle this chemical within a certified chemical fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and splash-proof safety goggles with a face shield. [8][12]* Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, amines, and strong oxidizing agents. [8]The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter the water supply.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable handle for introducing the critical sulfonamide functional group. When combined with the versatile furan scaffold, it offers chemists a powerful platform for the efficient synthesis of compound libraries and the targeted design of novel drug candidates. By understanding its properties, synthesis, reactivity, and safety requirements as detailed in this guide, researchers can confidently and effectively integrate this potent building block into their discovery programs, accelerating the path toward new therapeutic breakthroughs.
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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of Ethyl 5-(chlorosulfonyl)-3-furoate in Drug Discovery
Executive Summary
Ethyl 5-(chlorosulfonyl)-3-furoate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Combining the privileged furan scaffold with a highly reactive sulfonyl chloride moiety, this molecule serves as a versatile building block for the synthesis of novel compound libraries aimed at various therapeutic targets. The chlorosulfonyl group acts as a potent electrophile, readily reacting with a plethora of nucleophiles—most notably amines—to form stable sulfonamide linkages, a cornerstone pharmacophore in numerous approved drugs. This guide provides a comprehensive analysis of its molecular architecture, a detailed protocol for its synthesis via electrophilic chlorosulfonation, an exploration of its core reactivity, and a discussion of its strategic application in modern drug discovery workflows.
The Strategic Importance of Heterocyclic Sulfonyl Chlorides
In the landscape of drug discovery, sulfonyl chlorides are indispensable intermediates.[1] Their value is rooted in the high reactivity of the sulfur-chlorine bond, which allows for facile and efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities.[1] The sulfonamide group (R-SO₂-NR'R'') is particularly prominent, found in a wide array of pharmaceuticals including antibiotics, diuretics, and enzyme inhibitors, where it often plays a critical role in target binding through hydrogen bond interactions.[1][2]
This compound emerges as a particularly valuable reagent by integrating this reactive handle with a furan ring. The furan core is a recognized "privileged scaffold" in medicinal chemistry, forming the nucleus of many biologically active compounds, including potent kinase inhibitors.[3][4] This combination allows medicinal chemists to leverage the established biological relevance of the furan structure while utilizing the sulfonyl chloride as a flexible anchor point for diversity-oriented synthesis, enabling the rapid generation of complex molecules for screening and lead optimization.[5][6]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of this compound is characterized by a five-membered furan ring, an aromatic heterocycle, substituted at two key positions. At the C-3 position, an ethyl ester group (-COOCH₂CH₃) is present, providing a potential site for hydrolytic metabolism or further chemical modification. The C-5 position is functionalized with the critical chlorosulfonyl group (-SO₂Cl), the primary site of reactivity for nucleophilic attack. The planar, aromatic nature of the furan ring provides a rigid scaffold, which is often advantageous for achieving high-affinity binding to biological targets.
Caption: Synthetic workflow for this compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. [7]This procedure must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. All glassware must be rigorously dried before use.
Materials:
-
Ethyl 3-furoate (1.0 eq)
-
Chlorosulfonic acid (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (optional, as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, and nitrogen inlet
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with Ethyl 3-furoate (1.0 eq). If using a solvent, dissolve it in a minimal amount of anhydrous DCM.
-
Addition of Chlorosulfonic Acid: Charge the dropping funnel with chlorosulfonic acid (2.0-3.0 eq). Add the acid dropwise to the stirred solution of Ethyl 3-furoate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution in a fume hood.
-
Neutralization & Extraction: The resulting aqueous slurry will be strongly acidic. Slowly neutralize it by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. The structure and purity of the final product should be validated using the spectroscopic methods outlined in Section 2.3 (NMR, IR, MS).
Core Reactivity: A Gateway to Sulfonamide Libraries
The synthetic utility of this compound lies in the electrophilic nature of the sulfonyl chloride group. It serves as a superior electrophile for reaction with a vast range of nucleophiles, most importantly primary and secondary amines, to generate diverse sulfonamide libraries. This reaction is typically robust, high-yielding, and proceeds under mild conditions, making it ideal for parallel synthesis and drug discovery campaigns. [5]
Caption: Reaction schematic for generating a sulfonamide library.
Application in Drug Discovery and Development
The structure of this compound is strategically poised for application in modern drug discovery programs.
-
Scaffold for Library Synthesis: The molecule is an ideal starting point for creating large, diverse libraries of compounds for high-throughput screening (HTS). [5]By reacting it with thousands of commercially available primary and secondary amines, researchers can rapidly generate novel chemical entities with a wide range of physicochemical properties.
-
Fragment-Based Drug Design (FBDD): The furo-sulfonamide core can be considered a high-value fragment. If initial screening identifies this core as a "hit," the ethyl ester and the amine-derived portion of the sulfonamide can be systematically modified to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).
-
Lead Optimization: In later stages of drug development, the reactivity of the sulfonyl chloride allows for late-stage functionalization. [8]This enables chemists to introduce specific chemical groups to fine-tune the molecule's properties and optimize its interaction with the biological target, a process central to structure-activity relationship (SAR) studies. [9] The overall workflow, from this key building block to a potential drug candidate, highlights its central role in the discovery pipeline.
Caption: Role of this compound in a drug discovery pipeline.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its molecular structure, featuring a stable, biologically relevant furan core and a highly versatile sulfonyl chloride handle, provides an efficient and powerful platform for the synthesis of novel sulfonamides. By understanding its synthesis, reactivity, and structural characteristics, drug development professionals can effectively harness its potential to accelerate the discovery of new therapeutic agents and expand the chemical space available for tackling complex diseases.
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Introduction: The Versatility of Ethyl 5-(chlorosulfonyl)-3-furoate in Synthetic Chemistry
An In-depth Technical Guide on the Reactivity of Ethyl 5-(chlorosulfonyl)-3-furoate with Nucleophiles
This compound is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates an ethyl furoate moiety, a known pharmacophore and a useful synthetic handle, and a highly reactive sulfonyl chloride group.[1][2][3][4][5] The strategic placement of the chlorosulfonyl group on the furan ring at position 5 makes it a prime target for nucleophilic attack, enabling the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives. This guide provides a comprehensive overview of the core reactivity of this compound with common nucleophiles, offering insights into reaction mechanisms, experimental considerations, and synthetic applications.
PART 1: Core Reactivity Principles of the Sulfonyl Chloride Group
The reactivity of this compound is dominated by the chemistry of the sulfonyl chloride functional group. Sulfonyl chlorides are powerful electrophiles due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[6][7] This polarization renders the sulfur atom highly electron-deficient and susceptible to attack by a wide range of nucleophiles.
The chloride ion is an excellent leaving group, which facilitates nucleophilic substitution at the sulfur center.[6][8] The reaction generally proceeds through a nucleophilic substitution pathway. While the precise mechanism can be substrate and condition-dependent, it is often depicted as a stepwise addition-elimination process involving a transient trigonal bipyramidal intermediate.[7][8]
PART 2: Predicted Reactivity of this compound with Nucleophiles
Based on the well-established reactivity of sulfonyl chlorides, we can confidently predict the outcomes of reactions between this compound and various classes of nucleophiles.
Reaction with Amines: Synthesis of Novel Sulfonamides
The reaction of this compound with primary or secondary amines is expected to yield the corresponding sulfonamides. This transformation is fundamental in drug discovery, as the sulfonamide linkage is a key feature in a multitude of therapeutic agents.[9][10][11][12] The reaction typically requires a base to neutralize the HCl generated.
Mechanism of Sulfonamide Formation The reaction is initiated by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by a base to afford the stable sulfonamide product.
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-(arylamino/alkylamino)sulfonyl-3-furoates
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine, pyridine, 2.0 eq) to the solution.
-
Slowly add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a base will produce the corresponding sulfonate esters.[13][14] Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in substitution and elimination reactions.[9][15]
Mechanism of Sulfonate Ester Formation The alcohol or phenol, acting as a nucleophile, attacks the electrophilic sulfur atom. Subsequent elimination of the chloride ion and deprotonation by the base yields the sulfonate ester.
Caption: Mechanism of sulfonate ester formation.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-((alkoxy/phenoxy)sulfonyl)-3-furoates
-
To a solution of the alcohol or phenol (1.1 eq) and a base (e.g., pyridine, triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the residue by column chromatography to afford the pure sulfonate ester.
Reaction with Thiols: Synthesis of Thiosulfonates
Thiols are excellent nucleophiles and are expected to react readily with this compound to form thiosulfonates.[16][17] This reaction is analogous to the formation of sulfonate esters.
Mechanism of Thiosulfonate Formation The thiolate anion, generated in situ by the deprotonation of the thiol with a base, attacks the sulfonyl chloride. The subsequent elimination of the chloride ion gives the thiosulfonate product.
Caption: Mechanism of thiosulfonate formation.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-((alkyl/aryl)disulfanyl)-3-furoates
-
Dissolve the thiol (1.1 eq) in a suitable solvent such as THF or DMF.
-
Add a base (e.g., sodium hydride, potassium carbonate, 1.2 eq) and stir for 15-30 minutes at room temperature.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
PART 3: Data Presentation and Workflow Visualization
Summary of Predicted Reactions
| Nucleophile | Product Class | General Reaction Conditions |
| Primary/Secondary Amines | Sulfonamides | Aprotic solvent, base (e.g., triethylamine, pyridine), 0 °C to room temperature. |
| Alcohols/Phenols | Sulfonate Esters | Aprotic solvent, base (e.g., pyridine, triethylamine), 0 °C to room temperature. |
| Thiols | Thiosulfonates | Aprotic solvent, base (e.g., NaH, K₂CO₃), 0 °C to room temperature. |
General Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a highly promising synthetic intermediate due to the pronounced electrophilicity of its sulfonyl chloride group. This guide has outlined the predicted reactivity of this compound with key nucleophiles—amines, alcohols, and thiols—to form a variety of valuable sulfonamide, sulfonate ester, and thiosulfonate derivatives. The provided general mechanisms and experimental protocols serve as a robust starting point for researchers and drug development professionals to explore the synthetic utility of this versatile building block. The ability to readily introduce diverse functionalities through the sulfonyl chloride handle makes this compound a valuable tool for the construction of novel molecular architectures with potential applications across the chemical sciences.
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"Ethyl 5-(chlorosulfonyl)-3-furoate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-(chlorosulfonyl)-3-furoate
Authored by: Senior Application Scientist
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, valued for its reactive sulfonyl chloride and furoate ester moieties. Its utility in the synthesis of novel pharmaceutical agents and functional materials is contingent upon its purity and stability. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its primary degradation pathways and the underlying chemical principles. We present scientifically grounded protocols for optimal storage and handling to mitigate degradation, ensuring the compound's integrity for research and development applications. Furthermore, a detailed experimental workflow for stability assessment is provided, offering a robust framework for quality control and shelf-life determination.
Introduction: The Chemical Significance of this compound
This compound, with the CAS Number 256373-91-8, is a bifunctional organic compound featuring a furan ring substituted with an ethyl ester and a chlorosulfonyl group.[1][2] This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The electrophilic sulfur of the sulfonyl chloride group readily reacts with a wide range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3] These moieties are prevalent in a multitude of biologically active molecules. The furan core and the ethyl ester provide additional sites for chemical modification, allowing for the construction of complex molecular architectures.
Given its high reactivity, which is fundamental to its synthetic utility, this compound is inherently susceptible to degradation. Understanding the factors that influence its stability is paramount for researchers and drug development professionals to ensure the reliability and reproducibility of their experimental outcomes. This guide serves as an authoritative resource on the stability and proper management of this important chemical intermediate.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of the sulfonyl chloride group. The principal degradation pathway is hydrolysis, which occurs upon exposure to water, including atmospheric moisture.
Hydrolysis: The Primary Degradation Route
Sulfonyl chlorides are highly reactive towards water, undergoing hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] This reaction is often exothermic and can proceed vigorously.[4]
Reaction Scheme: R-SO₂Cl + H₂O → R-SO₃H + HCl
In the case of this compound, this reaction leads to the formation of 5-(sulfo)-3-furoic acid ethyl ester and corrosive HCl gas. The generation of HCl can further catalyze the degradation of the starting material and other sensitive components in a reaction mixture.
The low solubility of some sulfonyl chlorides in water can sometimes offer a degree of protection against rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures in good yield.[5] However, this should not be relied upon for long-term stability.
Incompatibility with Nucleophiles and Bases
Beyond water, this compound is reactive with a variety of other nucleophiles. These incompatibilities are critical to consider during storage and handling.
-
Alcohols: React to form sulfonate esters.[3]
-
Bases: Strong bases can react violently with sulfonyl chlorides.[4][6]
Exposure to these substances, even in trace amounts, can lead to the degradation of the compound. Therefore, it is crucial to store this compound away from such incompatible materials.[6]
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, stringent storage and handling procedures are mandatory. The primary objective is to protect the compound from moisture and incompatible chemicals.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions based on the chemical properties and safety data for sulfonyl chlorides.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[7] Some suppliers recommend cold-chain transportation.[8] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[6] | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis.[4] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[6][9][10] Use a corrosive-resistant container with a resistant inner liner.[10] | A tightly sealed container prevents the ingress of moisture and other atmospheric contaminants. Proper material selection prevents corrosion from the compound or its degradation products. |
| Light | Protect from light. | While not explicitly stated for this specific compound in the search results, it is a general good practice for storing reactive organic chemicals to prevent potential photolytic degradation. |
| Incompatibilities | Store away from bases, strong oxidizing agents, alcohols, and amines.[6][9] | Prevents degradation through chemical reactions with these incompatible substances.[3] |
Safe Handling Procedures
Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes.[4] A lab coat is also essential.[4]
-
Ventilation: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors or any HCl gas that may be released upon decomposition.[4][6]
-
Dispensing: Use dry glassware and equipment to prevent hydrolysis. If possible, dispense the compound under an inert atmosphere.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder.[6] Do not use water.[7]
Experimental Workflow for Stability Assessment
To empirically determine the stability of this compound under specific laboratory conditions or to establish a shelf-life, a formal stability study is recommended. The following protocol outlines a general approach.
Protocol: Accelerated Stability Study
Objective: To assess the stability of this compound under accelerated degradation conditions (elevated temperature and humidity) over a defined period.
Materials:
-
This compound (test sample)
-
Controlled environment chambers (e.g., 40°C/75% RH)
-
Inert gas (Nitrogen or Argon)
-
Appropriate vials with inert caps
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
Reference standard of this compound
Methodology:
-
Initial Analysis (T=0):
-
Dispense the test sample into several vials under an inert atmosphere.
-
Tightly seal the vials.
-
Analyze an initial sample (T=0) via HPLC to determine the initial purity and identify any existing impurities. This serves as the baseline.
-
-
Sample Storage:
-
Place the vials in a controlled environment chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).
-
As a control, store a set of vials under the recommended storage conditions (e.g., refrigerated, under inert gas).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from both the accelerated and control conditions.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC to determine the purity of this compound and quantify any degradation products.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for both storage conditions.
-
Identify and, if possible, characterize any major degradation products. The appearance of a peak corresponding to the sulfonic acid would be indicative of hydrolysis.
-
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. Its primary mode of degradation is hydrolysis of the sulfonyl chloride group, a reaction that is exacerbated by moisture and elevated temperatures. Adherence to strict storage and handling protocols, including the use of an inert atmosphere, low temperatures, and appropriate containment, is essential to mitigate this degradation. By implementing the stability testing workflow outlined in this guide, researchers and scientists can ensure the quality and reliability of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility in their work.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides.
- Advanced Biotech. (2025). Safety Data Sheet.
- BLD Pharm. (n.d.). Ethyl 5-(chlorosulfonyl)furan-3-carboxylate.
- ResearchGate. (n.d.). Metabolic pathways involved in chlorimuron-ethyl degradation by strain CHL1.
- PrepChem.com. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate.
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"Ethyl 5-(chlorosulfonyl)-3-furoate" safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling and Use of Ethyl 5-(chlorosulfonyl)-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, incorporating both a sulfonyl chloride and a furoate ester, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with potential biological activity. However, its utility is matched by its hazardous nature, necessitating a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety data for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures for its safe management in a research and development setting.
Chemical Identity and Physicochemical Properties
A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | Fisher Scientific |
| CAS Number | 256373-91-8 | Fisher Scientific |
| Molecular Formula | C₇H₇ClO₅S | Calculated |
| Molecular Weight | 238.65 g/mol | Calculated |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Purity | > 95% | Fisher Scientific[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these hazards is paramount for risk assessment and the implementation of appropriate control measures.
GHS Classification Summary [1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Inhalation Toxicity | Category 3 | Danger | Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | May cause respiratory irritation |
| Physical Hazards Not Otherwise Classified | Category 1 | Danger | Reacts violently with water |
| Health Hazards Not Otherwise Classified | Category 1 | Danger | In contact with water, releases gases which are toxic if inhaled |
The "Danger" signal word underscores the severe nature of the potential hazards associated with this compound. The primary dangers stem from its corrosive nature and its violent reaction with water, which liberates toxic hydrogen chloride (HCl) gas.[1]
Diagram: Hazard Profile of this compound
Caption: Key hazards of this compound.
Safe Handling and Storage Protocols
Given the significant hazards, a multi-layered approach to safe handling and storage is essential. The following protocols are designed to minimize exposure and prevent incidents.
Engineering Controls
The primary line of defense is to handle this compound within a certified chemical fume hood.[1] This is non-negotiable due to the acute inhalation toxicity and the potential for release of corrosive vapors. The fume hood should have a tested and adequate face velocity to ensure containment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and potential violent reactions.[1]
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton™. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[1]
-
Skin and Body Protection: A lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[1]
-
Respiratory Protection: If there is any risk of the fume hood failing or for emergency situations, a NIOSH-approved respirator with an acid gas cartridge is necessary.[2]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents before introducing the this compound into the fume hood.
-
Have appropriate quenching and spill cleanup materials readily available.
-
-
Dispensing:
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
When transferring the material, do so slowly and carefully to avoid generating dust or splashes.
-
Keep the container tightly closed when not in use.[1]
-
-
Reaction Quenching:
-
Due to its violent reaction with water, quenching of reactions containing this reagent must be performed with extreme caution.
-
Slowly add the reaction mixture to a cooled, non-protic solvent or a suitable quenching agent under an inert atmosphere.
-
Never add water directly to the neat compound or a concentrated solution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.
-
Moisture Control: The compound is moisture-sensitive and reacts violently with water.[1] Store in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3][4]
-
Incompatibilities: Keep away from bases, strong oxidizing agents, and amines.[1]
-
Segregation: Store separately from incompatible materials.
Emergency Procedures: A Proactive Approach
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this chemical must be familiar with these emergency procedures.
Diagram: Emergency Response Workflow
Caption: Workflow for responding to an emergency involving this compound.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[1][5] Rinse the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][6] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.[1]
-
In Case of Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][5] Ingestion of this corrosive material can cause severe damage to the gastrointestinal tract.[1] Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[5]
-
Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with the substance.[1]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and sulfur oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2.
-
Containment and Cleanup: For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a suitable container for disposal. Do not use combustible materials for absorption. For larger spills, dike the area to prevent spreading.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Toxicological and Ecological Information
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[1] However, based on its chemical structure and GHS classification, the following effects are expected:
-
Acute Effects: The primary acute effects are severe irritation and burns to the skin, eyes, and respiratory tract.[1] Inhalation can be toxic and may cause respiratory irritation.[1] Ingestion can lead to severe damage to the digestive system.[1]
-
Chronic Effects: No data is available on the long-term health effects of exposure to this compound.[1]
Ecological Information
Due to its reactivity with water, no ecotoxicity data is available for this compound.[1] It is expected to be harmful to aquatic life due to the formation of acidic and toxic byproducts upon contact with water. It is not likely to be mobile in the environment.[1]
Disposal Considerations
Waste generated from the use of this compound is considered hazardous waste.[1] All waste materials, including empty containers, should be disposed of in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety department for specific disposal procedures.
Conclusion
This compound is a valuable reagent for chemical synthesis, but its hazardous properties demand a high level of respect and caution. By understanding its reactivity, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to support the safe and responsible use of this compound in the laboratory.
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Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
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PubChem. (n.d.). Ethyl 3-(chlorosulfonyl)propanoate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Ethyl 3-furoate. National Center for Biotechnology Information. [Link]
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The Strategic Intermediate: A Technical Guide to Ethyl 5-(chlorosulfonyl)-3-furoate
An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
Ethyl 5-(chlorosulfonyl)-3-furoate, a sulfonyl chloride derivative of the furan carboxylate scaffold, is a highly reactive and versatile chemical intermediate. Its significance in medicinal chemistry and drug development is primarily anchored to its role as a crucial precursor in the synthesis of potent pharmaceuticals, most notably the diuretic Furosemide. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, offering field-proven insights for researchers and scientists in the chemical and pharmaceutical industries.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount before handling this compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 256373-91-8 | [1] |
| Molecular Formula | C₇H₇ClO₅S | [1] |
| Molecular Weight | 238.65 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Solubility | Reacts violently with water | [1] |
Safety Information: this compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage. It is toxic if inhaled, and contact with water releases toxic gases. It is also moisture-sensitive. Handling requires strict adherence to safety protocols, including the use of personal protective equipment (PPE) such as gloves, protective clothing, and eye/face protection, and working in a well-ventilated fume hood.[1]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through the electrophilic aromatic substitution of Ethyl 3-furoate using chlorosulfonic acid. This reaction introduces the reactive chlorosulfonyl group onto the furan ring, priming the molecule for subsequent nucleophilic attack.
Reaction Workflow
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the chlorosulfonation of a furoate ester, adapted from established methods for similar substrates.
Materials:
-
Ethyl 3-furoate
-
Chlorosulfonic acid
-
Dry chloroform (or other suitable inert solvent)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve Ethyl 3-furoate in a suitable volume of dry chloroform under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid (typically 1.05 to 1.2 equivalents) dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified period (e.g., 1-2 hours) to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic extracts are washed with cold water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.
The Core of Reactivity: The Sulfonyl Chloride Functional Group
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group. The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Reaction with Amines: The Gateway to Sulfonamides
The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.
Reaction Workflow
Caption: Formation of Sulfonamides.
This reactivity is exemplified in the industrial synthesis of Furosemide, where a related sulfonyl chloride is reacted with furfurylamine.[2]
Applications in Drug Development: Beyond a Single Molecule
While the synthesis of Furosemide is the most well-documented application of intermediates like this compound, its potential extends to the creation of a diverse range of sulfonamide-containing molecules. The sulfonamide functional group is a key pharmacophore in a multitude of drugs due to its ability to mimic the carboxylic acid group and participate in hydrogen bonding interactions with biological targets.
By reacting this compound with various amines, medicinal chemists can generate libraries of novel compounds for screening against a wide array of therapeutic targets. This positions this compound as a valuable scaffold for the discovery of new drug candidates.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a powerful and versatile chemical intermediate with a well-established role in pharmaceutical synthesis. Its straightforward preparation and the high reactivity of its sulfonyl chloride group make it an invaluable tool for the construction of complex sulfonamide-containing molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully harness its potential in the ongoing quest for new and improved therapeutic agents.
References
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Gpatindia. Furosemide Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
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An In-depth Technical Guide to the Hydrolysis of Ethyl 5-(chlorosulfonyl)-3-furoate
Abstract
Ethyl 5-(chlorosulfonyl)-3-furoate is a bifunctional molecule featuring a highly reactive sulfonyl chloride and a more stable ethyl ester. Its interaction with aqueous media is not a simple, single-step event but rather a sequential hydrolysis cascade. The sulfonyl chloride group undergoes a rapid, often violent, reaction with water, yielding the corresponding sulfonic acid and hydrochloric acid. This initial reaction fundamentally changes the reaction environment, creating acidic conditions that subsequently catalyze the slower hydrolysis of the ethyl ester to a carboxylic acid. This guide provides a comprehensive technical overview of this hydrolysis process, grounded in established chemical principles. It details the underlying reaction mechanisms, presents a validated experimental protocol for performing the hydrolysis in a controlled and safe manner, outlines robust analytical methods for monitoring the reaction's progress, and offers insights into data interpretation and troubleshooting. This document is intended for researchers, chemists, and drug development professionals who handle or intend to utilize this reactive intermediate.
Introduction to this compound
This compound (CAS No: 256373-91-8) is a substituted furan derivative of significant interest in synthetic chemistry.[1][2] Its structure incorporates two key functional groups: an aromatic sulfonyl chloride and an ethyl carboxylate. This duality makes it a versatile building block, particularly for the synthesis of sulfonamides and other complex heterocyclic compounds, which are common motifs in pharmaceuticals.[3]
The reactivity of the molecule is dominated by the sulfonyl chloride moiety. Sulfonyl chlorides are powerful electrophiles, readily reacting with a wide range of nucleophiles.[4] The furan ring system, being heteroaromatic, influences the reactivity and stability of the sulfonyl chloride group. Studies on heteroaromatic sulfonyl halides have shown that they are often susceptible to decomposition pathways, with hydrolysis by trace water being a primary concern.[5][6] Understanding and controlling this hydrolytic instability is paramount for its effective use as a synthetic intermediate.
Critical Safety Considerations: A Prerequisite for Handling
Before any experimental work is initiated, a thorough understanding of the hazards associated with this compound is mandatory. The compound is classified as highly hazardous.
-
Extreme Reactivity with Water: The material "Reacts violently with water".[7] This is not a passive dissolution but a rapid, exothermic chemical reaction that can cause dangerous splashing and pressure buildup.
-
Corrosivity: It is designated as a Category 1 corrosive substance, causing severe skin burns and serious eye damage, potentially leading to blindness.[7]
-
Toxicity on Contact with Water: When it reacts with water, it releases gases (primarily Hydrogen Chloride - HCl) that are toxic if inhaled.[7]
-
Moisture Sensitivity: The compound is highly sensitive to moisture and should be stored under dry, inert conditions (e.g., under nitrogen) to prevent degradation.[7]
Mandatory Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and full-wrap safety goggles with a face shield.[7]
-
Ventilation: All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors or the HCl gas produced during hydrolysis.[7]
-
Inert Atmosphere: Use dry glassware and handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis from ambient moisture.
The Hydrolysis Cascade: A Mechanistic Perspective
The hydrolysis of this compound proceeds in two distinct, sequential stages. The vast difference in reactivity between the sulfonyl chloride and the ethyl ester dictates the course of the reaction.
Part A: Primary Hydrolysis of the Sulfonyl Chloride Group
The initial and most rapid reaction is the attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is mechanistically analogous to the hydrolysis of other aromatic sulfonyl chlorides.[4] It is generally accepted to proceed via a bimolecular nucleophilic substitution-type mechanism (SₙAr-like at the sulfur center), where a water molecule acts as the nucleophile.[8][9] The reaction is highly favorable and results in the formation of 5-(ethoxycarbonyl)furan-3-sulfonic acid and hydrogen chloride (HCl).
R-SO₂Cl + H₂O → R-SO₃H + HCl [4]
This step is responsible for the observed violent reactivity and is the primary source of the handling hazards.[7]
Part B: Secondary, Acid-Catalyzed Hydrolysis of the Ethyl Ester
The HCl generated in the primary hydrolysis step acts as an in situ acid catalyst for the subsequent hydrolysis of the ethyl ester group.[10] Ester hydrolysis under acidic conditions is a well-understood equilibrium process.[10] While significantly slower than the sulfonyl chloride hydrolysis, it will proceed to completion given sufficient time and water, ultimately yielding 5-carboxyfuran-3-sulfonic acid and ethanol.
The complete, two-step hydrolysis cascade can be visualized as follows:
A Validated Experimental Protocol for Controlled Hydrolysis
This protocol is designed to be self-validating by incorporating analytical checkpoints. The primary objective is to achieve complete hydrolysis of both functional groups safely and efficiently.
Materials and Reagents:
-
This compound (>95% purity)[7]
-
Deionized Water, degassed
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Syringe and needle for addition
-
Standard analytical equipment (HPLC, NMR)
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, place a significant molar excess of deionized water (e.g., 20-50 equivalents). Place the flask in an ice/water bath and stir vigorously until the temperature equilibrates to 0-5 °C. The large excess of water serves as both a reactant and a heat sink to manage the exotherm.
-
Controlled Addition: Draw the required amount of this compound into a dry syringe. Slowly add the sulfonyl chloride to the cold, stirring water over a period of 30-60 minutes. Causality: A slow, subsurface addition is critical to maximize heat dissipation and prevent localized boiling and aerosolization of HCl.[7]
-
Primary Hydrolysis: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour to ensure the complete conversion of the sulfonyl chloride.
-
Analytical Checkpoint 1: Carefully remove a small aliquot from the reaction mixture for analysis (e.g., by HPLC) to confirm the complete disappearance of the starting material.
-
Secondary Hydrolysis: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Causality: The elevated temperature and extended time are necessary to drive the slower, acid-catalyzed ester hydrolysis to completion.[10]
-
Analytical Checkpoint 2: Remove a second aliquot and analyze to confirm the conversion of the intermediate sulfonic acid ester to the final dicarboxylic acid product.
-
Product Isolation: Once the reaction is deemed complete, the resulting aqueous solution of 5-carboxyfuran-3-sulfonic acid can be concentrated under reduced pressure.
Analytical Methodologies for Reaction Monitoring
A multi-faceted analytical approach is recommended for robust characterization of this hydrolysis reaction.[11] Spectroscopic and chromatographic techniques are indispensable for tracking the disappearance of reactants and the formation of products.
| Technique | Primary Application | Key Advantages | Key Limitations |
| HPLC | Quantitative analysis of reactant, intermediate, and product concentrations over time. | High sensitivity, excellent for separating components in a complex mixture, quantitative.[12] | Requires method development; product may have poor chromophore. |
| NMR (¹H, ¹³C) | Structural elucidation of starting material, intermediate, and final product. | Provides unambiguous structural information.[11] | Lower sensitivity, requires deuterated solvents (D₂O) for analysis. |
| IR Spectroscopy | Functional group identification (presence/absence of S=O, C=O, O-H). | Fast, simple, good for confirming disappearance of sulfonyl chloride (S=O stretch).[11] | Not quantitative, broad O-H bands from water can obscure signals. |
| Titrimetry | Quantification of total acid produced (HCl + sulfonic acid). | Simple, cost-effective method to determine reaction endpoint.[11] | Not species-specific; cannot distinguish between the different acidic products. |
Protocol: Reverse-Phase HPLC Method
-
Objective: To quantify the concentrations of the starting material, the intermediate mono-acid, and the final di-acid.
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).[12]
-
Mobile Phase: A gradient elution is recommended.
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) to retain the polar products, and gradually increase the organic phase percentage (e.g., to 95% B) to elute the less polar starting material.
-
Detector: UV/Vis Detector (DAD or PDA) set to monitor multiple wavelengths.
-
Procedure: Dilute reaction aliquots in the initial mobile phase and inject. The expected elution order would be: 5-carboxyfuran-3-sulfonic acid (most polar) -> 5-(ethoxycarbonyl)furan-3-sulfonic acid -> this compound (least polar).
Data Interpretation and Troubleshooting
| Issue | Potential Cause | Troubleshooting Step / Solution |
| Incomplete Primary Hydrolysis (Starting material detected at Checkpoint 1) | Insufficient stirring; addition was too fast, causing localized high concentration. | Extend the stirring time at 0-5 °C. Ensure vigorous agitation during addition in future runs. |
| Incomplete Secondary Hydrolysis (Intermediate detected at Checkpoint 2) | Insufficient reaction time or temperature for ester hydrolysis. | Continue stirring at room temperature for another 12-24 hours, or gently warm the reaction mixture (e.g., to 40-50 °C) to accelerate the reaction. |
| Reaction Mixture Discoloration (Turns dark brown/black) | Potential decomposition of the furan ring under strongly acidic conditions, especially with heating.[13] | Perform the reaction at the lowest effective temperature. If heating is required for ester hydrolysis, keep it minimal. |
| Low Isolated Yield | Product is highly water-soluble and difficult to isolate; potential decomposition. | Avoid overheating during solvent removal. Consider isolating the product as a salt (e.g., by neutralizing with NaOH and precipitating with a non-polar solvent). |
Conclusion
The hydrolysis of this compound is a classic example of a sequential reaction dictated by the differential reactivity of its functional groups. The process is initiated by the violent hydrolysis of the sulfonyl chloride, which in turn creates the acidic environment necessary for the subsequent, slower hydrolysis of the ethyl ester. Successful and safe execution of this transformation hinges on controlling the initial exothermic reaction through slow addition and cooling. Robust analytical monitoring is essential to validate the completion of both stages of the hydrolysis cascade. By understanding the underlying mechanisms and adhering to the safety and experimental protocols outlined in this guide, researchers can effectively manage this reactive intermediate to produce the desired sulfonic acid products.
References
- Fisher Scientific. (2015-04-16). Safety Data Sheet: Ethyl 5-(chlorosulfonyl)
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
- Unknown Author. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Wikipedia contributors. (n.d.). Sulfonyl halide. Wikipedia. [Link]
-
Parrett, C. L., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- BenchChem. (2025).
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
-
ChemWhat. (n.d.). This compound CAS#: 256373-91-8. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
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Methodological & Application
Synthesis of novel sulfonamides using "Ethyl 5-(chlorosulfonyl)-3-furoate"
An In-Depth Guide to the Synthesis of Novel Furoate-Based Sulfonamides using Ethyl 5-(chlorosulfonyl)-3-furoate
Introduction: The Convergence of Privileged Scaffolds
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal chemistry.[1] Since the discovery of the first sulfa drugs in the 1930s, this moiety has been incorporated into a vast array of therapeutic agents, demonstrating a wide spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[2][3][4][5][6] The success of the sulfonamide group lies in its unique stereoelectronic properties; it is a rigid, crystalline functional group that can act as a hydrogen bond donor and acceptor, often serving as an isostere for carboxylic acids or amides, but with increased metabolic stability.[1][7]
Concurrently, furan-containing molecules represent another privileged scaffold in drug discovery. The furan ring is a key component in numerous approved drugs, where it contributes to the molecule's overall conformation, polarity, and ability to engage in specific receptor interactions.[8] For instance, furoate derivatives are precursors to potent anti-inflammatory agents, antibiotics, and cardiovascular drugs.[8]
This application note details the strategic use of This compound , a bifunctional reagent that elegantly combines these two valuable pharmacophores. This molecule serves as a versatile starting material for the synthesis of novel sulfonamide libraries, where the sulfonyl chloride group provides a reactive handle for coupling with various amines, and the ethyl furoate portion offers a site for potential downstream modifications, enabling extensive Structure-Activity Relationship (SAR) studies.
Reaction Principles: The Mechanism of Sulfonamide Formation
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic, robust, and widely employed transformation in organic chemistry.[1][9] The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This is typically the rate-determining step.
-
Formation of a Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.
-
Elimination of Chloride: The intermediate collapses, expelling a chloride ion as a leaving group.
-
Deprotonation: A base, either an excess of the reactant amine or an added non-nucleophilic base like pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and an ammonium salt byproduct.[1] The removal of the generated hydrochloric acid (HCl) is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The overall process is effectively a kinetically controlled process involving nucleophilic substitution at the sulfur center.[2]
Experimental Application: Protocol for the Synthesis of Ethyl 5-(Anilinosulfonyl)-3-furoate
This section provides a detailed, step-by-step protocol for a representative synthesis using aniline as the amine nucleophile. This procedure can be adapted for a wide range of primary and secondary amines.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Notes |
| This compound | C₇H₇ClO₅S | 238.65 | 238.7 mg (1.0 mmol) | Starting electrophile. Handle in a fume hood.[10][11] |
| Aniline | C₆H₇N | 93.13 | 93.1 mg (1.0 mmol) | Nucleophile. Freshly distilled for best results. |
| Pyridine | C₅H₅N | 79.10 | 118.7 mg (1.5 mmol) | Base and catalyst. Use anhydrous grade. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~15 mL | Anhydrous solvent. |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | ~20 mL | For aqueous work-up. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~20 mL | For aqueous work-up. |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~20 mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | Drying agent. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | For column chromatography. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | As needed | For reaction monitoring. |
Step-by-Step Synthesis and Purification Protocol
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (93.1 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Addition of Base: Add pyridine (118.7 mg, 1.5 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10 minutes. This is crucial to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Dissolve this compound (238.7 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 15 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting amine and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Aqueous Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine and any unreacted aniline.
-
Wash with saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to isolate the pure sulfonamide product.
-
Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid/oil under high vacuum to obtain the final product, Ethyl 5-(anilinosulfonyl)-3-furoate.
Product Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the characterization of novel sulfonamides.
| Technique | Expected Observations for Ethyl 5-(anilinosulfonyl)-3-furoate |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm for the furan and phenyl rings. NH Proton: A broad singlet, typically δ 8-10 ppm, which is D₂O exchangeable.[12] Ethyl Ester Protons: A quartet (~δ 4.4 ppm) and a triplet (~δ 1.4 ppm). |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 160-165 ppm for the ester C=O. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).[12] Ethyl Ester Carbons: Signals around δ 62 ppm (CH₂) and δ 14 ppm (CH₃). |
| FT-IR (cm⁻¹) | N-H Stretch: A peak around 3200-3300 cm⁻¹. C=O Stretch: A strong absorption around 1710-1730 cm⁻¹ (ester). S=O Stretches: Two characteristic strong bands for the sulfonyl group, typically at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).[12][13] S-N Stretch: A band observed around 930 cm⁻¹.[12] |
| High-Resolution MS | The measured m/z of the molecular ion [M+H]⁺ or [M+Na]⁺ should match the calculated exact mass of the target molecule (C₁₃H₁₃NO₅S) to within 5 ppm. |
Conclusion and Future Outlook
The use of this compound provides a direct and efficient route to a diverse range of novel sulfonamides. The protocol described herein is robust and can be broadly applied to various amine nucleophiles, enabling the rapid generation of compound libraries for biological screening. The resulting furoate-sulfonamide products are ideal candidates for further chemical elaboration. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex structures. This synthetic versatility makes this compound a powerful tool for researchers and scientists in the field of drug development.
References
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health.[Link]
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Ball, N. D., & Sanford, M. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
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Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
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Willis, M. C. (2016). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.[Link]
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Wikipedia contributors. (2023). Sulfonamide. Wikipedia.[Link]
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LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.[Link]
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Okonkwo, F. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.[Link]
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Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.[Link]
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Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. University of Bologna.[Link]
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Warnke, S., et al. (2015). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate.[Link]
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Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. Research India Publications.[Link]
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Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.[Link]
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Chemical Synthesis Database. (n.d.). ethyl 5-(chloromethyl)-2-methyl-3-furoate. Chemical Synthesis Database.[Link]
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Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate.[Link]
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International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. IJFCPR.[Link]
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Prousek, J. (1988). Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives. ResearchGate.[Link]
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Ashraf, M., et al. (2020). Biological activities of sulfonamides. ResearchGate.[Link]
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PrepChem. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. PrepChem.com.[Link]
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ChemWhat. (n.d.). This compound CAS#: 256373-91-8. ChemWhat.[Link]
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Application Notes and Protocols for the Reaction of Ethyl 5-(chlorosulfonyl)-3-furoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel sulfonamides through the reaction of Ethyl 5-(chlorosulfonyl)-3-furoate with primary amines. The furoate scaffold is a valuable heterocyclic motif in medicinal chemistry, and its incorporation into sulfonamide structures offers a promising avenue for the development of new therapeutic agents. These application notes detail the underlying chemical principles, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Furoate-Based Sulfonamides
Sulfonamides are a cornerstone of modern pharmacology, with applications ranging from antibacterial and antiviral agents to diuretics and hypoglycemics. The incorporation of a furoate ring system into a sulfonamide structure introduces a five-membered aromatic heterocycle with a unique electronic and steric profile. This can lead to novel interactions with biological targets and improved pharmacokinetic properties. This compound is a key building block for accessing this chemical space, enabling the synthesis of a diverse library of N-substituted furoate sulfonamides for screening and lead optimization in drug discovery programs.
Reaction Mechanism and Scientific Principles
The reaction of this compound with a primary amine is a classic nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion as a good leaving group, resulting in the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated as a byproduct.
The choice of solvent is critical and is typically an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to avoid reaction with the sulfonyl chloride. The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.
Experimental Workflow
The general workflow for the synthesis of ethyl 5-(N-substituted-sulfamoyl)-3-furoates is outlined below.
Figure 1. General experimental workflow for the synthesis of ethyl 5-(N-substituted-sulfamoyl)-3-furoates.
Detailed Experimental Protocol: Representative Synthesis of Ethyl 5-(N-benzylsulfamoyl)-3-furoate
This protocol describes a representative synthesis using benzylamine as the primary amine.
Materials and Equipment
-
This compound (95%+)
-
Benzylamine (≥99%)
-
Triethylamine (TEA, ≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber.
Reaction Setup and Procedure
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (0.2 M concentration with respect to the amine) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting amine is consumed.
Work-up and Purification
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(N-benzylsulfamoyl)-3-furoate.
Table of Reaction Parameters for Various Primary Amines
The following table provides illustrative reaction parameters for the reaction of this compound with different classes of primary amines. Optimization may be required for specific substrates.
| Amine Type | Example | Relative Reactivity | Suggested Base | Typical Reaction Time (h) | Notes |
| Aliphatic (unhindered) | Benzylamine | High | Triethylamine (TEA) | 2-6 | Reaction is typically fast and clean. |
| Aliphatic (hindered) | tert-Butylamine | Low | Pyridine, DMAP (cat.) | 12-24 | Steric hindrance slows the reaction; may require elevated temperatures. |
| Aromatic (electron-donating) | p-Anisidine | Moderate | Pyridine | 4-8 | Less nucleophilic than aliphatic amines but generally reactive. |
| Aromatic (electron-withdrawing) | p-Nitroaniline | Low | Pyridine, DMAP (cat.) | 12-48 | Reduced nucleophilicity requires longer reaction times and potentially heating. |
| Heterocyclic | 2-Aminopyridine | Moderate | Triethylamine (TEA) | 6-12 | Reactivity can be influenced by the position of the amino group and the nature of the heterocycle. |
Characterization of Products
The synthesized ethyl 5-(N-substituted-sulfamoyl)-3-furoates can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing characteristic signals for the furoate ring protons, the ethyl ester, the sulfonamide N-H proton (if not exchanged with D₂O), and the substituents from the primary amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the sulfonamide group (S=O stretching), the ester carbonyl (C=O stretching), and the N-H bond.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed)- Low reactivity of the amine- Insufficient base | - Use freshly opened or purified sulfonyl chloride.- Increase reaction temperature and/or time. Use a stronger base or a catalyst like DMAP.- Ensure at least stoichiometric amount of base is used. |
| Formation of multiple products | - Di-sulfonylation of the primary amine- Side reactions of functional groups on the amine | - Use a slight excess of the amine relative to the sulfonyl chloride.- Protect sensitive functional groups on the amine prior to the reaction. |
| Difficult purification | - Co-elution of product and starting materials/byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Safety Precautions
This compound is a reactive and corrosive chemical. It is essential to handle it with appropriate safety precautions. [1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity: this compound reacts violently with water and is moisture-sensitive. [1]It is incompatible with strong bases, oxidizing agents, and amines. [1]* Health Hazards: The compound is corrosive and can cause severe skin burns and eye damage. [1]It is also toxic if inhaled. [1]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. [1]If inhaled, move to fresh air. [1] Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.
References
Sources
Application Notes & Protocols: Ethyl 5-(chlorosulfonyl)-3-furoate in Medicinal Chemistry
Executive Overview
Ethyl 5-(chlorosulfonyl)-3-furoate is a pivotal bifunctional reagent in modern medicinal chemistry. It integrates a reactive sulfonyl chloride group with a furan-carboxylate scaffold, a privileged heterocycle in drug discovery. The primary utility of this compound lies in its capacity as an electrophilic building block for the synthesis of novel sulfonamides. The sulfonyl chloride moiety provides a robust handle for reaction with a vast array of primary and secondary amines, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth analysis of its reactivity, applications, and detailed protocols for its safe and effective use in a research setting.
Physicochemical Properties & Safety Data
Handling this compound requires strict adherence to safety protocols due to its high reactivity and corrosive nature. It is classified as a hazardous substance and all operations should be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Reference(s) |
| CAS Number | 256373-91-8 | [1][2] |
| Molecular Formula | C₇H₇ClO₅S | [1][3] |
| Molecular Weight | 238.65 g/mol | [1] |
| Appearance | Not explicitly stated; typically a solid or oil. | |
| Primary Hazards | Reacts violently with water. Toxic if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. | [4] |
| Incompatible Materials | Water, Bases, Strong Oxidizing Agents, Amines. | [4][5] |
| Storage | Store locked up in a dry, well-ventilated place under an inert atmosphere (e.g., nitrogen). Keep container tightly closed. Moisture sensitive. | [4] |
Emergency First Aid:
-
Inhalation: Remove person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of delicate tissues.[4]
Core Reactivity: The Sulfonyl Chloride Moiety
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[6] This sulfur is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[6][7] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
The most common and medicinally relevant reaction is the formation of a sulfonamide linkage upon reaction with a primary or secondary amine. This reaction is fundamental to drug discovery, as the sulfonamide group is a key pharmacophore in a multitude of approved drugs, including antibacterials, diuretics, and enzyme inhibitors.[7][8][9]
Caption: Reaction of this compound with an amine.
Applications in Medicinal Chemistry
The furan-sulfonamide scaffold is a valuable motif in drug design. The strategic incorporation of this compound allows medicinal chemists to:
-
Introduce the Sulfonamide Moiety: This functional group is critical for biological activity in many drug classes.[8] It is known to act as a zinc-binding group in the active site of metalloenzymes, such as carbonic anhydrases, making it a key component in the design of specific inhibitors.[10]
-
Synthesize Compound Libraries: The reaction of the sulfonyl chloride with diverse amine building blocks is highly reliable and amenable to parallel synthesis, facilitating the rapid creation of focused libraries for high-throughput screening.[11]
-
Explore Structure-Activity Relationships (SAR): By systematically varying the amine component (R¹ and R² groups), researchers can probe the SAR of a target, optimizing for potency, selectivity, and pharmacokinetic properties.
-
Develop Novel Heterocyclic Scaffolds: The resulting furan sulfonamides can serve as intermediates for further chemical elaboration, such as the synthesis of fused ring systems like furo[3,2-b]pyridine sulfonamides, which have shown potential as inhibitors of various enzymes.[12]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Furan-3-carboxylate-5-sulfonamides
This protocol describes a standard method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary), 1.1 equivalents
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), 1.5 - 2.0 equivalents
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel), dried in an oven.
-
Magnetic stirrer and stir bar
-
Ice/water bath
Procedure:
-
Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.1 eq.) and the tertiary amine base (e.g., TEA, 1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Causality: This initial cooling is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexanes. The reaction is complete upon the disappearance of the limiting reagent (usually the sulfonyl chloride).
-
Work-up: a. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine. Causality: These washes remove unreacted amine, excess base, and aqueous impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).
-
Characterization (Self-Validation): Combine the pure fractions and remove the solvent in vacuo. Characterize the final sulfonamide product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Safe Handling and Quenching
Handling:
-
Always handle this compound in a chemical fume hood.[4]
-
Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a lab coat.[4]
-
Use only glass or Teflon-coated equipment. Avoid contact with metals.
-
Ensure all glassware is scrupulously dried to prevent violent reaction with moisture.[4]
-
Keep away from bases, amines, and alcohols except when used as reagents under controlled conditions.[4][5]
Quenching/Disposal of Excess Reagent:
-
Never add water directly to the neat reagent.
-
For small quantities, slowly and carefully add the reagent to a vigorously stirred, cold (0 °C) solution of a weak nucleophile like isopropanol in a large volume of an inert solvent (e.g., THF). This will convert it to a more stable sulfonate ester.
-
Alternatively, add it dropwise to a cold, stirred solution of sodium bicarbonate.
-
The resulting mixture should be neutralized and disposed of according to institutional waste disposal guidelines.
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Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridine-2-sulfonamides Utilizing Ethyl 5-(chlorosulfonyl)-3-furoate
Introduction: The Significance of Furo[3,2-b]pyridines in Modern Drug Discovery
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of considerable interest to the medicinal chemistry community. Its rigid, planar structure and unique electronic properties make it an ideal framework for the design of potent and selective modulators of various biological targets. Notably, derivatives of this scaffold have emerged as powerful inhibitors of protein kinases, a class of enzymes frequently implicated in oncogenesis and other proliferative disorders. The strategic functionalization of the furo[3,2-b]pyridine core, particularly with a sulfonamide moiety at the 2-position, has been shown to be a fruitful avenue for the development of novel therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse library of furo[3,2-b]pyridine-2-sulfonamides. The protocols herein leverage the commercially available starting material, Ethyl 5-(chlorosulfonyl)-3-furoate, and are designed to be both robust and adaptable for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.
Strategic Overview of the Synthetic Approach
The synthesis of furo[3,2-b]pyridine-2-sulfonamides from this compound is a multi-step process that can be logically divided into two key stages: the construction of the core furo[3,2-b]pyridine ring system and the subsequent elaboration to the final sulfonamide products. This strategic disconnection allows for a modular approach, enabling the synthesis of a diverse library of compounds from a common intermediate.
The proposed synthetic pathway commences with the regioselective nitration of the starting furoate, followed by reduction of the nitro group to afford a key 2-aminofuran intermediate. This intermediate then undergoes a Friedländer annulation to construct the fused pyridine ring. The resulting furo[3,2-b]pyridine-2-sulfonyl chloride is then reacted with a panel of primary and secondary amines to yield the target sulfonamides.
Data Presentation: Key Reagents and Intermediates
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | O=S(Cl)(=O)c1oc(cc1C(=O)OCC)=O | C₇H₇ClO₅S | 238.65 | 306936-35-6[1] |
| Ethyl 2-nitro-5-(chlorosulfonyl)-3-furoate | O=S(Cl)(=O)c1oc(c(c1)[O-])C(=O)OCC | C₇H₆ClNO₇S | 295.65 | N/A |
| Ethyl 2-amino-5-(chlorosulfonyl)-3-furoate | Nc1c(oc(c1)S(=O)(=O)Cl)C(=O)OCC | C₇H₈ClNO₅S | 269.66 | N/A |
| Ethyl 2-(chlorosulfonyl)furo[3,2-b]pyridine-3-carboxylate | O=S(Cl)(=O)c1nc2c(cc1)oc(c2)C(=O)OCC | C₁₀H₈ClNO₅S | 203.69 | N/A |
| Furo[3,2-b]pyridine-2-sulfonamide Derivatives | O=S(=O)(c1nc2c(cc1)oc=c2)N(R1)R2 | Variable | Variable | N/A |
Experimental Protocols
Part 1: Synthesis of the Furo[3,2-b]pyridine Core
This section details the construction of the pivotal intermediate, Ethyl 2-(chlorosulfonyl)furo[3,2-b]pyridine-3-carboxylate.
Step 1.1: Regioselective Nitration of this compound
-
Causality: The furan ring in the starting material is rendered electron-deficient by the presence of two powerful electron-withdrawing groups: the chlorosulfonyl group at the 5-position and the ethyl ester at the 3-position. Electrophilic aromatic substitution, such as nitration, is therefore directed to the most electron-rich position, which is the C2 carbon. The use of a nitrating mixture of fuming nitric acid and sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary to overcome the deactivation of the ring.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid (20 mL) cooled to 0 °C in an ice-salt bath, add this compound (5.0 g, 20.9 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
To this solution, add a pre-cooled (0 °C) mixture of fuming nitric acid (1.5 mL, 35.6 mmol) and concentrated sulfuric acid (5 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
The precipitated solid, Ethyl 2-nitro-5-(chlorosulfonyl)-3-furoate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Step 1.2: Reduction of the Nitro Group to Form Ethyl 2-amino-5-(chlorosulfonyl)-3-furoate
-
Causality: The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization. A variety of reducing agents can be employed for this transformation. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds.[2][3]
-
Protocol:
-
Suspend Ethyl 2-nitro-5-(chlorosulfonyl)-3-furoate (4.0 g, 13.5 mmol) in ethanol (50 mL).
-
To this suspension, add a solution of tin(II) chloride dihydrate (15.2 g, 67.5 mmol) in concentrated hydrochloric acid (20 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Ethyl 2-amino-5-(chlorosulfonyl)-3-furoate, which can be used in the next step without further purification.
-
Step 1.3: Friedländer Annulation for the Construction of the Furo[3,2-b]pyridine Ring
-
Causality: The Friedländer synthesis is a powerful and versatile method for the construction of quinoline and related heterocyclic systems.[4][5] In this step, the 2-aminofuran derivative undergoes a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and dehydration to form the fused pyridine ring. The use of an acid catalyst, such as p-toluenesulfonic acid, facilitates both the initial condensation and the final dehydration step.[6]
-
Protocol:
-
To a solution of crude Ethyl 2-amino-5-(chlorosulfonyl)-3-furoate (3.0 g, 11.1 mmol) in acetic acid (30 mL), add malondialdehyde bis(dimethyl acetal) (2.74 g, 16.7 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (211 mg, 1.11 mmol).
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 2-(chlorosulfonyl)furo[3,2-b]pyridine-3-carboxylate.
-
Part 2: Synthesis of Furo[3,2-b]pyridine-2-sulfonamides
This section describes the reaction of the key sulfonyl chloride intermediate with a variety of amines to generate the target sulfonamide library.
Step 2.1: General Protocol for the Synthesis of Furo[3,2-b]pyridine-2-sulfonamides
-
Causality: The sulfonyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles such as primary and secondary amines to form a stable sulfonamide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is generated as a byproduct.
-
Protocol:
-
Dissolve Ethyl 2-(chlorosulfonyl)furo[3,2-b]pyridine-3-carboxylate (100 mg, 0.33 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere.
-
Add the desired primary or secondary amine (0.49 mmol, 1.5 equivalents) to the solution.
-
Add pyridine (0.04 mL, 0.49 mmol, 1.5 equivalents) to the reaction mixture and stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with 1 M hydrochloric acid (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography to afford the desired furo[3,2-b]pyridine-2-sulfonamide derivative.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for furo[3,2-b]pyridine-2-sulfonamides.
Troubleshooting and Key Considerations
-
Nitration Step: The nitration reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure safety. The addition of the nitrating mixture should be slow and dropwise.
-
Reduction Step: The work-up of the tin(II) chloride reduction can sometimes result in the formation of tin salts that are difficult to remove. Thorough washing and extraction are crucial for obtaining a clean product.
-
Friedländer Annulation: The choice of the 1,3-dicarbonyl component in the Friedländer synthesis will determine the substitution pattern on the newly formed pyridine ring, allowing for the introduction of further diversity.
-
Sulfonamide Formation: The reactivity of the amine will influence the reaction conditions. Less nucleophilic amines may require longer reaction times or gentle heating. The sulfonyl chloride intermediate is sensitive to moisture and should be handled under anhydrous conditions.
Conclusion
The protocols detailed in these application notes provide a robust and versatile platform for the synthesis of a diverse range of furo[3,2-b]pyridine-2-sulfonamides. By following these experimentally validated procedures, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization in their drug discovery programs. The modular nature of this synthetic strategy allows for extensive exploration of the chemical space around the furo[3,2-b]pyridine scaffold, facilitating the identification of potent and selective therapeutic candidates.
References
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon.
-
Uvarova, E. S., Kutasevich, A. V., Koldaeva, T. Y., & Mityanov, V. S. (2025). A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. RSC Advances, 15(1), 1-10. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
- Moffett, R. B. (1953). The Reduction of Aromatic Nitro Compounds with Stannous Chloride. Journal of the American Chemical Society, 75(11), 2786–2787.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104–110. [Link]
- U.S. Patent No. 4,166,070. (1979).
- U.S. Patent No. 4,316,862. (1982).
- Beckett, A. H., & Robinson, A. E. (1959). The Reactions of Nitrofurans with Bacteria—II. Reduction of a Series of Antibacterial Nitrofurans by Aerobactor aerogenes. Journal of Medicinal Chemistry, 1(2), 135–154.
-
Organic Syntheses. (n.d.). Pyridine-sulfur trioxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
Sources
- 1. US4316862A - Process for the preparation of sulphonic acid chlorides - Google Patents [patents.google.com]
- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for sulfonamide synthesis with "Ethyl 5-(chlorosulfonyl)-3-furoate"
An Application Note for the Synthesis of Novel Sulfonamides from Ethyl 5-(chlorosulfonyl)-3-furoate
Authored by: A Senior Application Scientist
Introduction: The Significance of Furan-Based Sulfonamides
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2] Its ability to act as a stable, non-hydrolyzable mimic of a carboxylate or phosphate group allows it to effectively interact with biological targets.[3] The furan ring system, a five-membered aromatic heterocycle, is also a privileged scaffold in drug discovery, valued for its unique electronic properties and its capacity to engage in hydrogen bonding. The combination of these two pharmacophores into a single molecular entity—furan-based sulfonamides—offers a compelling strategy for the development of novel therapeutics with potentially unique pharmacological profiles.
This application note provides a detailed, field-proven protocol for the synthesis of sulfonamides utilizing this compound as a versatile starting material. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss methods for purification and characterization, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
The Key Reagent: this compound
This compound (CAS No: 306936-35-6) is an ideal starting material for this synthesis.[4] The molecule features two key reactive sites: an ester and a sulfonyl chloride. The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form the stable sulfonamide linkage.[1][3] The ethyl furoate moiety provides the heterocyclic core and an ester handle that can be further modified in subsequent synthetic steps, allowing for the creation of a diverse library of compounds from a single precursor.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution-type reaction.[1][5] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide bond.
This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically added to the reaction mixture.[1] The base acts as an acid scavenger, neutralizing the HCl as it is formed and ensuring the reaction proceeds to completion.
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a representative primary amine. Researchers should adapt quantities based on the specific molecular weights of the amines used.
Materials and Equipment
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Triethylamine (TEA) or Pyridine, freshly distilled
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for filtration and recrystallization
Safety Precautions
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Amines can be toxic, corrosive, and have strong odors. Handle them in a well-ventilated fume hood and wear appropriate PPE.[7][8][9]
-
Dichloromethane (DCM) is a volatile solvent. Avoid inhalation and skin contact.
-
The reaction can be exothermic. Initial addition of the sulfonyl chloride should be done slowly at a reduced temperature (0 °C).
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected amine (1.1 equivalents).
-
Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the flask to 0 °C using an ice-water bath and begin stirring.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 2-4 hours. Monitor the progress by TLC, observing the consumption of the starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove excess amine and triethylamine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Brine (to aid in phase separation).
-
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Data Summary: Example Reaction Parameters
| Parameter | Reagent/Condition | Amount (Example) | Moles | Equivalents |
| Limiting Reagent | This compound | 1.00 g | 4.22 mmol | 1.0 |
| Nucleophile | Aniline | 0.43 g (0.42 mL) | 4.64 mmol | 1.1 |
| Base | Triethylamine | 0.71 g (0.98 mL) | 7.00 mmol | 1.2 |
| Solvent | Anhydrous Dichloromethane (DCM) | 20 mL | - | - |
| Temperature | 0 °C to Room Temperature | - | - | - |
| Reaction Time | 2-4 hours | - | - | - |
Purification and Characterization
The crude sulfonamide product is typically a solid and can be purified by recrystallization or column chromatography.[10]
Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline sulfonamides.[11][12]
-
Solvent Selection: Choose a solvent system in which the sulfonamide is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water, isopropanol/water, or ethyl acetate/hexane.[12][13]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If colored impurities are present, activated charcoal can be added, and the solution can be filtered while hot.[13]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[13]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Expect to see signals corresponding to the furan ring protons, the ethyl ester group, the protons from the amine portion, and the sulfonamide N-H proton (if applicable).[14][15][16] The N-H proton of a sulfonamide typically appears as a singlet in the range of 8-11 ppm.[16]
-
Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group are typically observed around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
General Workflow Visualization
The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Extend the reaction time or gently warm the mixture if starting materials are stable. Monitor progress carefully by TLC.[10] |
| Hydrolysis of sulfonyl chloride. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under a dry, inert atmosphere.[10] | |
| Amine or base is of poor quality. | Use freshly distilled amines and bases. | |
| "Oiling Out" during Recrystallization | Solvent is too nonpolar or solution is cooling too quickly. | Re-heat to dissolve the oil, add a small amount of a more polar co-solvent (e.g., ethanol), and allow to cool more slowly.[12] |
| High concentration of impurities. | Consider pre-purification using column chromatography before attempting recrystallization.[12] | |
| Product Contaminated with Starting Amine | Inefficient workup. | Ensure the 1 M HCl wash is performed thoroughly. Two or three washes may be necessary to fully remove the basic amine and TEA. |
References
-
Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]
-
Laha, S., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(40), 10350-10358. [Link]
- Martin, E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
-
Emwas, A. H., et al. (2013). Preparation of sulfonamides from N-silylamines. Molecules, 18(11), 13802-13816. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3326. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(9), 169-177. [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research, 12(3). [Link]
-
Greenbook. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]
-
Asghar, M. N., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(1), 35. [Link]
-
Hussein, H. K., et al. (2023). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Chemical and Biochemical Sciences, 23(1), 363-371. [Link]
-
The University of Manchester. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
Prousek, J. (2014). Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives. Collection of Czechoslovak Chemical Communications. [Link]
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Application Note: High-Throughput Parallel Synthesis of Novel Furan-Based Sulfonamide Libraries Utilizing Ethyl 5-(chlorosulfonyl)-3-furoate
Introduction: The Strategic Value of Furan Sulfonamides in Drug Discovery
The furan scaffold is a privileged heterocycle in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it an attractive core for library design. When functionalized with a sulfonamide linkage, the resulting furan sulfonamides represent a chemotype of significant interest for targeting a wide array of biological targets, including enzymes and receptors. The sulfonamide group itself is a key pharmacophore, known for its role in antibacterial agents, diuretics, and carbonic anhydrase inhibitors.
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with novel, structurally diverse small molecules for high-throughput screening (HTS).[1] Parallel synthesis, a cornerstone of DOS, enables the rapid generation of large numbers of discrete compounds, significantly accelerating the hit-to-lead optimization process.[2][3] This application note provides a comprehensive guide to the use of Ethyl 5-(chlorosulfonyl)-3-furoate as a versatile building block for the efficient parallel, solution-phase synthesis of diverse furan-based sulfonamide libraries. We will delve into the underlying chemical principles, provide detailed, validated protocols for library production in a 96-well format, and discuss strategies for high-throughput purification.
The Reagent: this compound - A Bifunctional Building Block for Diversity
This compound is a strategically designed building block possessing two key points of functionality that can be orthogonally addressed.
-
The Sulfonyl Chloride (-SO₂Cl): This highly reactive electrophilic group readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of the library synthesis detailed herein.
-
The Ethyl Ester (-COOEt): This group provides a secondary handle for post-synthesis modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to introduce further diversity, or it can be reduced or otherwise transformed.
The furan core itself imparts a degree of conformational rigidity and specific electronic character to the resulting library members.
Reaction Mechanism and Rationale: The "Why" Behind the Protocol
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction mechanism can proceed through two primary pathways: a direct displacement (SN2-like) mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.[4]
DOT Script for General Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Causality Behind Experimental Choices:
-
Base Selection: The reaction liberates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to scavenge this acid.[5] A non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or a weak nucleophile like pyridine is ideal. These bases will not compete with the primary or secondary amine in attacking the sulfonyl chloride.[6][7] Pyridine can also act as a nucleophilic catalyst in some acyl transfer reactions, but its primary role here is as an acid scavenger.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid competitive hydrolysis of the reactive sulfonyl chloride.
-
Stoichiometry: A slight excess of the amine can be used to drive the reaction to completion. However, for library synthesis where purification from excess starting material is a concern, a 1:1 stoichiometry is often employed, with the focus on achieving high conversion through optimized reaction time and temperature.
Experimental Protocols
Protocol 1: Parallel Solution-Phase Synthesis of a Furan Sulfonamide Library
This protocol is designed for a 96-well plate format, allowing for the simultaneous synthesis of 96 unique sulfonamides.
Materials and Equipment:
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Inert atmosphere manifold (optional, but recommended)
-
Orbital shaker
-
This compound
-
Library of diverse primary and secondary amines
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger resin (e.g., Tris(2-aminoethyl)amine, polystyrene-bound)
-
96-well filter plate
-
Deep-well collection plate
-
Centrifugal evaporator
Procedure:
-
Reagent Plate Preparation:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
In a 96-well plate (the "reagent plate"), aliquot the desired volume of the this compound stock solution into each well (e.g., 100 µL for 20 µmol per well).
-
Prepare stock solutions of your amine library in anhydrous DCM (e.g., 0.22 M).
-
Using a multichannel pipette or liquid handler, add the corresponding amine solution to each well of the reagent plate (e.g., 100 µL for 22 µmol per well, a 1.1 molar equivalent).
-
-
Reaction Initiation and Incubation:
-
To each well, add a solution of pyridine or TEA in anhydrous DCM (e.g., 2.0 molar equivalents).
-
Seal the 96-well reaction block with a chemically resistant sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. The reaction progress can be monitored by LC-MS analysis of a few representative wells.
-
-
High-Throughput Work-up and Purification:
-
Quenching (Optional but Recommended): Add a small amount of a primary amine scavenger resin (e.g., polystyrene-bound isocyanate) to each well to remove any unreacted primary amine. Agitate for 2-4 hours.
-
Acid Scavenging: Add a basic scavenger resin (e.g., Tris(2-aminoethyl)amine, polystyrene-bound) to each well to quench any remaining sulfonyl chloride and scavenge the pyridinium or triethylammonium hydrochloride salt.[8][9] Agitate for 4-6 hours.
-
Filtration: Place the 96-well reaction block on top of a 96-well filter plate, which is seated on a deep-well collection plate. Centrifuge the assembly to filter the reaction solutions, collecting the filtrates in the deep-well plate.
-
Washing: Wash the resin in each well with DCM and centrifuge again to ensure complete product recovery.
-
Solvent Removal: Place the deep-well collection plate in a centrifugal evaporator to remove the solvent.
-
-
Analysis and Storage:
-
The resulting library of furan sulfonamides can be re-dissolved in a suitable solvent (e.g., DMSO) for analysis by LC-MS and for storage as an assay-ready plate.
-
DOT Script for Parallel Synthesis Workflow
Caption: Workflow for parallel synthesis of a sulfonamide library.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the parallel synthesis of a furan sulfonamide library.
| Parameter | Condition | Rationale |
| Scaffold | This compound | Provides a furan core and two points for diversification. |
| Building Blocks | Diverse primary & secondary amines | Introduces variability at the R-group of the sulfonamide. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, prevents hydrolysis of the sulfonyl chloride. |
| Base | Pyridine or Triethylamine (TEA) | Neutralizes HCl byproduct without competing in the reaction. |
| Stoichiometry | Sulfonyl Chloride:Amine:Base (1:1.1:2.0) | Slight excess of amine drives the reaction; sufficient base for acid scavenging. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed to completion. |
| Reaction Time | 12-18 hours | Allows for high conversion across a diverse range of amines. |
| Purification | Scavenger Resin | Enables high-throughput purification by simple filtration.[10] |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several factors:
-
High-Yielding Chemistry: The reaction of sulfonyl chlorides with amines is generally a high-yielding and reliable transformation.[11][12]
-
Simplified Purification: The use of scavenger resins obviates the need for individual chromatographic purification of each library member, a significant bottleneck in traditional synthesis.[9] This "catch-and-release" strategy for byproducts and excess reagents is a hallmark of efficient parallel synthesis.
-
In-Process Controls: The progress and purity of the library can be readily assessed by sampling a small number of wells for LC-MS analysis before final processing. This allows for optimization of reaction time and purification strategy if necessary.
Conclusion
This compound is a highly effective and versatile building block for the parallel synthesis of novel furan-based sulfonamide libraries. The protocols outlined in this application note provide a robust and efficient workflow for generating large numbers of diverse compounds suitable for high-throughput screening in drug discovery programs. The combination of reliable solution-phase chemistry with high-throughput scavenger resin purification offers a powerful platform for accelerating the discovery of new bioactive molecules.
References
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Parallel synthesis of libraries. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Parallel Solution-Phase Synthesis of an Adenosine Antibiotic Analog Library. (2009). Request PDF. Retrieved January 18, 2026, from [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved January 18, 2026, from [Link]
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Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]
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Synthesis of sulfonamides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Zajdel, P., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. PubMed. Retrieved January 18, 2026, from [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved January 18, 2026, from [Link]
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Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh. Retrieved January 18, 2026, from [Link]
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Can triethylamine/pyridine be used in the synthesis of Labetalol? (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
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23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie. Retrieved January 18, 2026, from [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. Retrieved January 18, 2026, from [Link]
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Putra, G. S., et al. (2017). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][2][11] Oxazine-4-On Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]
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Barhate, C., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. PubMed. Retrieved January 18, 2026, from [Link]
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An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
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The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
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Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net. Retrieved January 18, 2026, from [Link]
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Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. (n.d.). New Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Furan Synthesis and Reactions. (2022). YouTube. Retrieved January 18, 2026, from [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). Nature Communications. Retrieved January 18, 2026, from [Link]
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Building a sulfonamide library by eco-friendly flow synthesis. (2013). PubMed. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: High-Throughput Screening of Ethyl 5-(chlorosulfonyl)-3-furoate Derivatives for Covalent Inhibitor Discovery
Abstract
The pursuit of potent and selective therapeutic agents has reinvigorated interest in covalent inhibitors, molecules capable of forming a stable bond with their biological target.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries derived from the "Ethyl 5-(chlorosulfonyl)-3-furoate" scaffold. This scaffold is a valuable starting point for covalent drug discovery due to the reactive sulfonyl chloride moiety, which can engage nucleophilic amino acid residues in a protein's binding site.[4][5][6] We present a detailed framework encompassing assay development, library design, primary screening, and hit validation, underpinned by field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Rationale for Covalent Screening with this compound
Covalent drugs offer distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins previously considered "undruggable".[1][7] The core principle of this approach is the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic residue (e.g., cysteine, lysine, serine) on the target protein.[8]
The this compound scaffold serves as an excellent starting point for generating a focused library of potential covalent inhibitors. The sulfonyl chloride group (-SO₂Cl) is a moderately reactive electrophile that can selectively react with primary and secondary amines, such as the side chain of lysine, to form stable sulfonamide linkages.[5][9][10] This reactivity profile allows for targeted engagement while potentially minimizing off-target effects associated with hyper-reactive compounds.[2]
This guide will walk through the critical steps of an HTS campaign designed to identify novel covalent inhibitors derived from this promising scaffold.
Designing the Focused Compound Library
A successful HTS campaign begins with a well-designed compound library.[][12][13] For the this compound scaffold, diversity is introduced by reacting the parent molecule with a variety of primary and secondary amines to generate a library of sulfonamides.
Key Considerations for Library Design:
-
Diversity of R-groups: The amines used for derivatization should encompass a wide range of physicochemical properties, including size, polarity, charge, and hydrogen bonding potential, to explore the chemical space around the target's binding site.[14]
-
Drug-like Properties: The resulting derivatives should adhere to established guidelines for drug-likeness (e.g., Lipinski's Rule of Five) to increase the probability of identifying compounds with favorable pharmacokinetic properties.[12]
-
Removal of Pan-Assay Interference Compounds (PAINS): Computational filters should be applied to flag and exclude derivatives containing substructures known to cause assay artifacts.[15][16]
Protocol 1: General Procedure for Library Synthesis
-
In a suitable aprotic solvent (e.g., dichloromethane), dissolve this compound.
-
Add an equimolar amount of the desired primary or secondary amine.
-
Include a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Purify the resulting sulfonamide derivative using standard chromatographic methods.
-
Confirm the structure and purity (>95%) of each library member using NMR and LC-MS.[17]
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently screen the compound library and identify initial "hits".[18] A robust and validated assay is paramount to the success of the campaign.[19][20]
Workflow Visualization:
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Validation
The choice of assay technology is dependent on the target class. Biochemical assays are often employed in HTS to directly measure the interaction between a compound and its target.[21][22]
Example: A Fluorescence Polarization (FP) Based Assay for a Kinase Target
This assay measures the inhibition of binding between a kinase and a fluorescently labeled tracer peptide.
Protocol 2: FP-Based Kinase Inhibition Assay
-
Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled tracer peptide in assay buffer.
-
Prepare serial dilutions of the compound library in DMSO, then dilute into assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the compound solution to each well.
-
Add 5 µL of the 2X kinase solution and incubate for a pre-determined time (e.g., 30 minutes) to allow for covalent bond formation.
-
Add 10 µL of the 2X tracer peptide solution to initiate the competition reaction.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Controls:
-
Negative Control (0% Inhibition): DMSO vehicle instead of compound.
-
Positive Control (100% Inhibition): A known potent inhibitor or no kinase.
-
Assay Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay robustness and dynamic range. | > 0.5 |
| Signal-to-Background | The ratio of the signal from the negative control to the positive control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 10% |
Primary Screen and Hit Identification
The primary screen is typically performed at a single high concentration of each compound (e.g., 10 µM) to identify initial hits.[17] Hits are selected based on a statistical cutoff, often defined as three standard deviations from the mean of the negative controls.[23]
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity.[24] This involves generating a dose-response curve by testing the compound over a range of concentrations to determine its potency (e.g., IC₅₀ value).
Protocol 3: Dose-Response Curve Generation
-
Prepare a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Perform the assay as described in Protocol 2 with the serially diluted compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hit Validation and Elimination of False Positives
A significant challenge in HTS, particularly with reactive compounds, is the high rate of false positives.[16][23][25][26][27] A rigorous hit validation cascade is essential to triage genuine hits from artifacts.[15]
Mechanisms of False Positives and Corresponding Counter-Screens:
| False Positive Mechanism | Description | Counter-Screen/Validation Step |
| Assay Interference | Compound inhibits the detection system (e.g., luciferase) or has intrinsic fluorescence. | Run the assay without the target protein to see if the compound still produces a signal.[15] |
| Compound Aggregation | Compound forms aggregates that non-specifically sequester and inhibit the target protein. | Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer; true inhibitors should maintain their activity.[16] |
| Non-specific Reactivity | Hyper-reactive compounds that modify many proteins indiscriminately. | Test against a panel of unrelated proteins; selective inhibitors should show minimal activity. |
| Redox Activity | Compounds that interfere with the assay through redox cycling. | Perform the assay in the presence of a reducing agent like DTT.[25][26] |
Orthogonal Assays:
To ensure the observed activity is not an artifact of the primary assay format, hits should be validated using an orthogonal assay that employs a different detection method.[17][24] For a kinase inhibitor, this could be a mass spectrometry-based assay that directly measures substrate phosphorylation.
Covalent Engagement Validation:
To confirm that the inhibitor is acting through a covalent mechanism, several biophysical techniques can be employed.
-
Intact Protein Mass Spectrometry: A direct method to observe the mass shift corresponding to the covalent adduction of the inhibitor to the target protein.[2][28]
-
Washout Experiments: After incubation with the inhibitor, the protein is dialyzed or diluted. A non-covalent inhibitor's effect will diminish, while a covalent inhibitor's effect will persist.[18]
Data Analysis and Structure-Activity Relationships (SAR)
The data from the HTS and subsequent validation assays are used to build a structure-activity relationship (SAR).[15] This involves analyzing how changes in the chemical structure of the derivatives affect their potency and selectivity. Cheminformatics tools are essential for clustering active compounds and identifying key structural motifs that contribute to activity.[29]
Data Analysis Workflow:
Caption: Workflow for hit-to-lead data analysis and prioritization.
Conclusion
The this compound scaffold provides a versatile and promising starting point for the discovery of novel covalent inhibitors. By combining rational library design with a robust HTS and hit validation cascade, researchers can efficiently identify and advance promising lead compounds. The protocols and workflows detailed in this application note provide a comprehensive framework for executing such a campaign, emphasizing the importance of scientific rigor in mitigating the challenges inherent in screening for reactive molecules. The successful application of these principles will ultimately accelerate the development of the next generation of targeted covalent therapeutics.
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PubMed. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. [Link]
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Genedata. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. [Link]
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Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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PubMed Central. The Design and Application of Target-Focused Compound Libraries. [Link]
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Semantic Scholar. Reactive compounds and in vitro false positives in HTS. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]
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PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]
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The Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. [Link]
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Ethyl 5-(chlorosulfonyl)-3-furoate: A Versatile Scaffold for Accelerated Drug Discovery
Introduction: The Strategic Advantage of the Furan Sulfonamide Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Ethyl 5-(chlorosulfonyl)-3-furoate emerges as a highly valuable and versatile building block, strategically combining two privileged pharmacophores: the furan ring and the sulfonyl chloride group. This unique combination offers a powerful platform for the rapid generation of diverse compound libraries, particularly for the synthesis of furan-based sulfonamides, a class of compounds with a broad spectrum of therapeutic applications.[1][2]
The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in drug design, prized for its ability to engage in various non-covalent interactions with biological targets.[3] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. The sulfonamide group, on the other hand, is a well-established functional group in a multitude of approved drugs, acting as a key hydrogen bond donor and acceptor, and often serving as a stable bioisostere for other functional groups. The strategic incorporation of both moieties in this compound provides a ready-to-use electrophilic handle for the facile introduction of a wide array of amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies.
This comprehensive guide provides detailed application notes and protocols for leveraging this compound in drug discovery campaigns. We will delve into the fundamental reactivity of this building block, provide step-by-step protocols for the synthesis of diverse sulfonamide libraries, and present case studies illustrating its application in the development of targeted therapeutics.
Core Chemistry: Reactivity and Synthetic Potential
This compound is a bifunctional molecule featuring an electrophilic sulfonyl chloride and an ester group. The primary utility of this reagent lies in the high reactivity of the sulfonyl chloride moiety towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds. This reaction is typically robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for library synthesis.
The ester functionality can be retained in the final compounds or can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be used for subsequent amide bond formation or other derivatizations. This dual functionality significantly expands the chemical space accessible from this single building block.
A closely related isomer, ethyl 2-(chlorosulfonyl)-4-furoate, has been documented in the synthesis of furan sulfonamides, highlighting the general utility of this class of reagents.[4][5] The protocols described herein are based on established methodologies for the synthesis of sulfonamides from sulfonyl chlorides and are expected to be broadly applicable to this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Furan-3-sulfonamides from this compound and Primary/Secondary Amines
This protocol outlines a general method for the parallel synthesis of a library of furan-3-sulfonamide derivatives.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (aliphatic and aromatic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Instrumentation:
-
Magnetic stirrer hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash chromatography system (optional)
Workflow Diagram:
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Cool the reaction mixture to 0 °C and add triethylamine (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired furan-3-sulfonamide derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the sulfonyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Essential to avoid hydrolysis of the highly reactive sulfonyl chloride.
-
Excess Amine and Base: The use of a slight excess of the amine and a base like triethylamine ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct generated during the reaction.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, the base, and salts, simplifying the final purification.
Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which can be a key step for further derivatization.
Materials:
-
Ethyl 5-(sulfamoyl)-3-furoate derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Workflow Diagram:
Caption: Workflow for ester hydrolysis.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the ethyl 5-(sulfamoyl)-3-furoate derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
Case Study: Furan-based Sulfonamides as Carbonic Anhydrase Inhibitors
Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[2] The inhibition of specific CA isoforms is a validated therapeutic strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[1]
Application of this compound: The furan scaffold can be utilized to explore novel chemical space for the development of potent and selective CA inhibitors. By reacting this compound with a library of primary amines, a series of novel furan-3-sulfonamides can be synthesized and evaluated for their inhibitory activity against various CA isoforms.
Illustrative Synthetic Scheme:
Caption: Synthesis and screening of furan-based CAIs.
Data Presentation:
The inhibitory activities of a hypothetical library of furan-3-sulfonamides against two key carbonic anhydrase isoforms, hCA II (cytosolic) and hCA IX (tumor-associated), are presented below.
| Compound | R-group | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Index (hCA II/hCA IX) |
| 1a | 4-Fluorobenzyl | 50.2 | 15.8 | 3.18 |
| 1b | 3-Methoxybenzyl | 75.6 | 22.1 | 3.42 |
| 1c | 2-Thienylmethyl | 42.1 | 10.5 | 4.01 |
| 1d | Cyclohexylmethyl | 150.8 | 85.3 | 1.77 |
| Acetazolamide | (Reference) | 12.0 | 25.0 | 0.48 |
Interpretation of Results:
The hypothetical data suggests that the furan-3-sulfonamide scaffold can yield potent inhibitors of both hCA II and hCA IX. Notably, compound 1c , bearing a 2-thienylmethyl substituent, demonstrates the highest potency against the tumor-associated isoform hCA IX and a favorable selectivity profile over the ubiquitous hCA II isoform. This highlights the potential of using this compound to rapidly explore SAR and identify promising lead compounds for further optimization.
Conclusion and Future Directions
This compound represents a powerful and versatile building block for the synthesis of diverse libraries of furan-based sulfonamides. The straightforward and robust reactivity of the sulfonyl chloride group allows for the efficient exploration of chemical space around the furan core. The presented protocols provide a solid foundation for researchers to initiate their own discovery programs targeting a wide range of biological targets. The case study on carbonic anhydrase inhibitors illustrates the potential of this scaffold in identifying potent and selective enzyme inhibitors. Future applications of this building block could extend to the development of kinase inhibitors, antibacterial agents, and other therapeutic modalities where the furan and sulfonamide moieties can provide key interactions with the biological target.
References
-
Nocentini, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(8), 2019. [Link]
-
Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]
-
Hartman, G. D., et al. (1992). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]
- An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors. (2000).
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (2000). U.S.
- Process to prepare sulfonamides. (2003). U.S.
- A production method for sulfamide. (1993).
-
New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. (2021). Pharmaceuticals, 14(10), 1033. [Link]
-
Mihai, D. P., et al. (2021). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 11(11), 1360. [Link]
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Application Notes & Protocols: In Vitro Evaluation of Novel Compound Libraries Derived from Ethyl 5-(chlorosulfonyl)-3-furoate
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Scientific Imperative
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First introduced as revolutionary antibacterial agents, compounds bearing the sulfonamide moiety have since demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] The starting scaffold, Ethyl 5-(chlorosulfonyl)-3-furoate, represents a versatile chemical starting point for the synthesis of novel sulfonamide derivatives. The reaction of its sulfonyl chloride group with a diverse array of primary and secondary amines allows for the rapid generation of large compound libraries, each with unique potential for therapeutic intervention.[3][5][6]
This guide provides a comprehensive framework for the initial in vitro characterization of these novel derivatives. It is designed not as a rigid set of instructions, but as a strategic workflow grounded in established scientific principles. We will move from broad assessments of cellular toxicity to specific, mechanism-based enzymatic assays, providing the foundational data necessary to identify promising lead compounds for further development.
Chapter 1: Strategic Workflow for Primary Compound Screening
1.1 The Rationale for a Tiered Approach
Efficiently screening a new compound library requires a logical, tiered approach to avoid costly and time-consuming dead ends. Our strategy begins with a broad assessment of cytotoxicity to establish a therapeutic window for each compound. This initial screen determines the concentrations at which a compound affects general cell health, a critical parameter for interpreting subsequent mechanistic assays.[7][8] Following this, we proceed to targeted enzymatic assays focused on high-probability targets for sulfonamide-based compounds: carbonic anhydrases and protein kinases. This tiered cascade ensures that resources are focused on compounds with both specific activity and a viable safety profile.
1.2 Visualization of the Screening Cascade
The following workflow diagram illustrates the proposed experimental path for a novel compound derived from this compound.
Caption: High-level workflow for in vitro screening.
Chapter 2: Foundational Protocols
Application Note 1: Cytotoxicity and Cell Viability Assessment
Scientific Rationale: The initial evaluation of any potential therapeutic agent must involve assessing its general effect on cell viability.[9] This step is crucial for two reasons: first, it identifies compounds that are overtly toxic to human cells, which may deprioritize them for certain applications; second, it establishes the concentration range for subsequent assays.[8] Performing a specific enzyme inhibition assay at a concentration that is already broadly cytotoxic would yield uninterpretable results. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cells: Relevant human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer).
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation & Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Illustrative MTT Assay Data for a Novel Compound (NC-1)
| NC-1 Concentration (µM) | A549 % Viability (Mean ± SD) | HeLa % Viability (Mean ± SD) |
|---|---|---|
| 0 (Vehicle Control) | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 95 ± 5.3 |
| 5 | 85 ± 6.2 | 78 ± 5.9 |
| 10 | 52 ± 4.9 | 45 ± 4.2 |
| 25 | 21 ± 3.7 | 18 ± 3.1 |
| 50 | 8 ± 2.1 | 5 ± 1.9 |
| Calculated IC₅₀ (µM) | 10.5 | 8.9 |
Application Note 2: Carbonic Anhydrase (CA) Inhibition Assay
Scientific Rationale: The sulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][10] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a key role in pH regulation and fluid balance.[11] Their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and even certain cancers.[12][13] This assay measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate, which produces a yellow-colored product that can be monitored spectrophotometrically.[11]
Principle of the CA Inhibition Assay
Caption: Principle of the colorimetric CA assay.
Experimental Protocol: Colorimetric CA Inhibition Assay
Materials:
-
Enzyme: Human Carbonic Anhydrase II (e.g., from erythrocytes, Sigma-Aldrich).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Positive Control: Acetazolamide (a known CA inhibitor).[11]
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Solvent: DMSO or acetonitrile for dissolving substrate and compounds.
-
Equipment: 96-well flat-bottom plate, microplate reader (405 nm).
Step-by-Step Methodology:
-
Reagent Preparation:
-
CA Working Solution: Dilute CA stock solution to the desired concentration (e.g., 20-50 units/mL) in cold Tris-HCl buffer just before use.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this fresh daily.
-
Compound/Control Dilutions: Prepare serial dilutions of test compounds and Acetazolamide in the assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 160 µL Assay Buffer.
-
Maximum Activity (Vehicle): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 158 µL Assay Buffer + 2 µL of compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the blank wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells, including the blank.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (V = ΔAbs/Δt).
Data Presentation & Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Table 2: Illustrative CA Inhibition Data for a Novel Compound (NC-2)
| NC-2 Concentration (nM) | % Inhibition (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 0 ± 3.5 |
| 10 | 8 ± 4.1 |
| 50 | 25 ± 5.5 |
| 100 | 48 ± 4.8 |
| 250 | 79 ± 6.2 |
| 500 | 95 ± 3.9 |
| Calculated IC₅₀ (nM) | 105 |
Application Note 3: In Vitro Kinase Inhibition Assay
Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] This makes them a major class of therapeutic targets.[14] Several assay formats exist to measure kinase activity.[15][16] Luminescence-based assays that quantify the amount of ADP produced during the kinase reaction are highly sensitive, robust, and amenable to high-throughput screening. The ADP-Glo™ Kinase Assay is a widely used example of this technology.[15]
Workflow for the Luminescence-Based Kinase Assay
Caption: Workflow of the ADP-Glo™ kinase assay.
Experimental Protocol: Luminescence-Based Kinase Assay
Materials:
-
Enzyme: Kinase of interest (e.g., a specific receptor tyrosine kinase).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Cofactors: ATP, MgCl₂.
-
Positive Control: A known inhibitor for the kinase (e.g., Staurosporine for broad-spectrum inhibition).[14]
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Equipment: White, opaque 96-well or 384-well plates, luminometer.
Step-by-Step Methodology:
-
Compound Plating: In a white assay plate, add 2.5 µL of serially diluted test compounds, positive control, or DMSO vehicle control to the appropriate wells.
-
Kinase Addition & Pre-incubation: Prepare a solution of the kinase in the appropriate kinase reaction buffer. Add 2.5 µL of this kinase solution to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in reaction buffer. Initiate the kinase reaction by adding 5 µL of this substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes (or an optimized time for your specific kinase).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the reaction into ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Presentation & Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Table 3: Illustrative Kinase Inhibition Data for a Novel Compound (NC-1)
| Kinase Target | NC-1 IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
|---|---|---|
| Kinase A | 8.5 | 0.02 |
| Kinase B | >100 | 0.05 |
| Kinase C | 15.2 | 0.03 |
Chapter 3: Interpretation and Future Directions
The primary screening cascade outlined in this guide provides a robust foundation for identifying promising compounds from a library of this compound derivatives. A successful lead candidate will typically exhibit a clear separation between its cytotoxic IC₅₀ and its mechanistic IC₅₀ (e.g., for CA or kinase inhibition). For instance, a compound with a kinase inhibition IC₅₀ of 0.1 µM and a cytotoxicity IC₅₀ of 15 µM would be of significant interest, as it suggests specific target engagement at concentrations that do not kill the cells outright. Conversely, a compound with similar values for both cytotoxicity and enzyme inhibition may be acting through a non-specific toxic mechanism.
Identified hits should be subjected to further validation, including:
-
Selectivity Profiling: Testing potent kinase inhibitors against a broad panel of other kinases to determine their selectivity.
-
Orthogonal Assays: Confirming activity using a different assay format (e.g., a fluorescence-based method instead of luminescence).
-
Cell-Based Target Engagement Assays: Moving from purified enzyme assays to more complex cellular systems to confirm that the compound can reach and inhibit its target within a living cell.
This structured, data-driven approach ensures that the most promising therapeutic candidates are advanced, maximizing the potential for successful drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- Danaher Life Sciences.
- G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development.
- Molecular Devices. (2024). Cell Viability Assays.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- BenchChem. (2025).
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- BMG LABTECH. (2020). Kinase assays.
- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- Carbonic Anhydrase Activity Assay. (2019). protocols.io.
- Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Sigma-Aldrich. Kinase Assay Kit.
- Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
- Biological Activities of Sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences.
- Synthesis of some sulfonamide derivatives with expected antibacterial activity. (2025). Iraqi Academic Scientific Journals.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
- Synthesis of various sulfonamide derivatives 5. (n.d.).
- Sulfonamide derivatives: Synthesis and applications. (n.d.). International Journal of Frontiers in Chemistry and Pharmacy Research.
- Sulfonamide derivatives: Synthesis and applications. (2024).
- Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
- BenchChem. (2025). The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Carbonic anhydrase inhibitor. (n.d.). Wikipedia.
- List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com.
- Anthwal, T., et al. (2025).
- Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. (2019). PubMed.
- Bua, S., Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as diuretics. FLORE.
- Carbonic Anhydrase Inhibitors. (n.d.).
- In vitro cytotoxic potential of newly synthesized furo[3,2-c]pyran-4-one derivatives in cultured human lymphocytes. (n.d.). NIH.
- Foroumadi, A., Daneshtalab, M., & Shafiee, A. (1999).
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[8][9][11]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021). ResearchGate.
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Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of Furoate Sulfonamides as Carbonic Anhydrase Inhibitors
Abstract
This technical guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on furoate sulfonamides, a chemical class with significant potential as inhibitors of carbonic anhydrase (CA). Sulfonamides are a cornerstone in medicinal chemistry, and their derivatives are widely explored for a range of therapeutic applications, including roles as anticancer, antibacterial, and antiglaucoma agents.[1][2][3] The primary mechanism for many of these activities is the inhibition of carbonic anhydrase isoenzymes.[4][5] This document details the underlying scientific principles, step-by-step protocols for chemical synthesis and biological evaluation, and a systematic approach to interpreting SAR data. It is intended for researchers, medicinal chemists, and drug development professionals seeking to design and optimize novel CA inhibitors based on the furoate sulfonamide scaffold.
Guiding Principles: The SAR Workflow
A successful SAR campaign is a cyclical and iterative process that integrates molecular design, chemical synthesis, and biological testing to build a coherent model of how chemical structure dictates biological activity. The goal is to identify key pharmacophoric features and understand the impact of structural modifications on potency, selectivity, and pharmacokinetic properties.
Caption: Iterative workflow for a typical SAR study.
Scientific Background: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6][7] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport.[6][8] Several CA isoforms are validated therapeutic targets. For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor formation and lowers intraocular pressure, a key treatment for glaucoma.[7][9] Transmembrane isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression, making them targets for novel anticancer therapies.[5][10]
The inhibitory action of sulfonamides is well-characterized. The primary sulfonamide group (-SO₂NH₂) is a bioisostere of carbonic acid and acts as a potent zinc-binding group. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing the zinc-bound water molecule (or hydroxide ion) that is essential for catalysis.[4][7] The remainder of the inhibitor molecule extends towards the entrance of the active site cavity, where interactions with various amino acid residues determine the inhibitor's potency and isoform selectivity.
Caption: Sulfonamide inhibitor coordinating to the active site zinc ion.
Experimental Methodologies
Part A: Protocol for Synthesis of Furoate Sulfonamide Analogs
The most common and versatile method for synthesizing a library of sulfonamides involves the reaction of a sulfonyl chloride intermediate with a diverse set of primary or secondary amines.[11] This protocol outlines a general two-step procedure starting from 2-furoic acid.
Causality: This approach is chosen for its robustness and modularity. The key sulfonyl chloride intermediate can be prepared in bulk and subsequently reacted with a wide array of commercially available or custom-synthesized amines, allowing for rapid generation of a diverse analog library to probe the SAR of the "tail" region of the molecule.
Step 1: Synthesis of 5-(chlorosulfonyl)-2-furoic acid
-
In a fume hood, add 2-furoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add chlorosulfonic acid (5-10 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
The solid precipitate, 5-(chlorosulfonyl)-2-furoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Amidation to Form Furoate Sulfonamides
-
Dissolve the desired primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane, THF) containing a non-nucleophilic base like triethylamine or pyridine (2 equivalents) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 5-(chlorosulfonyl)-2-furoic acid (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final furoate sulfonamide analog.
Caption: General synthetic workflow for furoate sulfonamides.
Part B: Protocol for In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is a robust colorimetric method for determining the inhibitory activity of test compounds against various CA isoforms.[8] It is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA), which produces the yellow-colored p-nitrophenol, detectable by spectrophotometry.[5]
Principle of Self-Validation: The protocol includes both a positive control (a known potent inhibitor like Acetazolamide) and a negative/vehicle control (DMSO). The positive control validates that the assay can detect inhibition, while the vehicle control establishes the 100% activity baseline. A blank (no enzyme) control corrects for any non-enzymatic substrate hydrolysis. Running samples in triplicate ensures the statistical reliability of the results.
Materials & Reagents:
-
Enzyme: Purified human CA isoenzyme (e.g., hCA II, hCA IX).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Solvent: DMSO for dissolving compounds.
-
Positive Control: Acetazolamide.
-
Equipment: 96-well clear flat-bottom microplate, multichannel pipette, microplate reader (405 nm).
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
Plate Setup (in triplicate):
-
Blank Wells: 180 µL Assay Buffer.
-
Vehicle Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of corresponding compound dilution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of corresponding Acetazolamide dilution.
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of a working solution of CA enzyme to all wells except the Blank wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of p-NPA substrate solution to all wells, including the Blank wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of Absorbance vs. Time) for each well.
-
Subtract the average rate of the Blank wells from all other wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Analysis
The following table summarizes key SAR trends for sulfonamide-based carbonic anhydrase inhibitors, which can be directly applied to the furoate sulfonamide scaffold. The rationale provided is based on established principles of CA inhibition.[12][13][14]
| Position of Modification | Structural Change | Observed Activity Trend | Expert Rationale (Causality) |
| Sulfonamide Group (-SO₂NH-R) | Mono-substitution on Nitrogen (secondary sulfonamide) | Generally Maintained or Increased Activity | The remaining N-H proton is crucial for coordinating with the active site zinc. The substituent (R) can make additional favorable interactions in the active site.[14] |
| Di-substitution on Nitrogen (tertiary sulfonamide) | Abolished Activity | The loss of the N-H proton prevents the essential coordination to the Zn²⁺ ion, completely disrupting the primary binding mode.[14] | |
| "Tail" Group (R attached to -SO₂NH-) | Introduction of small, polar groups (e.g., -OH, -NH₂) | Often Increases Potency | These groups can form additional hydrogen bonds with amino acid residues lining the active site, such as Thr199, enhancing binding affinity. |
| Introduction of bulky or extended aromatic/heterocyclic rings | Can Increase Potency and Selectivity | The active sites of CA isoforms vary in size and shape. Bulky groups can exploit these differences, occupying unique sub-pockets in one isoform but causing steric clashes in another, thereby conferring selectivity.[10] | |
| Introduction of ionizable groups (e.g., -COOH) | Can Increase Potency & Improve Solubility | Anionic groups can form salt bridges with basic residues at the entrance of the active site. This also significantly improves the aqueous solubility of the compound. | |
| Furoate Ring | Substitution with electron-withdrawing groups (e.g., -NO₂, -Cl) | May Increase Potency | These groups can increase the acidity of the sulfonamide N-H proton, promoting its deprotonation to the active anionic form at physiological pH, thus enhancing zinc binding. |
| Substitution with bulky groups | Variable Effect | Depending on the position, bulky groups on the furoate ring can either make productive interactions with the enzyme or lead to steric hindrance, reducing affinity. |
Conclusion and Future Directions
The furoate sulfonamide scaffold represents a promising starting point for the design of novel carbonic anhydrase inhibitors. The foundational SAR principles indicate that the unsubstituted sulfonamide nitrogen is critical for zinc binding and, therefore, inhibitory activity. The primary opportunity for optimization lies in the modification of the "tail" region attached to the sulfonamide nitrogen. By systematically introducing a variety of substituents—ranging from small polar groups to larger, more complex heterocyclic systems—researchers can probe the topology of the CA active site to enhance both potency and isoform selectivity. Future work should focus on generating focused libraries based on these principles and co-crystallizing lead compounds with target CA isoforms to validate binding modes and rationally guide further optimization efforts.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- Al-Ghorbani, M., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
-
Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
- El-Sayed, N. N. E., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances.
-
Li, Z., et al. (2023). Design, synthesis, and biological studies of novel sulfonamide derivatives as farnesoid X receptor agonists. European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Kralj, M., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved January 18, 2026, from [Link]
- Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.
-
Ghorab, M. M., et al. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Nocentini, A., et al. (2014). Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents. Bioorganic & Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Alam, M. A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
-
Al-Ghorbani, M., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Retrieved January 18, 2026, from [Link]
-
Miller, G. H., et al. (1972). Sulfonamide structure-activity relationship in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Dr. P. S. S. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved January 18, 2026, from [Link]
-
Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Nocentini, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved January 18, 2026, from [Link]
-
Carta, F., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. Retrieved January 18, 2026, from [Link]
-
Khan, S. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Retrieved January 18, 2026, from [Link]
-
Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Core.ac.uk. (n.d.). The Synthesis of Functionalised Sulfonamides. Core.ac.uk. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved January 18, 2026, from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. openaccesspub.org [openaccesspub.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 5-(chlorosulfonyl)-3-furoate"
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for Ethyl 5-(chlorosulfonyl)-3-furoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your results.
Troubleshooting Guide: A-Problem-Oriented Approach
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I mitigate them?
Answer: Low yield in reactions involving this compound is a common issue, typically stemming from three main factors: moisture contamination, improper temperature control, or reagent degradation.
-
Moisture Contamination: Sulfonyl chlorides are notoriously sensitive to moisture.[1] They react readily with water to hydrolyze back to the corresponding sulfonic acid, which is unreactive in subsequent nucleophilic substitution steps.[2] This not only consumes your starting material but also complicates purification.
-
Validation Protocol: Before starting, ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under a positive pressure of inert gas.
-
-
Improper Temperature Control: The chlorosulfonation reaction is highly exothermic. A rapid increase in temperature can lead to thermal decomposition, often characterized by the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases and the formation of dark, tarry byproducts.[3]
-
Optimization Strategy: The addition of the chlorosulfonating agent (e.g., chlorosulfonic acid) should be performed dropwise at a low temperature, typically 0 °C or below, using an ice-salt or dry ice-acetone bath. Maintain this low temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.
-
-
Reagent Quality: The purity of both the starting material (ethyl 3-furoate) and the chlorosulfonating agent is critical. Impurities in the starting furoate can lead to side reactions, while old or improperly stored chlorosulfonic acid may have already partially decomposed.
Question 2: I'm observing multiple spots on my TLC plate, and purification by column chromatography is proving difficult. What are the likely side products?
Answer: The formation of multiple byproducts is often linked to the reaction conditions. Besides the hydrolyzed sulfonic acid mentioned previously, several other species can arise:
-
Di-substituted Products or Polymers: If the reaction temperature is too high or the stoichiometry is not carefully controlled, electrophilic attack on the furan ring can continue, leading to further sulfonation or other side reactions.
-
Products of Ring Opening/Decomposition: Furan rings can be sensitive to strongly acidic and oxidative conditions, which are present during chlorosulfonation. Aggressive conditions (high temperature, excess reagent) can lead to ring-opening or polymerization, resulting in an intractable mixture.[3]
-
Desulfonation Products: In some cases, particularly during workup or subsequent reaction steps, the sulfonyl chloride group can be cleaved, leading back to the starting furoate or other derivatives.
To minimize these, adhere strictly to low-temperature conditions, use the correct stoichiometric ratios, and ensure a controlled and rapid workup procedure.
Question 3: The product appears dark and oily, not the expected solid. What could have gone wrong?
Answer: A dark, oily product is a strong indicator of decomposition.[3] This is almost always due to excessive heat. The energy input from either the external heating source or the reaction's exotherm has likely surpassed the decomposition temperature of the product or intermediates.
-
Troubleshooting Steps:
-
Re-evaluate Temperature Control: Ensure your cooling bath is efficient and that the reagent is added slowly enough to prevent any significant temperature spike.
-
Consider a Milder Reagent: If chlorosulfonic acid proves too aggressive, consider using thionyl chloride (SOCl₂) on the corresponding sulfonic acid, although this requires a two-step process.
-
Check for Contaminants: Certain metal impurities can catalyze decomposition pathways. Ensure high-purity reagents and clean glassware.
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A workflow diagram for diagnosing causes of low yield.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: This compound is moisture-sensitive.[1] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration in a desiccated environment is recommended to minimize degradation.
Q: What safety precautions are necessary when handling this reagent? A: this compound is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[1] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Have an appropriate quenching agent (like a dilute solution of sodium bicarbonate) and spill kit readily available.
Q: Can I use a different solvent for the reaction? A: The choice of solvent is critical. It must be inert to the highly electrophilic chlorosulfonating agent. Common choices include halogenated solvents like dichloromethane or dichloroethane. Ethereal solvents are generally not recommended as they can be cleaved by strong acids. The solvent must also be rigorously dried before use.
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting material (ethyl 3-furoate). It's advisable to quench a small aliquot of the reaction mixture (e.g., in a solution of a primary amine like aniline in THF) before spotting on a TLC plate. This converts the highly reactive sulfonyl chloride into a more stable sulfonamide, which is easier to visualize and track.
Optimized Reaction Parameters & Methodologies
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to -10 °C during addition | Minimizes thermal decomposition and side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert to chlorosulfonic acid and provides good solubility. |
| Reagent Addition | Slow, dropwise via addition funnel | Controls the reaction exotherm and prevents localized heating. |
| Stirring | Vigorous mechanical or magnetic stirring | Ensures homogeneity and efficient heat transfer. |
| Workup | Quench by pouring onto ice-water | Rapidly neutralizes excess reagent and precipitates the product. |
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under a positive pressure of nitrogen.
-
Reagents: Charge the flask with ethyl 3-furoate (1.0 eq) dissolved in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add chlorosulfonic acid (1.1 - 1.2 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: The product may precipitate as a solid, which can be collected by filtration. If it remains in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x portions).
-
Washing: Combine the organic layers and wash sequentially with cold water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.
Visualizing Parameter Interdependencies
The interplay between reaction parameters is crucial for success. This diagram illustrates how key conditions can influence the outcome.
Caption: The relationship between key reaction parameters and outcomes.
References
-
Sulfonyl halide - Wikipedia. Wikipedia. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002). ACS Publications. [Link]
Sources
Technical Support Center: Ethyl 5-(chlorosulfonyl)-3-furoate Reactions
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Welcome to the technical support guide for Ethyl 5-(chlorosulfonyl)-3-furoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, particularly the formation of byproducts, and provide expert-backed solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should expect when using this compound, especially in reactions with amines?
The most prevalent byproduct is the corresponding sulfonic acid, 5-(hydroxysulfonyl)furan-3-carboxylic acid ethyl ester . This occurs through the hydrolysis of the highly reactive sulfonyl chloride group by water molecules present in the reaction medium.[1] Even trace amounts of moisture in your solvents, reagents, or glassware can lead to the formation of this impurity.[1]
Q2: My reaction is showing a significant amount of the sulfonic acid byproduct. What are the primary causes?
The formation of the sulfonic acid byproduct is almost always due to the presence of water. Sulfonyl chlorides are sensitive to moisture and can readily react with it.[1][2] Key sources of water contamination include:
-
Ambient Moisture: Exposure to air during weighing or transfer.[1]
-
Contaminated Solvents/Reagents: Using solvents that have not been properly dried or stored.
-
"Wet" Glassware: Failure to adequately dry reaction vessels.
-
Aqueous Workup: Prolonged exposure to water during the extraction and washing steps.[3][4]
Q3: Besides hydrolysis, can my choice of base lead to other byproducts?
Yes. While a base is typically required to neutralize the HCl generated during sulfonamide formation, a nucleophilic base (e.g., certain amines or hydroxides) can compete with your primary nucleophile and react with the sulfonyl chloride. For instance, using a primary or secondary amine as a base could lead to the formation of an undesired sulfonamide. It is generally recommended to use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[5]
Q4: Can the furan ring itself participate in side reactions?
While the sulfonyl chloride is the most reactive site, the furan ring is an electron-rich heterocycle. Under strongly acidic or oxidizing conditions, the furan ring can be susceptible to degradation or side reactions. However, in typical sulfonylation reactions, which are often run under neutral or basic conditions, side reactions involving the furan ring are less common.
Troubleshooting Guide: Byproduct Formation
This section provides a systematic approach to diagnosing and solving common issues related to byproduct formation.
Problem 1: Low yield of the desired product with a significant amount of a polar, water-soluble byproduct identified as the sulfonic acid.
-
Root Cause Analysis: This is a classic case of premature hydrolysis of the sulfonyl chloride. The water is reacting with your starting material faster than, or parallel to, your intended nucleophile.
-
Immediate Action: During your aqueous workup, use cold water or brine and minimize the contact time between the organic layer containing your product and the aqueous phase.[3] Extract the product quickly into an organic solvent.
-
Long-Term Solution: Implement a rigorous anhydrous protocol. This involves drying all solvents (e.g., over molecular sieves), using oven-dried glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Problem 2: Formation of multiple sulfonamide products when reacting with a primary amine.
-
Root Cause Analysis: This may indicate the formation of a disulfonamide, where two molecules of the sulfonyl chloride react with one primary amine. This can happen if the reaction conditions (e.g., stoichiometry, base) are not optimized.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a controlled temperature (e.g., 0 °C) to maintain low concentrations of the electrophile.
-
Base Selection: Ensure a suitable non-nucleophilic base is used in sufficient quantity to neutralize the HCl as it forms.
-
Visualization of Reaction Pathways
The following diagram illustrates the competitive reaction pathways for this compound in the presence of an amine and water.
Caption: Desired vs. Undesired Reaction Pathways.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Sulfonamide Synthesis
This protocol emphasizes anhydrous conditions to suppress the hydrolysis side reaction.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Use freshly distilled or commercially available anhydrous solvents. Acetonitrile or Dichloromethane are common choices.
-
Assemble the glassware under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add your amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Dissolve the reactants in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent in a separate flask.
-
Transfer the sulfonyl chloride solution to a syringe and add it dropwise to the stirring amine solution over 15-30 minutes.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench with a small amount of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold 1M HCl, water, and finally brine. Perform these washes quickly to minimize contact time.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Troubleshooting Flowchart
This diagram provides a decision-making tree for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Byproduct Analysis.
Summary of Common Byproducts
| Byproduct Name | Chemical Structure | Formation Cause | Mitigation Strategy |
| 5-(hydroxysulfonyl)furan-3-carboxylic acid ethyl ester | R-SO3H | Hydrolysis by water | Use anhydrous conditions; minimize aqueous workup time.[1][3] |
| N,N-Disubstituted Sulfonamide | R-SO2-N(R')-SO2-R | Reaction with primary amine | Control stoichiometry; slow addition of sulfonyl chloride. |
| Base Adduct | R-SO2-Base | Reaction with nucleophilic base | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA). |
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Retrieved from [Link]
-
Li, B., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 22(3), 446. Available at: [Link]
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Available at: [Link]
-
Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
-
King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1987. Available at: [Link]
-
Mata, E. G., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances, 11(42), 26035-26043. Available at: [Link]
-
King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(1), 23-31. Available at: [Link]
-
Supporting Information for a scientific article. (n.d.). Retrieved from [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of Ethyl 5-(aminosulfonyl)-3-furoate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 5-(aminosulfonyl)-3-furoate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of sulfonamides. The inherent polarity of the sulfonamide group, combined with the functionality of the furoate ring system, presents unique purification challenges. This document provides in-depth, experience-driven answers to common issues encountered during purification, focusing on the underlying principles to empower you to solve problems effectively.
Section 1: Initial Assessment and General Purification Strategy
Before attempting any large-scale purification, a preliminary assessment of your crude product is essential. This initial analysis will dictate the most efficient and effective purification strategy.
FAQ 1.1: I've completed the reaction and aqueous work-up. What is my immediate next step?
Your first step is to obtain a crude profile of your product. Do not proceed directly to large-scale purification without this information.
-
Action: Dissolve a small sample of your crude, dried material in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) and run a Thin-Layer Chromatography (TLC) analysis.[1]
-
Rationale: TLC provides a rapid, qualitative snapshot of your reaction mixture. It helps you visualize the number of components, estimate the relative polarity of your target compound versus impurities, and select a starting solvent system for column chromatography.[2] A co-spot with your starting materials is crucial to confirm reaction completion.
-
Pro-Tip: If available, obtaining a crude ¹H NMR spectrum is also highly valuable. It can help identify the presence of unreacted starting materials, solvent residues, and major byproducts, giving you a rough estimate of purity.
Workflow: General Purification Strategy
The choice between recrystallization and chromatography is the most common first decision point in purification. The following workflow illustrates the decision-making process.
Caption: General workflow for purifying crude Ethyl 5-(aminosulfonyl)-3-furoate derivatives.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds that are obtained with relatively high purity (>85%) from the initial reaction.[1]
FAQ 2.1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[3] This is a common problem, especially if the melting point of your compound is lower than the boiling point of your chosen solvent or if significant impurities are present.[3]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add more hot solvent (10-20% increase) to lower the saturation point, and allow it to cool much more slowly.[3]
-
Lower the Temperature: Switch to a lower-boiling point solvent system. The goal is to ensure the solution temperature drops below the compound's melting point well before it becomes supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to provide a nucleation point.[3]
-
Change Solvents: The polarity of your solvent may be too close to that of your compound. Try a more polar or less polar solvent, or switch to a two-solvent (solvent/anti-solvent) system.[4]
FAQ 2.2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
This typically indicates one of two issues: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point for crystal growth to begin.[3]
Solutions:
-
Too Much Solvent: If you used too much solvent, the solution won't be saturated upon cooling.[3] Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator, then attempt to cool it again.
-
Induce Nucleation: A supersaturated solution requires a trigger to start crystallization. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[3][4]
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears, then allow it to stand.[4]
FAQ 2.3: What are good starting solvents for recrystallizing Ethyl 5-(aminosulfonyl)-3-furoate derivatives?
The combination of the polar sulfonamide and the moderately polar furoate ester suggests that alcohols or alcohol/water mixtures are excellent starting points.[1][3]
| Solvent System | Rationale & Use Case | Boiling Point (°C) |
| Ethanol (95%) | A good first choice. Dissolves many sulfonamides when hot but has lower solubility when cold.[3] | ~78 |
| Isopropanol / Water | Often highly effective. The water acts as an anti-solvent, reducing solubility upon cooling. A 70-80% isopropanol solution is a common starting point.[5] | 80-85 |
| Ethyl Acetate / Hexane | A good solvent/anti-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until turbidity is observed. | Varies |
| Water | Unlikely to be a good single solvent as most organic derivatives have low water solubility, but it is an excellent anti-solvent.[6] | 100 |
Protocol 1: General Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., 95% ethanol).[1]
-
Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and swirl.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Section 3: Troubleshooting Column Chromatography
When recrystallization is ineffective due to the presence of similarly soluble impurities or if the product is an oil, silica gel column chromatography is the preferred method.[7]
FAQ 3.1: How do I select the right mobile phase for my column?
The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate. This Rf value typically ensures good separation on a column.
-
Starting Point: For a molecule like Ethyl 5-(aminosulfonyl)-3-furoate, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard choice. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1) until you achieve the desired Rf.
-
Problem: Compound is a streak at the baseline (Rf = 0).
-
Cause: The eluent is not polar enough to move the compound. Your compound is binding too strongly to the polar silica gel.
-
Solution: Increase the polarity of the mobile phase. Switch from ethyl acetate to a stronger solvent like methanol or add a small percentage (0.5-1%) of methanol or acetic acid to your current system.
-
-
Problem: Compound runs with the solvent front (Rf ≈ 1).
-
Cause: The eluent is too polar. It is competing too effectively with your compound for the silica gel binding sites, causing it to elute without retention.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar component (e.g., hexane).
-
Workflow: Troubleshooting Chromatography Separation
Caption: A decision tree for troubleshooting common column chromatography issues.
Protocol 2: Flash Column Chromatography (Dry Loading Method)
The dry loading technique is superior when your compound has poor solubility in the mobile phase, as it prevents band broadening at the column's origin.[8]
-
Sample Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add silica gel (approx. 2-3 times the weight of your product) to this solution.[8]
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Column Packing: Prepare a slurry of silica gel in your starting, low-polarity mobile phase. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.[8]
-
Loading: Carefully add your powdered sample-silica mixture to the top of the packed column, forming a neat, level band. Gently add a thin layer of sand on top to protect the sample band.
-
Elution: Carefully add your mobile phase, pressurize the column, and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Section 4: Identifying and Removing Common Impurities
FAQ 4.1: My product is contaminated with a highly polar impurity that is soluble in water. What is it likely to be?
A very common side product in sulfonamide synthesis is the corresponding sulfonic acid .[1] This arises from the hydrolysis of the sulfonyl chloride starting material if any moisture is present during the reaction.[1][7]
-
Removal Strategy:
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will be deprotonated to its salt form and partition into the aqueous layer, while your neutral sulfonamide product remains in the organic layer.
-
Chromatography: If an extractive wash is insufficient, the highly polar sulfonic acid will remain at the baseline (Rf = 0) on a silica gel column with standard eluents (e.g., Hexane/EtOAc), allowing for easy separation from your product.
-
FAQ 4.2: How do I remove unreacted amine starting material?
Unreacted amine starting material can often be removed with an acidic wash during the work-up.
-
Removal Strategy: After the reaction, during the aqueous work-up, wash the organic layer (e.g., ethyl acetate or DCM) with a dilute acid solution like 1M HCl. The basic amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase. Your target compound, being a much weaker base, will remain in the organic layer.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Ethyl 5-(chlorosulfonyl)-3-furoate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 5-(chlorosulfonyl)-3-furoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of reactions involving this versatile reagent. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible outcomes.
Section 1: Critical Safety & Handling
Before initiating any work-up procedure, it is imperative to understand the hazards associated with this compound and its reaction byproducts.
Q1: What are the primary hazards of this compound?
A1: this compound is a corrosive and highly reactive compound.[1] Key hazards include:
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1]
-
Reactivity with Water: It reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding ethyl 5-(sulfo)-3-furoate (a sulfonic acid).
-
Incompatibility: It is incompatible with strong bases, amines, and strong oxidizing agents.[1] Reactions with these can be vigorous and exothermic.
Q2: What Personal Protective Equipment (PPE) is mandatory?
A2: A comprehensive PPE strategy is non-negotiable. Always wear:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.
-
Protective Clothing: A chemical-resistant lab coat.
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.
Section 2: Standard Aqueous Work-up Protocol & Troubleshooting
The most common procedure following a reaction with this compound (e.g., sulfonamide formation) is an aqueous work-up to remove unreacted starting material and acidic byproducts.
Core Protocol: Quench and Extraction
This protocol is designed to neutralize acidic byproducts and separate the desired organic product from water-soluble impurities.
Step-by-Step Methodology:
-
Cooling (Critical): Before adding any aqueous solution, cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exotherm from quenching unreacted sulfonyl chloride and neutralizing acids.
-
Quenching: Slowly and carefully add cold deionized water or ice to the reaction mixture with vigorous stirring. This hydrolyzes the remaining this compound to the corresponding sulfonic acid.
-
Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise until gas evolution (CO₂) ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Avoid strong bases like NaOH initially, as they can promote degradation of the furan ring.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (see Table 1).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Deionized water to remove residual base.
-
Saturated aqueous sodium chloride (brine) to break up any emulsions and remove bulk water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Troubleshooting Common Work-up Issues
Q3: My product is a persistent oil/gum instead of a solid. What went wrong?
A3: This is a frequent issue. Potential causes include:
-
Residual Solvent: Dichloromethane (DCM) is notoriously difficult to remove completely. Co-evaporation with a more volatile, non-chlorinated solvent like hexanes or toluene can help.
-
Incomplete Reaction or Quenching: The presence of unreacted starting materials or the sulfonic acid byproduct can result in an impure, oily mixture.
-
Furan Ring Degradation: The furan ring system can be sensitive to acidic conditions, which may be generated during the reaction or initial work-up.[2] Ring-opening can lead to a complex mixture of byproducts.[2] Careful pH control during work-up is essential.[2]
Q4: After basic wash and extraction, I still see the sulfonic acid byproduct in my NMR. Why?
A4: The sulfonic acid derivative of this compound is highly polar and should be soluble in the aqueous basic layer. If it persists in the organic layer, it could be due to:
-
Insufficient Base: Not enough base was added to fully deprotonate the sulfonic acid and drive it into the aqueous phase as a salt.
-
Poor Phase Separation: Emulsions can trap the sulfonic acid salt in the organic layer. A brine wash is designed to prevent this.
-
"Salting Out" Effect: If the organic solvent has some water miscibility (e.g., Ethyl Acetate), high salt concentrations in the aqueous layer can sometimes reduce the solubility of organic salts, pushing them back into the organic phase. A final wash with water after the basic wash can help.
Q5: Should I be concerned about the stability of the furan ring during the basic wash?
A5: This is a valid concern. While furans are generally more stable under basic than acidic conditions, they are not completely inert.[3] The presence of electron-withdrawing groups, like the ester and the resulting sulfonamide/sulfonate ester, can influence ring stability.
-
Expertise & Experience: It is advisable to use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. Strong bases like sodium hydroxide (NaOH) should be avoided or used with extreme caution at low temperatures, as they can potentially catalyze ring-opening or hydrolysis of the ethyl ester.[4]
Section 3: Advanced Purification Strategies
Q6: When is a standard aqueous work-up insufficient?
A6: A standard work-up may fail if your desired product has significant water solubility, is unstable to aqueous base, or if impurities are difficult to separate by simple extraction. In these cases, consider the following:
-
Solid-Phase Scavenging: For removing excess sulfonyl chloride without an aqueous wash, scavenger resins are highly effective. Polystyrene-trisamine (PS-Trisamine) resin can be added directly to the crude reaction mixture. The resin covalently binds to the unreacted sulfonyl chloride, which is then simply removed by filtration.
-
Column Chromatography: This is the most common method for purifying the final product. The choice of solvent system is critical for good separation.
| Problem | Potential Cause | Troubleshooting Solution |
| Product remains oily | Residual high-boiling solvent (e.g., DCM). | Co-evaporate with a more volatile solvent like hexanes or toluene under reduced pressure. |
| Incomplete reaction or quenching. | Confirm reaction completion by TLC/LCMS before work-up. Ensure quench is complete. | |
| Furan ring degradation. | Maintain low temperatures during the reaction and work-up. Use mild bases (NaHCO₃) instead of strong bases (NaOH) for neutralization. | |
| Sulfonic acid in product | Insufficient base during wash. | Re-dissolve the crude product in an organic solvent and re-wash with saturated NaHCO₃ solution. |
| Emulsion formation. | Break emulsions by adding brine or filtering the entire mixture through a pad of celite. | |
| Low product yield | Hydrolysis of sulfonyl chloride. | Ensure all reagents and solvents are anhydrous before the reaction. |
| Product loss to aqueous layer. | Increase the number of extractions (e.g., from 3 to 5). Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. | |
| Degradation on silica gel. | The product may be unstable on silica. Consider a different stationary phase (e.g., alumina) or purify by crystallization. |
Section 4: Visualizing the Workflow
Diagram 1: Standard Aqueous Work-up
Caption: Standard aqueous quench and extraction workflow.
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting crude product impurities.
References
- BenchChem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). Wiley Online Library.
- Fisher Scientific. (2015, April 16). SAFETY DATA SHEET: this compound.
- General scheme of the study of furan stability. (n.d.). ResearchGate.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate.
Sources
Technical Support Center: Navigating the Scale-Up of Ethyl 5-(chlorosulfonyl)-3-furoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-(chlorosulfonyl)-3-furoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical reaction from bench-scale to pilot or manufacturing scale. The chlorosulfonation of ethyl 3-furoate is a powerful transformation, but one fraught with challenges related to safety, yield, and purity. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up.
Section 1: Critical Safety Protocols for Chlorosulfonic Acid at Scale
Chlorosulfonic acid is the reagent of choice for this transformation, but its high reactivity demands rigorous safety protocols. It is a strong acid, a powerful dehydrating agent, and reacts violently with water, evolving significant heat and large quantities of corrosive hydrogen chloride (HCl) gas.[1][2]
Q: What are the essential safety precautions for handling chlorosulfonic acid in a larger scale reaction?
A: Handling chlorosulfonic acid (CSA) at any scale requires stringent safety measures, which become even more critical during scale-up due to the larger quantities involved.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a full-face shield, acid-resistant gloves (butyl rubber is often recommended), and a chemical-resistant apron or suit.[3][4] A self-contained breathing apparatus (SCBA) or a full-face airline respirator should be used, especially when working with larger quantities or in case of insufficient ventilation.[3]
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a contained and scrubbed reactor system.[4] The HCl gas generated during the reaction and quench must be directed through a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize it.[5]
-
Materials Handling: Use only compatible materials. Chlorosulfonic acid is corrosive to many metals.[6] Glass-lined reactors or those made of suitable alloys (e.g., Hastelloy C-276) are recommended.[7] Ensure all equipment is scrupulously dry, as any moisture will lead to a violent reaction and pressure build-up.
-
Emergency Preparedness: Ensure safety showers and eyewash stations are immediately accessible.[4] Have appropriate spill-neutralizing agents readily available. Inert absorbents like dry sand or vermiculite should be used for spills; never use combustible materials like sawdust .[6] Do not use water to clean up spills, as it will exacerbate the situation.[3]
Section 2: Troubleshooting the Chlorosulfonation Reaction
The success of the synthesis hinges on precise control over reaction parameters. Deviations can lead to low yields, complex impurity profiles, and dangerous thermal events.
Q: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A: Low yield is the most common issue and typically stems from three main sources: incomplete reaction, product hydrolysis, or mechanical losses. The following troubleshooting guide can help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing and resolving low yield.
-
Incomplete Reaction: The chlorosulfonation of furan derivatives can be sluggish.
-
Causality: Insufficient activation energy or poor mass transfer can prevent the reaction from reaching completion.
-
Protocol: Monitor the reaction by taking small aliquots, carefully quenching them in an ice/acetonitrile mixture, and analyzing by TLC or HPLC.[8] If starting material persists, consider extending the reaction time or gradually increasing the temperature (e.g., from room temperature to 50-70 °C), while continuously monitoring for side-product formation.[9]
-
-
Product Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis back to the corresponding sulfonic acid, especially in the presence of water during the work-up.[5][9] This is a primary cause of yield loss.
-
Causality: Water acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride, leading to the displacement of the chloride and formation of the less desired sulfonic acid.
-
Protocol: Perform the quench by adding the reaction mixture slowly to a vigorously stirred slurry of crushed ice, ensuring the temperature of the quench vessel is maintained between 0-5 °C.[5] Filter the precipitated product as quickly as possible to minimize its contact time with the acidic aqueous environment.[5]
-
Q: I'm seeing unexpected impurities in my final product. What are they and how do I prevent them?
A: The forcing conditions of chlorosulfonation can lead to several side products. Identifying them is key to optimizing the reaction conditions.
Caption: Key reaction pathways leading to the desired product and common impurities.
| Impurity | Likely Cause | Prevention & Mitigation Strategy |
| Ethyl 5-(sulfo)-3-furoate | Hydrolysis of the sulfonyl chloride product during aqueous work-up.[9] | Maintain quench temperature at 0-5 °C.[5] Filter product rapidly. Wash with ice-cold water. Consider an alternative work-up, such as quenching into a mixture of ice and a water-immiscible organic solvent.[10] |
| Di(ethyl 3-furoate) sulfone | High reaction temperatures. Occurs when the sulfonyl chloride or sulfonic acid intermediate reacts with another molecule of the starting material.[5][9] | Maintain strict temperature control during the addition of ethyl 3-furoate to chlorosulfonic acid, keeping the temperature low (e.g., 0-10 °C).[9] |
| Unreacted Ethyl 3-furoate | Incomplete reaction due to insufficient time or temperature. | Increase reaction time or temperature after the initial addition is complete.[9] Ensure efficient stirring, especially as solids may form. |
| Polysulfonated Products | Excessively harsh conditions (high temperature or prolonged reaction time).[9] | Use the minimum temperature and time required for full conversion of the starting material. Use a moderate excess of chlorosulfonic acid (e.g., 3-5 molar equivalents).[9] |
Section 3: Optimizing Work-up and Isolation at Scale
The transition from a lab-scale flask to a large reactor makes the quenching step significantly more challenging and hazardous.
Q: My product seems to be decomposing during the quench. How can I scale up the work-up safely and minimize hydrolysis?
A: This is a critical scale-up challenge. The highly exothermic nature of quenching large volumes of chlorosulfonic acid requires a robust and well-designed protocol.
-
Standard Protocol (Aqueous Quench):
-
In a separate, appropriately sized reactor, prepare a vigorously stirred mixture of crushed ice and water. The amount should be sufficient to absorb the heat of quenching and dilute the resulting acids.
-
Cool the main reaction mixture to room temperature or below.
-
Slowly, and under controlled conditions, transfer the reaction mixture into the ice/water slurry. Never add water to the reaction mixture .[3]
-
Monitor the temperature of the quench vessel continuously, ensuring it remains below 5 °C. This requires an efficient cooling jacket and a controlled addition rate.
-
Once the addition is complete, continue stirring for 15-30 minutes to ensure complete precipitation.[5]
-
Isolate the solid product immediately by filtration (e.g., using a Nutsche filter dryer).
-
Wash the filter cake thoroughly with ice-cold water until the filtrate is neutral to pH paper. This removes residual sulfuric and hydrochloric acids which can catalyze decomposition.
-
Dry the product under vacuum at a low temperature (e.g., < 40 °C) to prevent thermal degradation.
-
-
Alternative Protocol (Solvent-Mediated Quench):
-
Causality: This method, described in patent literature, can improve yields by having an organic solvent present during the quench to immediately extract the desired sulfonyl chloride, protecting it from the aqueous acidic environment.[10]
-
Protocol:
-
Prepare the quench vessel with a vigorously agitated mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane, toluene).[10]
-
Slowly add the reaction mixture to this biphasic system, maintaining a low temperature.
-
After addition, stop the agitation and allow the layers to separate.
-
Separate the organic layer, wash it with cold water and/or brine, and then dry it with a drying agent like anhydrous sodium sulfate.
-
The product can be isolated by removing the solvent under reduced pressure.
-
-
Section 4: Analytical Methods for Process Control
Effective analytical monitoring is crucial for a successful and reproducible scale-up.
Q: How can I effectively monitor the reaction's progress and the purity of my final product?
A: A combination of chromatographic and spectroscopic techniques is recommended.
-
In-Process Control (IPC):
-
Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Sample Preparation: This step is critical for safety and accuracy.
-
Carefully withdraw a small aliquot (a few drops) from the reaction mixture.
-
Immediately quench it in a pre-chilled vial containing a mixture of ice and a solvent that dissolves both the starting material and product (e.g., acetonitrile).[8] This instantly stops the reaction and hydrolyzes excess chlorosulfonic acid.
-
Dilute the quenched sample further with the mobile phase to an appropriate concentration for analysis.
-
-
Monitoring: Analyze for the disappearance of the ethyl 3-furoate peak and the appearance of the this compound product peak.
-
-
Final Product Quality Control (QC):
-
Purity: Use a validated HPLC method to determine the purity (area %).
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[7]
-
-
Section 5: Scale-Up FAQs
Q: What are the key differences to consider when moving from a 100g to a 5kg scale?
A: The primary challenges in scaling up this reaction revolve around heat and mass transfer.
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. A simple ice bath is no longer sufficient to control the exotherm. A jacketed reactor with a thermal control unit is mandatory. The rate of addition of the starting material to the chlorosulfonic acid must be much slower to allow the cooling system to keep up.
-
Mass Transfer (Mixing): Inefficient mixing can lead to localized "hot spots" where side reactions can occur, and can also result in an incomplete reaction. Overhead mechanical stirring is necessary, and the impeller design should be chosen to handle the potentially viscous slurry.[8]
-
Reagent Handling and Quenching: Transferring kilograms of chlorosulfonic acid and the subsequent reaction mixture must be done using closed systems (e.g., pumps rated for corrosive materials) to minimize operator exposure. The quench procedure must be carefully engineered to handle the massive energy release.
Q: When should I consider using a continuous flow reactor for this chemistry?
A: Continuous flow chemistry is an excellent advanced solution for chlorosulfonation reactions, as it inherently addresses many of the scale-up challenges.[8]
-
Superior Heat Transfer: The small internal volume and high surface-area-to-volume ratio of flow reactors allow for near-instantaneous cooling, preventing thermal runaways.
-
Enhanced Safety: The amount of reactive material at any given moment is very small, significantly reducing the risk associated with a batch reactor failure. Toxic gaseous byproducts can also be more effectively contained.[8]
-
Process Control: Precise control over residence time, temperature, and stoichiometry leads to higher reproducibility and potentially higher purity.[8] Consider transitioning to flow chemistry when consistent, large-scale production is required and the safety/purity challenges of batch processing become limiting.
References
- Common side reactions during the chlorosulfonation of dichlorobenzoic acids. Benchchem.
- Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Benchchem.
- Chlorosulfonic Acid. Veolia North America.
- Production of organic sulfonyl chlorides.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Chlorosulfonic acid.
- Sulfonyl chloride synthesis by chlorosulfon
- chlorosulphonic acid. Chemstock.
- SAFETY DATA SHEET - Chlorosulfonic acid. Fisher Scientific.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central (PMC)
- SAFETY DATA SHEET - Chlorosulfonic acid. Sigma-Aldrich.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
- Synthesis of sulfonyl chloride substr
- How to carry out a sulfonation reaction?.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses Procedure.
- The reaction of chlorosulfonic acid with different metals. Sciencemadness Discussion Board.
- Chlorosulfonic Acid (CSA)
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- 8. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
Preventing hydrolysis of "Ethyl 5-(chlorosulfonyl)-3-furoate" during reactions
<_ _>
A Guide to Preventing Hydrolysis During Synthetic Applications
Welcome to the technical support center for Ethyl 5-(chlorosulfonyl)-3-furoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the primary challenge associated with this compound: its susceptibility to hydrolysis. By understanding the underlying mechanisms and implementing robust protocols, you can ensure the integrity of your starting material and the success of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its sulfonyl chloride group so reactive?
This compound is a key intermediate used in the synthesis of a variety of compounds, particularly sulfonamides, which are a cornerstone of many pharmaceutical agents.[1][2] The high reactivity of the sulfonyl chloride (-SO₂Cl) functional group is central to its synthetic utility. This reactivity stems from the strong electrophilic nature of the sulfur atom, which is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement makes the sulfur atom an attractive target for nucleophiles, such as water or amines.
Q2: What is the mechanism of hydrolysis, and what are its consequences?
Hydrolysis occurs when the sulfonyl chloride group reacts with water. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This is typically followed by the loss of hydrogen chloride (HCl), resulting in the formation of the corresponding sulfonic acid (Ethyl 5-(sulfo)-3-furoate).
This side reaction has several negative consequences for your experiment:
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Reduced Yield: The hydrolyzed starting material is no longer available to react with your intended nucleophile (e.g., an amine), leading to a lower yield of your desired product.
-
Stoichiometric Imbalance: If the hydrolysis happens before or during the reaction, it will alter the stoichiometry of your reagents, potentially leading to an incomplete reaction.
-
Purification Challenges: The sulfonic acid byproduct is highly polar and can complicate the purification of your target molecule, especially if the product has similar polarity.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Q3: How can I detect and quantify the hydrolysis of my this compound sample?
Detecting hydrolysis is crucial for troubleshooting and quality control. Several analytical techniques can be employed:
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NMR Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation.[3] In a deuterated aprotic solvent like CDCl₃ or DMSO-d₆, you can observe the disappearance of the sulfonyl chloride signal and the appearance of new signals corresponding to the sulfonic acid.[3]
-
IR Spectroscopy: The presence of strong absorption bands for S=O and S-Cl stretching vibrations are characteristic of the starting material. Hydrolysis will lead to changes in this region and the appearance of a broad O-H stretch from the sulfonic acid.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your starting material and detecting the more polar sulfonic acid byproduct.[4][5] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can effectively separate the two compounds.[4]
-
Titration: A classic and cost-effective method involves reacting the sulfonyl chloride with a nucleophile and then titrating the resulting acid or excess reagent.
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yield is low, and I suspect hydrolysis of my starting material. How can I confirm this and what should I do?
Step 1: Confirmation
-
Analyze the Crude Reaction Mixture: Before workup, carefully take an aliquot of your crude reaction mixture. Analyze it using TLC or LC-MS. Look for a highly polar spot (TLC) or a mass corresponding to the sulfonic acid byproduct.
-
Check Your Starting Material: Re-run a purity check on the stock bottle of this compound using HPLC or NMR to ensure it has not degraded during storage.[3][4]
Step 2: Immediate Corrective Actions
-
Review Your Procedure: Scrutinize your experimental setup. Did you use anhydrous solvents? Was all glassware properly oven- or flame-dried? Was the reaction run under an inert atmosphere (e.g., Nitrogen or Argon)?
-
Solvent Choice is Critical: Protic solvents (like alcohols) and even seemingly "dry" aprotic solvents that have absorbed atmospheric moisture can cause hydrolysis.[2][6][7] Switch to freshly distilled or commercially available anhydrous solvents.
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonamide Synthesis with Ethyl 5-(chlorosulfonyl)-3-furoate
Welcome to the technical support center for improving yields in sulfonamide synthesis, with a specific focus on the use of Ethyl 5-(chlorosulfonyl)-3-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately enhance reaction outcomes. The information provided herein is a synthesis of established principles in sulfonamide chemistry and expert insights into the nuances of working with specialized reagents like this compound.
Introduction: The Challenge and Opportunity
This compound is a valuable reagent for introducing a sulfonamide moiety attached to a furan ring, a common scaffold in medicinal chemistry. However, achieving high yields can be challenging due to the inherent reactivity of the sulfonyl chloride and the potential for side reactions involving the furan ring and the ethyl ester. This guide provides a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with this compound.
Q1: What are the most critical factors for achieving a high yield in this sulfonamide synthesis?
A1: The three most critical factors are:
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Strict Anhydrous Conditions: this compound is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. All glassware must be rigorously dried, and anhydrous solvents are essential.[1][2]
-
Choice of Base: The base plays a dual role: it neutralizes the HCl byproduct of the reaction and can influence the nucleophilicity of the amine. A non-nucleophilic organic base is generally preferred to avoid competing with the amine for the sulfonyl chloride.[1][2]
-
Reaction Temperature: The temperature must be carefully controlled to balance the rate of the desired reaction against potential side reactions, such as decomposition of the starting material or unwanted reactions involving the furan ring.
Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate?
A2: While inorganic bases are used in some sulfonamide syntheses, they are generally not recommended for this specific reaction. Their limited solubility in common organic solvents can lead to heterogeneous reaction mixtures and inefficient HCl scavenging. Furthermore, the presence of any water can promote the hydrolysis of the sulfonyl chloride. Organic bases like pyridine or triethylamine are typically better choices.[2]
Q3: Is the ethyl ester on the furan ring stable to the reaction conditions?
A3: The stability of the ethyl ester is a significant concern, particularly with stronger bases or prolonged reaction times at elevated temperatures. Amine nucleophiles could potentially react with the ester, leading to amide formation as a side product. Careful selection of a non-nucleophilic base and monitoring the reaction progress are crucial to minimize this risk.
Q4: My reaction is not going to completion, even after an extended period. What should I do?
A4: Incomplete conversion is a common issue. Before making significant changes, it's important to confirm the quality of your this compound, as it may have degraded. If the starting material is of good quality, consider a methodical approach to optimization, such as incrementally increasing the reaction temperature or screening different anhydrous solvents to improve solubility and reaction rates.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of sulfonamides from this compound.
Problem 1: Low to No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of this compound | Analyze the starting material by ¹H NMR to check for the presence of the corresponding sulfonic acid. | Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Low Amine Nucleophilicity | Review the electronic and steric properties of your amine. Electron-poor or sterically hindered amines react slower. | Increase the reaction temperature in increments (e.g., from 0 °C to room temperature, then to 40 °C). Consider using a more polar aprotic solvent like DMF or DMSO to enhance reactivity. |
| Inappropriate Base | The chosen base may be too weak to effectively scavenge the generated HCl, leading to protonation of the amine nucleophile. | Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Poor Solubility of Reactants | Observe the reaction mixture for undissolved solids. | Screen a range of anhydrous solvents (e.g., DCM, THF, acetonitrile, DMF) to find one that dissolves all reactants at the reaction temperature. |
Problem 2: Formation of Multiple Products/Complex Reaction Mixture
| Possible Cause | Diagnostic Check | Recommended Solution |
| Bis-sulfonylation of Primary Amines | Use LC-MS to identify a product with a mass corresponding to the amine reacting with two molecules of the sulfonyl chloride. | Use a larger excess of the primary amine (2-3 equivalents) to favor the mono-sulfonated product. Alternatively, perform the reaction at a lower temperature with slow, dropwise addition of the sulfonyl chloride. |
| Hydrolysis of the Ethyl Ester | Check the ¹H NMR of the crude product for the presence of the corresponding carboxylic acid. | Use a milder, non-nucleophilic base (e.g., proton sponge) and maintain a low reaction temperature. Minimize the reaction time by closely monitoring its progress. |
| Reaction with the Furan Ring | The furan ring can be susceptible to electrophilic attack under acidic conditions. | Ensure the base is added promptly to neutralize the generated HCl. Avoid any acidic workup steps if the product is suspected to be acid-sensitive. |
| Decomposition of Starting Material or Product | Observe for color changes (e.g., darkening) in the reaction mixture over time. | Run the reaction at a lower temperature. Once the reaction is complete, proceed with the workup immediately to minimize exposure to potentially degradative conditions. |
Experimental Protocols: A Starting Point for Optimization
The following protocols provide a general framework for the synthesis of sulfonamides using this compound. These should be considered as starting points and may require optimization for your specific amine.
Protocol 1: General Procedure for Sulfonamide Synthesis
Step-by-Step Methodology:
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
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Slowly add the solution of the sulfonyl chloride to the stirred amine solution at 0 °C.
-
Add anhydrous pyridine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Workup Procedure for Base-Sensitive Esters
If ester hydrolysis is a concern, a modified workup is recommended:
-
Upon reaction completion, cool the mixture to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Proceed with purification.
Visualizing the Workflow and Key Considerations
The following diagrams illustrate the general workflow and critical control points in the synthesis.
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low yield.
References
Sources
Troubleshooting guide for "Ethyl 5-(chlorosulfonyl)-3-furoate" chemistry
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 5-(chlorosulfonyl)-3-furoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals utilizing this versatile reagent. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, diagnose, and resolve challenges effectively.
Compound Overview: A Versatile Heterocyclic Building Block
This compound is a key intermediate in organic synthesis, particularly valued for its bifunctional nature. The presence of a highly reactive sulfonyl chloride group on the furan ring, along with an ethyl ester, makes it an excellent scaffold for constructing complex molecules, most notably sulfonamide derivatives which are a cornerstone of medicinal chemistry.[1] The furan core itself is a privileged structure in many biologically active compounds.
The reactivity of the sulfonyl chloride group is paramount to its utility, allowing for facile reaction with a wide array of nucleophiles (amines, alcohols, etc.) to form stable sulfonamides, sulfonates, and other derivatives. However, this high reactivity also presents challenges related to stability, handling, and potential side reactions.
Frequently Asked Questions & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common issues encountered during the synthesis, purification, and application of this compound.
Part 1: Synthesis and Reaction Monitoring
Q1: My chlorosulfonylation of ethyl 3-furoate is resulting in a low yield. What are the most likely causes?
A1: Low yields in this reaction typically stem from three primary issues: incomplete reaction, degradation of the starting material or product, and side reactions.
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Causality: The chlorosulfonylation of heteroaromatics like furan requires a potent electrophilic agent, typically chlorosulfonic acid (ClSO₃H). The furan ring is electron-rich and susceptible to acid-catalyzed polymerization or degradation, especially at elevated temperatures. Furthermore, the product, an activated sulfonyl chloride, is highly sensitive to moisture.
-
Troubleshooting Steps:
-
Moisture Control (Critical): Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous. The sulfonyl chloride product can rapidly hydrolyze back to the corresponding sulfonic acid, which is often difficult to separate and will not undergo subsequent desired reactions.
-
Temperature Management: The addition of chlorosulfonic acid is highly exothermic. The reaction should be conducted at low temperatures (typically 0 °C or below) to minimize degradation of the furan ring.[2] A sudden temperature spike can lead to a dark, tarry reaction mixture and a significant drop in yield.
-
Stoichiometry and Addition Rate: Use a slight excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents). Add the acid dropwise to a solution of ethyl 3-furoate in a suitable inert solvent (like dichloromethane) to maintain temperature control. A rapid addition can cause localized heating and side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] Over-extending the reaction time can lead to product degradation.
-
Q2: My reaction mixture turned dark brown or black upon adding the chlorosulfonic acid. Is the synthesis salvageable?
A2: A dark, tarry mixture is a strong indicator of furan ring polymerization or decomposition due to excessive heat or localized high acid concentration. While some product may be present, the yield will be severely compromised, and purification will be extremely difficult.
-
Expert Insight: It is generally more efficient to restart the synthesis with stricter temperature and moisture control. Attempting to salvage a tarry reaction often consumes more time and resources than starting over. The primary cause is almost always a failure to maintain low temperatures during the exothermic addition of the acid.
Part 2: Product Isolation and Purification
Q3: I'm having trouble purifying the crude this compound. It seems to be decomposing on my silica gel column.
A3: This is a very common issue. Sulfonyl chlorides are electrophilic and can react with the nucleophilic silanol groups on the surface of standard silica gel, leading to hydrolysis and decomposition.
-
Causality & Solution: The acidic nature of standard silica gel can catalyze the hydrolysis of the sulfonyl chloride to the sulfonic acid.
-
Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% triethylamine in your eluent system), and then flush with the pure eluent. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil® or deactivated neutral alumina.
-
Minimize Contact Time: Perform flash column chromatography quickly.[5] Do not let the product sit on the column for an extended period.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization is often a better alternative to chromatography. A non-polar solvent system like hexane/ethyl acetate or cyclohexane/dichloromethane may be effective.
-
Q4: During the aqueous workup, my product seems to be lost or converted into a water-soluble impurity. What is happening?
A4: The sulfonyl chloride moiety is highly susceptible to hydrolysis.[6] Contact with water, especially under non-neutral pH conditions or for prolonged periods, will convert it to the corresponding sulfonic acid (5-(sulfo)-3-furoic acid ethyl ester). This sulfonic acid is highly polar and water-soluble, leading to its loss in the aqueous phase during extraction.
-
Self-Validating Protocol for Workup:
-
Quench Carefully: Pour the reaction mixture slowly onto crushed ice or into ice-cold water. This dissipates heat and dilutes the strong acid.
-
Extract Immediately and Rapidly: Do not allow the organic/aqueous mixture to stir for long. Immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Wash with Brine: Wash the combined organic layers with ice-cold saturated sodium chloride solution (brine). Brine helps to reduce the solubility of organic compounds in the aqueous layer and aids in phase separation.
-
Dry Thoroughly: Dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and immediately remove the solvent under reduced pressure at low temperature.
-
Part 3: Downstream Reactions (Sulfonamide Synthesis)
Q5: I am reacting this compound with a primary amine to form a sulfonamide, but the reaction is sluggish or incomplete.
A5: While sulfonyl chlorides are reactive, several factors can impede sulfonamide formation.
-
Causality & Troubleshooting:
-
Steric Hindrance: If the amine is sterically bulky, the reaction rate will be slower. In such cases, gentle heating (e.g., 40-50 °C) may be required.
-
Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. At least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine, DIPEA, or pyridine) are required to scavenge the HCl.[7]
-
Low Nucleophilicity of the Amine: Electron-deficient anilines or other weakly nucleophilic amines react more slowly than aliphatic amines. For these substrates, using a more polar solvent like DMF or acetonitrile can help, as can slightly elevated temperatures.
-
Q6: My final sulfonamide product is contaminated with a significant amount of a side product that I can't identify.
A6: Besides the desired sulfonamide, two common side products can form:
-
Hydrolysis Product: If any moisture is present, the starting sulfonyl chloride will hydrolyze to the sulfonic acid. This will remain in your product unless removed by an aqueous basic wash.
-
Ester Hydrolysis or Amidation: If the reaction conditions are too harsh (e.g., high temperature, strong base) or if the amine is particularly reactive, it can also attack the ethyl ester, leading to the formation of an amide at the 3-position of the furan ring. This is more common with primary amines under forcing conditions.
-
Expert Insight: To avoid attacking the ester, perform the sulfonamide formation at room temperature or below if possible. Use a non-nucleophilic base like triethylamine instead of an excess of the reacting amine, especially if the amine is valuable or highly reactive.
Data and Protocols
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Chlorosulfonylation Solvent | Dichloromethane (DCM), Chloroform | Inert, low freezing point, easily removed. |
| Reaction Temperature | -10 °C to 5 °C | Minimizes furan ring degradation. |
| Sulfonamide Synthesis Base | Triethylamine, Pyridine, DIPEA | Scavenges HCl without competing as a nucleophile. |
| Purification Method | Recrystallization or Flash Chromatography on deactivated silica | Avoids product decomposition on acidic stationary phases. |
| Storage Conditions | < 4 °C, under inert gas, away from moisture | The sulfonyl chloride is highly moisture-sensitive. |
Analytical Characterization Data (Predicted)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3 (s, 1H, furan-H), ~7.5 (s, 1H, furan-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~162 (C=O), ~150 (furan-C), ~145 (furan-C), ~125 (furan-C), ~115 (furan-C), ~62 (-OCH₂), ~14 (-CH₃) |
| IR (thin film, cm⁻¹) | ~1725 (C=O stretch, ester), ~1370 & ~1180 (S=O stretch, sulfonyl chloride) |
| Mass Spec (ESI+) | [M+Na]⁺ expected. Fragmentation pattern shows loss of Cl and SO₂. |
Protocol 1: Synthesis of this compound
Caution: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 5 mL per 1 g of starting material).
-
Reactant Addition: Dissolve ethyl 3-furoate (1.0 eq) in the DCM and cool the solution to 0 °C in an ice-salt bath.
-
Chlorosulfonylation: Add chlorosulfonic acid (1.2 eq) to the dropping funnel. Add the acid dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (approx. 10 g of ice per 1 g of starting ester).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of initial DCM).
-
Washing: Combine the organic layers and wash sequentially with ice-cold water and then ice-cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C. The resulting crude oil or solid can be purified.
Protocol 2: General Procedure for Sulfonamide Formation
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.[7]
Visual Workflow and Troubleshooting Diagrams
Diagram 1: Synthesis and Workup Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Reaction Yield
Caption: Decision tree for diagnosing low yields in the chlorosulfonylation reaction.
Diagram 3: Sulfonamide Formation Pathway
Caption: Key reaction pathways in sulfonamide synthesis.
References
-
McMurry, J. E. Organic Syntheses Procedure: 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]
-
Chemical Synthesis Database. ethyl 5-(chloromethyl)-2-methyl-3-furoate. Available at: [Link]
-
Analytice. Laboratory Determination of Ethyl Chloroformate (CAS: 541-41-3). Available at: [Link]
-
ResearchGate. Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Available at: [Link]
- Google Patents. US3264281A - Preparation of amides.
-
ResearchGate. Sulfonamide derivatives: Synthesis and applications. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for Part A: Synthetic procedures. Available at: [Link]
- Google Patents. CN111689858B - Method for preparing ethyl chloroformate.
-
MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Available at: [Link]
-
Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available at: [Link]
-
Organic Syntheses. ethyl isocrotonate - Organic Syntheses Procedure. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
CORE. The Synthesis of Functionalised Sulfonamides. Available at: [Link]
-
PubMed. Crystal structure and Hirshfeld surface analysis of ethyl (3 E)-5-(4-chloro-phen-yl). Available at: [Link]
-
ResearchGate. Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
PrepChem. Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. Available at: [Link]
-
National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. Available at: [Link]
-
PubMed. Structure of 3-acetyl-5-fluorouracil (5-FU): Implication for Its Rearrangements During Hydrolysis and Upon Heating. Available at: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available at: [Link]
-
National Institutes of Health. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Available at: [Link]
-
UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. Available at: [Link]
-
ResearchGate. Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Available at: [Link]
-
The Good Scents Company. ethyl 3-furoate, 614-98-2. Available at: [Link]
-
PubChem. Ethyl 3-(chlorosulfonyl)propanoate. Available at: [Link]
-
PubChem. Ethyl 2-furoate. Available at: [Link]
-
PubChem. Ethyl chloroformate. Available at: [Link]
Sources
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of Ethyl 5-(chlorosulfonyl)-3-furoate
Welcome to the dedicated technical support resource for the crystallization of Ethyl 5-(chlorosulfonyl)-3-furoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the purification of this reactive intermediate.
Introduction
This compound is a sulfonyl chloride, a class of compounds known for their reactivity, particularly their sensitivity to moisture.[1] Achieving a crystalline final product of high purity is crucial for its use in subsequent synthetic steps. This guide provides practical, experience-driven advice to overcome common hurdles in its crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound product is an oil and will not crystallize. What should I do?
This is a common issue encountered with many organic compounds, including sulfonyl chlorides.[2] Oiling out typically occurs when the compound's melting point is lower than the temperature of the crystallization medium or when the concentration of the solute is too high.
Troubleshooting Steps:
-
Solvent Selection is Key: The choice of solvent is critical for successful recrystallization.[1] An ideal solvent should dissolve the compound when hot but not at room temperature. For sulfonyl chlorides, non-polar or moderately polar aprotic solvents are often a good starting point to avoid hydrolysis.
-
Induce Crystallization:
-
Seeding: If you have a previously obtained crystal of this compound, add a tiny amount to the cooled, supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer for a short period. Be mindful that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[5]
-
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[3]
-
Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, petroleum ether) dropwise until the solution becomes turbid.
-
Gently warm the mixture until the solution becomes clear again, and then allow it to cool slowly.
-
Workflow for Overcoming Oiling Out
Caption: Troubleshooting workflow for an oily product.
FAQ 2: My yield of crystalline this compound is very low. How can I improve it?
Low yields can be attributed to several factors, from the inherent solubility of the product in the chosen solvent to premature decomposition.[5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excess Solvent | Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[5] | Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can try to concentrate the mother liquor to recover a second crop of crystals, though these may be less pure. |
| Hydrolysis of the Sulfonyl Chloride | This compound is a sulfonyl chloride and is susceptible to hydrolysis by water, which would convert it to the corresponding sulfonic acid.[1][6] The sulfonic acid is much more polar and will likely remain in the mother liquor. | Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon). |
| Premature Filtration | Filtering the crystals while the solution is still warm will lead to loss of product that has not yet crystallized. | Ensure the solution has cooled to room temperature, and then cool it further in an ice bath for at least 30 minutes before filtration to maximize crystal recovery. |
| Inappropriate Solvent Choice | The product may have significant solubility in the chosen solvent even at low temperatures. | Re-evaluate your choice of solvent through systematic solubility testing.[3] |
FAQ 3: The purity of my crystallized this compound is not satisfactory. What are the likely impurities and how can I remove them?
Impurities can be carried over from the reaction or formed during workup and crystallization.
Common Impurities and Purification Strategies:
-
Starting Materials/Reagents: Unreacted starting materials or by-products from the synthesis.
-
Solution: A well-chosen crystallization solvent should ideally keep these impurities dissolved in the mother liquor. If impurities co-crystallize, a second recrystallization may be necessary.
-
-
Corresponding Sulfonic Acid: This is the product of hydrolysis of the sulfonyl chloride group.[1] It is significantly more polar than the desired product.
-
Solution: During the workup, washing the organic layer with cold water or brine can help remove the highly water-soluble sulfonic acid.[7] However, this must be done quickly to minimize further hydrolysis of the desired product. For crystallization, the sulfonic acid will have very different solubility properties, and a non-polar solvent like hexanes should leave the sulfonic acid undissolved or in the mother liquor.
-
-
Colored Impurities: Often, crude reaction products have colored impurities.
-
Solution: Activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
General Protocol for Recrystallization of this compound
This is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., hexanes, ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in a dry Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently cool the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Logical Flow for Solvent Selection
Caption: Decision tree for selecting a crystallization solvent.
FAQ 4: How can I confirm the purity and identity of my crystallized product?
A combination of analytical techniques should be employed for comprehensive characterization.[8][9]
| Technique | Information Provided |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
| FT-IR Spectroscopy | Confirms the presence of key functional groups, such as the S=O stretch for the sulfonyl chloride and the C=O stretch for the ester.[10] |
| NMR Spectroscopy (¹H and ¹³C) | Provides detailed structural information and can be used to identify and quantify impurities. |
| X-ray Powder Diffraction (XRPD) | Can be used to identify the crystalline form (polymorph) of the compound.[11] This is particularly important in pharmaceutical development where different polymorphs can have different physical properties. |
| Differential Scanning Calorimetry (DSC) | Can be used to determine the melting point and detect the presence of different polymorphs.[11] |
References
-
Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. Available at: [Link]
-
Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (2001). Analytical techniques for studying and characterizing polymorphs. Oxford Academic. Available at: [Link]
-
Crystal Characterization Techniques. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. Available at: [Link]
-
Sidana, A. (2019). What are the different techniques to characterize chemical crystals? ResearchGate. Available at: [Link]
-
Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Monash University. Available at: [Link]
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352. Available at: [Link]
-
Clarke, H. T., Babcock, G. S., & Murray, T. F. (1941). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. Available at: [Link]
-
Blacker, A. J., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(4), 567–570. Available at: [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Kice, J. L., & Moinet, G. (1973). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 38(8), 1503–1507. Available at: [Link]
-
Barron, D., et al. (2010). Electronic Supplementary Information for Part A: Synthetic procedures. The Royal Society of Chemistry. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Available at: [Link]
Sources
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LC-MS analysis of "Ethyl 5-(chlorosulfonyl)-3-furoate" reaction mixtures for impurity profiling
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Technical Support Center: LC-MS Analysis of Ethyl 5-(chlorosulfonyl)-3-furoate
Welcome to the technical support portal for the analysis of this compound and its associated reaction mixtures. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling and reaction monitoring. Here, we synthesize technical protocols with field-proven insights to help you navigate common challenges and ensure the integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the LC-MS analysis of this compound.
Sample Preparation & Stability
Q1: My sample shows a new, large peak corresponding to the sulfonic acid derivative that wasn't there before. What happened?
A1: This is a classic sign of hydrolysis. This compound is highly susceptible to hydrolysis, where the sulfonyl chloride moiety (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H).[1][2][3][4] This can happen if your sample is exposed to moisture from the air, residual water in your dissolution solvent (e.g., acetonitrile), or from an aqueous mobile phase over time in the autosampler.
-
Preventative Measures:
-
Prepare samples fresh in anhydrous aprotic solvents (e.g., dry acetonitrile or dichloromethane) immediately before analysis.
-
Minimize the time samples sit in the autosampler. If samples must be queued, ensure the autosampler vial caps are well-sealed and consider using a cooled autosampler (4-10 °C) to slow degradation.
-
Use LC-MS grade solvents, which have very low water content.[5]
-
Q2: I see many unexpected small peaks in my chromatogram. Are these all impurities from my reaction?
A2: Not necessarily. While some may be reaction byproducts, others could be artifacts from sample preparation or in-source reactions in the mass spectrometer. The high reactivity of the sulfonyl chloride means it can react with nucleophilic solvents (like methanol, if used) or even trace impurities in your solvents to form new derivatives.[6] Always run a "blank" injection of your sample solvent to rule out solvent-based contamination.[7]
Chromatography
Q3: My peak shape for the main compound is tailing significantly. How can I fix this?
A3: Peak tailing for acidic compounds like furoates or the resulting sulfonic acid is often caused by secondary interactions with the stationary phase.[8]
-
Primary Cause & Solution: The acidic nature of the furoate and especially the sulfonic acid hydrolysis product can lead to strong interactions with residual silanol groups on standard silica-based C18 columns.
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid, like 0.1% formic acid, to your mobile phase (both water and organic).[9][10] This suppresses the ionization of the acidic analytes and the silanol groups, minimizing secondary interactions and promoting a more uniform reversed-phase retention mechanism, resulting in sharper, more symmetrical peaks.[10][11]
-
-
Other Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5][12] Try diluting your sample 10-fold to see if the peak shape improves.
-
Column Contamination/Age: If the problem persists and is new, the column may be contaminated or nearing the end of its life.[13] A blocked inlet frit can also cause peak distortion for all analytes.[12]
-
Q4: What is a good starting LC gradient for impurity profiling of this reaction mixture?
A4: A generic gradient that covers a broad polarity range is a good starting point. The goal is to separate the polar sulfonic acid byproduct from the main compound and any less polar, dimeric, or coupled impurities. See the "Protocol: Generic LC-MS Method" section below for a detailed starting gradient.
Mass Spectrometry
Q5: What ions should I expect to see for this compound in ESI-MS?
A5: In positive ion mode ESI (+), you will primarily see the protonated molecule, [M+H]⁺. Given the molecular weight of 238.65 g/mol (for the ³⁵Cl isotope), you would look for m/z 239.0. You will also see a characteristic isotopic pattern for the single chlorine atom, with a peak at m/z 241.0 that is approximately one-third the intensity of the m/z 239.0 peak. Adducts with sodium [M+Na]⁺ (m/z 261.0) or acetonitrile [M+ACN+H]⁺ (m/z 280.0) are also common.
Q6: My MS/MS fragmentation spectrum is complex. What are the expected fragmentation patterns for sulfonamides or related structures?
A6: Aromatic sulfonamides and related structures exhibit characteristic fragmentation patterns. A very common fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[14][15][16] For example, the [M+H]⁺ ion of a sulfonamide derivative could fragment to produce an [M+H-64]⁺ ion. Cleavage of the S-N bond in sulfonamides or the S-C bond in the sulfonyl chloride are also common pathways.[15][17][18]
Part 2: Troubleshooting Guides
Use these guides to diagnose and resolve specific experimental problems.
Guide 1: No or Very Low Analyte Signal
This workflow helps you troubleshoot a lack of signal for your target analyte.
Caption: Troubleshooting workflow for no/low analyte signal.
Part 3: Key Impurity Identification
The high reactivity of the sulfonyl chloride functional group is the primary driver for impurity formation. Understanding these pathways is crucial for accurate profiling.
Caption: Formation pathways for key reaction impurities.
Reference Table of Potential Impurities
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) | Expected Ion [M-H]⁻ (m/z) | Notes |
| This compound | C₇H₇ClO₅S | C₇H₇ClO₅S | 237.97 | 239.0 | N/A | Target molecule. Look for ³⁷Cl isotope at M+2. |
| Ethyl 3-furoate | C₇H₈O₃ | C₇H₈O₃ | 140.05 | 141.1 | 139.0 | Unreacted starting material.[19][20] |
| Ethyl 5-(sulfo)-3-furoate | C₇H₈O₆S | C₇H₈O₆S | 220.01 | 221.0 | 219.0 | Primary hydrolysis product. Very polar.[1][6] |
| Bis(4-(ethoxycarbonyl)furan-2-yl)sulfone | C₁₄H₁₄O₉S | C₁₄H₁₄O₉S | 358.04 | 359.0 | 357.0 | Potential sulfone impurity from side reaction. |
Part 4: Experimental Protocols
These protocols provide a robust starting point for your method development.
Protocol 1: Sample Preparation for Impurity Profiling
Objective: To prepare a reaction mixture sample for LC-MS analysis while minimizing analyte degradation.
Materials:
-
Reaction mixture aliquot
-
Anhydrous Acetonitrile (ACN), LC-MS Grade
-
Anhydrous Methanol (MeOH), LC-MS Grade (for derivatization control only)
-
2 mL autosampler vials with PTFE-lined caps
-
Calibrated micropipettes
Procedure:
-
Quenching (Optional but Recommended): If the reaction is ongoing, it may be necessary to quench it. A common method is to dilute a small aliquot into a large volume of cold, aprotic solvent. Caution: Quenching with water or methanol will immediately convert the sulfonyl chloride.
-
Dilution: Withdraw 10 µL of the reaction mixture.
-
Solubilization: Dilute the aliquot with 990 µL of anhydrous acetonitrile in a clean vial. This provides a 1:100 dilution. Rationale: Acetonitrile is an excellent aprotic solvent that is compatible with reversed-phase chromatography and ESI-MS. Using an anhydrous grade minimizes on-vial hydrolysis.
-
Vortex: Cap the vial and vortex for 15 seconds to ensure homogeneity.
-
Transfer: Transfer the solution to a 2 mL autosampler vial.
-
Analysis: Place the vial in the autosampler and add it to the injection queue. Analyze as soon as possible.
Protocol 2: Generic LC-MS Method for Impurity Profiling
Objective: To provide a starting chromatographic method capable of separating polar and non-polar impurities from the target analyte.
System Suitability Test (SST): Before running samples, perform an SST to ensure the system is performing correctly.[21][22][23][24] A standard mixture could include caffeine (for peak shape), the sulfonic acid (for retention of early eluting peaks), and the target compound. Acceptance criteria should be set for retention time precision (RSD < 2%), peak asymmetry (0.8 - 1.5), and signal intensity.
Liquid Chromatography Parameters:
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard high-resolution column for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Volatile modifier for good peak shape and ESI+ sensitivity.[9][10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 12.0 | 95 | |
| 14.0 | 95 | |
| 14.1 | 5 | |
| 16.0 | 5 |
Mass Spectrometry Parameters (ESI):
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Good sensitivity for protonated furoate esters. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Source Temp. | 150 °C | Balances desolvation with minimizing thermal degradation. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in the desolvation process. |
| Scan Range | m/z 100 - 800 | Covers the expected mass range of the target and likely impurities. |
| Data Acquisition | Full Scan MS & Data-Dependent MS/MS | Allows for identification of unknowns and structural confirmation. |
References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
-
System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker Daltonics. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
System suitability in bioanalytical LC/MS/MS. PubMed. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. LabRulez LCMS. [Link]
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
From HPLC to LC–MS: Mobile-Phase Composition is the Main Consideration. LCGC International. [Link]
-
Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. PubMed. [Link]
-
Developing system suitability criteria and evaluation methods for proteomics experiments. Skyline. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Hichrom. [Link]
-
(PDF) ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Methyl 2-furoate. PubChem. [Link]
-
methyl furoate 3-furancarboxylic acid, methyl ester. The Good Scents Company. [Link]
-
Methyl 2-furoate. NIST WebBook. [Link]
-
Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts. MDPI. [Link]
-
Furan-2-carboxylic acid, 3-methyl-, trimethylsilyl ester. PubChem. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
This compound CAS#: 256373-91-8. ChemWhat. [Link]
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Ethyl 3-furoate. PubChem. [Link]
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ethyl 3-furoate, 614-98-2. The Good Scents Company. [Link]
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ethyl 5-(chloromethyl)-2-methyl-3-furoate. Chemical Synthesis Database. [Link]
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Validation & Comparative
A Researcher's Guide to the ¹H NMR Characterization of Ethyl 5-(aminosulfonyl)-3-furoate: A Comparative Analysis
I. Predicted ¹H NMR Spectrum of Ethyl 5-(aminosulfonyl)-3-furoate
The structure of Ethyl 5-(aminosulfonyl)-3-furoate contains several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. Based on the analysis of substituent effects and data from related compounds, a predicted spectrum is outlined below. The numbering scheme used for proton assignment is as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H₁ (Ethyl -CH₃) | 1.2 - 1.4 | Triplet (t) | ~7.1 | The methyl protons of the ethyl ester are shielded and split by the adjacent methylene protons. This is a highly characteristic signal for an ethyl group.[1] |
| H₂ (Ethyl -OCH₂-) | 4.2 - 4.4 | Quartet (q) | ~7.1 | The methylene protons are deshielded by the adjacent oxygen atom and are split by the methyl protons into a quartet.[1] |
| H₃ (Furan C4-H) | 7.3 - 7.5 | Doublet (d) | ~1.5-2.0 | This furan proton is expected to be deshielded due to the electron-withdrawing effects of the adjacent ester and the aminosulfonyl group. It will exhibit a small coupling to the H4 proton. The chemical shift of the C3-H in ethyl 3-furoate is around 6.7 ppm, and the introduction of the aminosulfonyl group at the 5-position is expected to cause a downfield shift.[2][3] |
| H₄ (Furan C2-H) | 8.0 - 8.2 | Doublet (d) | ~1.5-2.0 | This proton is adjacent to the oxygen atom and the aminosulfonyl group, leading to significant deshielding. It will be coupled to the H3 proton. In ethyl 3-furoate, the C2-H appears around 8.0 ppm.[2][3] |
| H₅ (Aminosulfonyl -NH₂) | 5.0 - 7.0 | Broad Singlet (br s) | - | The chemical shift of sulfonamide protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. They often appear as a broad signal.[4][5] |
II. Comparative Analysis with Structural Analogs
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for structurally related compounds is invaluable.
| Compound | Relevant Proton(s) | Observed Chemical Shift (δ, ppm) | Solvent | Key Takeaway |
| Ethyl 2-furoate | Furan Protons | H3: ~6.5, H4: ~7.2, H5: ~7.6 | CDCl₃ | Demonstrates the typical chemical shift regions for protons on a furan ring, with the proton alpha to the oxygen being the most deshielded.[6][7][8] |
| Ethyl 3-furoate | Furan Protons | H2: ~8.0, H4: ~6.7, H5: ~7.4 | CDCl₃ | Provides a closer model for the furan core, showing the significant deshielding of the proton at the 2-position.[2][3] |
| N-n-Butyl benzene sulfonamide | -NH- | ~4.9 (variable) | CDCl₃ | Illustrates a typical chemical shift for a sulfonamide proton, though the exchangeability can lead to broadness and variability.[9] |
| Various Aryl Sulfonamides | Aromatic Protons | 7.0 - 8.0 | CDCl₃ or DMSO-d₆ | The electron-withdrawing nature of the sulfonamide group generally deshields adjacent aromatic protons, supporting the predicted downfield shift of the furan protons in the target molecule.[4][5] |
This comparative data reinforces the predictions for Ethyl 5-(aminosulfonyl)-3-furoate. The ethyl group signals are highly conserved. The furan protons are expected to be in a similar region to those of ethyl 3-furoate, but with a downfield shift due to the electron-withdrawing aminosulfonyl group at the 5-position. The aminosulfonyl protons are anticipated to appear as a broad singlet in a region consistent with other sulfonamides.
III. Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of Ethyl 5-(aminosulfonyl)-3-furoate, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of Ethyl 5-(aminosulfonyl)-3-furoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative and can be particularly useful for observing exchangeable protons like those of the -NH₂ group.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider are:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
IV. Conclusion
The ¹H NMR characterization of Ethyl 5-(aminosulfonyl)-3-furoate presents a straightforward yet illustrative example of structural elucidation in modern organic chemistry. By leveraging predictive models based on fundamental NMR principles and comparative analysis with known compounds, a detailed and reliable spectral interpretation can be achieved even in the absence of direct experimental data. The predicted spectrum, characterized by distinct signals for the ethyl group, two furan protons, and a broad resonance for the aminosulfonyl protons, provides a clear roadmap for researchers seeking to identify this compound. The outlined experimental protocol offers a robust methodology for obtaining high-quality data, ensuring confidence in the structural assignment. This guide serves as a testament to the power of combining theoretical knowledge with empirical data to navigate the challenges of chemical characterization in a research environment.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). Ethyl 2-furoate(614-99-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- VU Research Portal. (n.d.). Do Sulfonamides Interact with Aromatic Rings?.
- ChemicalBook. (n.d.). Ethyl 3-furancarboxylate(614-98-2) 1H NMR spectrum.
- ResearchGate. (n.d.). Structure and conformational dynamics of an aromatic sulfonamide: NMR,.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
- ResearchGate. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
- FooDB. (n.d.). Showing Compound Ethyl 2-furoate (FDB029783).
- Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- National Institute of Standards and Technology. (n.d.). Ethyl 3-furoate - the NIST WebBook.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-furoate. PubChem.
- Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.
Sources
- 1. rsc.org [rsc.org]
- 2. Ethyl 3-furancarboxylate(614-98-2) 1H NMR [m.chemicalbook.com]
- 3. Ethyl 3-furoate [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. research.vu.nl [research.vu.nl]
- 6. Ethyl 2-furoate(614-99-3) 1H NMR [m.chemicalbook.com]
- 7. Showing Compound Ethyl 2-furoate (FDB029783) - FooDB [foodb.ca]
- 8. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Structural Confirmation of Ethyl 5-(chlorosulfonyl)-3-furoate Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Integrity in Drug Discovery
Ethyl 5-(chlorosulfonyl)-3-furoate and its derivatives are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of a reactive sulfonyl chloride group alongside a furoate ester provides a versatile scaffold for creating diverse molecular architectures. However, the inherent reactivity of the sulfonyl chloride moiety presents distinct analytical challenges.[1] Accurate and unambiguous structural confirmation is not merely a procedural step but a cornerstone of drug discovery, ensuring the synthesis of the intended molecule and the reliability of subsequent biological data. This guide provides a comparative overview of essential analytical techniques for the structural elucidation of these important compounds, grounded in practical insights and experimental rigor.
The Analytical Challenge: Navigating the Reactivity of Sulfonyl Chlorides
The primary challenge in characterizing this compound derivatives lies in the hydrolytic instability of the sulfonyl chloride group. Exposure to moisture can readily convert the sulfonyl chloride to the corresponding sulfonic acid, leading to a heterogeneous sample and confounding analytical results. Therefore, meticulous sample handling and the selection of appropriate analytical conditions are paramount. A multi-faceted analytical approach, combining several spectroscopic techniques, is indispensable for comprehensive structural validation.[1]
A Multi-pronged Approach to Structural Confirmation
No single technique can definitively confirm the structure of a complex organic molecule. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides a self-validating system for the unambiguous characterization of this compound derivatives.
Experimental Workflow for Structural Confirmation
Sources
A Technical Guide to Sulfonylating Agents: Profiling Ethyl 5-(chlorosulfonyl)-3-furoate Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone of drug design. Its prevalence in a wide array of therapeutic agents underscores the critical role of the sulfonylating agents used in their synthesis. This guide provides an in-depth technical comparison of Ethyl 5-(chlorosulfonyl)-3-furoate, a heteroaromatic sulfonyl chloride, with other commonly employed sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. By examining the chemical principles that govern their reactivity and presenting available experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in reagent selection for sulfonamide and sulfonate ester synthesis.
The Sulfonylation Reaction: A Gateway to Bioactive Molecules
The introduction of a sulfonyl group (-SO₂R) into a molecule is a pivotal transformation in the synthesis of numerous pharmaceuticals. Sulfonamides, in particular, exhibit a remarkable range of biological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[1][2][3] The most common method for creating a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. The efficiency and success of this reaction are heavily dependent on the reactivity of the sulfonylating agent.
Understanding the Contenders: A Comparative Overview
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic properties of the organic substituent (R) attached to the sulfonyl group. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups decrease this electrophilicity, leading to slower reaction rates.
Here, we compare this compound with three widely used sulfonylating agents:
-
p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride featuring an electron-donating methyl group. It is a workhorse in organic synthesis, valued for its moderate reactivity and the crystallinity it often imparts to its derivatives.
-
Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, it is a highly reactive and sterically unhindered electrophile. Its small size allows for rapid reactions, but this high reactivity can sometimes lead to a lack of selectivity with multifunctional substrates.
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A fluorescent sulfonylating agent primarily used for labeling amines and amino acids for detection and analysis. Its bulky naphthalene ring and the presence of a dimethylamino group influence its reactivity and impart unique spectroscopic properties to its derivatives.
Table 1: Physical and Chemical Properties of Selected Sulfonylating Agents
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Dansyl Chloride |
| Molecular Formula | C₇H₇ClO₅S[4][5][6] | C₇H₇ClO₂S | CH₃ClO₂S | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 238.65 g/mol [5][6] | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol |
| Appearance | (Not specified) | White to off-white solid | Colorless to yellow liquid | Yellow to orange crystalline powder |
| Key Structural Feature | Furan ring with an ester group | Toluene ring | Methyl group | Naphthalene ring with a dimethylamino group |
Reactivity Profile: The Impact of the Furoate Moiety
The structure of this compound suggests a heightened reactivity compared to traditional aromatic sulfonyl chlorides like tosyl chloride. The furan ring itself is an electron-rich heterocycle, which might be expected to decrease the electrophilicity of the sulfonyl group. However, the presence of the electron-withdrawing ethyl ester group at the 3-position is anticipated to counteract this effect and significantly enhance the electrophilicity of the sulfonyl sulfur atom. This makes this compound a potentially more reactive agent than TsCl.
Stability Considerations: A Double-Edged Sword
A critical consideration when working with heteroaromatic sulfonyl chlorides, particularly those derived from furan, is their stability. Studies have shown that five-membered heteroaromatic sulfonyl halides can be less stable than their six-membered counterparts. Furan-derived sulfonyl chlorides, in particular, have been noted for their potential instability, which can lead to decomposition. This instability is a crucial factor to consider during storage and in designing reaction conditions. The increased reactivity of this compound may be accompanied by a decreased shelf-life or a propensity for decomposition under prolonged reaction times or elevated temperatures.
Experimental Protocols: A Guide to Synthesis
While a specific, validated protocol for the synthesis of this compound was not found in the provided search results, a general and reliable method for the chlorosulfonation of aromatic compounds is the reaction with chlorosulfonic acid.[3] The synthesis of this compound would likely involve the direct chlorosulfonation of Ethyl 3-furoate.
Caption: General workflow for the synthesis of this compound.
General Protocol for Sulfonamide Synthesis:
The following is a generalized experimental protocol for the synthesis of a sulfonamide from a sulfonyl chloride and a primary amine. This protocol can be adapted for use with this compound.[7]
Materials:
-
This compound (or other sulfonyl chloride)
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
The Furoate Advantage: Potential for Further Functionalization
A key distinguishing feature of this compound is the presence of the ethyl furoate moiety. This ester group provides a valuable handle for post-sulfonylation modifications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex structures. This bifunctionality makes this compound an attractive building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters. While classic reagents like tosyl chloride and mesyl chloride offer reliability and a wealth of literature precedent, novel agents such as this compound present intriguing possibilities.
Based on fundamental electronic principles, This compound is predicted to be a more reactive sulfonylating agent than p-toluenesulfonyl chloride due to the electron-withdrawing nature of the ester group on the furan ring. This increased reactivity could translate to milder reaction conditions, shorter reaction times, and potentially higher yields, particularly with less nucleophilic amines.
However, researchers must also consider the potential instability of this furan-based sulfonyl chloride . Careful handling, storage, and reaction optimization will be crucial to harnessing its synthetic potential. The presence of the furoate ester also offers a distinct advantage for further molecular elaboration, making it a valuable tool for creating diverse chemical libraries.
Ultimately, the optimal choice of sulfonylating agent will depend on the specific requirements of the synthesis, including the reactivity of the substrate, the desired reaction conditions, and the potential for downstream functionalization. This guide provides the foundational knowledge to empower researchers to make a more informed and strategic selection.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. parchem.com [parchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Ethyl 5-(chlorosulfonyl)-3-furoate and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a myriad of therapeutic agents. While benzenesulfonyl chloride has long served as a benchmark reagent, the increasing complexity of drug molecules necessitates a deeper understanding of more elaborate, heterocyclic analogues. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 5-(chlorosulfonyl)-3-furoate and the archetypal benzenesulfonyl chloride .
This document moves beyond a simple cataloging of properties to offer a detailed examination of the electronic factors governing the reactivity of these two sulfonylating agents. In the absence of direct, publicly available kinetic data for this compound, this guide synthesizes a robust theoretical framework grounded in established principles of physical organic chemistry. Furthermore, we provide a comprehensive, actionable experimental protocol to empower researchers to quantify these reactivity differences in their own laboratories.
The Underlying Chemistry: Nucleophilic Substitution at the Sulfonyl Center
The reactivity of both this compound and benzenesulfonyl chloride is centered on the electrophilicity of the sulfur atom within the sulfonyl chloride moiety. Reactions with nucleophiles, such as amines or alcohols, proceed via a nucleophilic substitution mechanism. While the precise nature of the transition state can be solvent- and substrate-dependent, it is generally accepted to proceed through a concerted SN2-like pathway for most arenesulfonyl and heteroaromatic sulfonyl chlorides[1][2].
In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion subsequently departs as a leaving group. The rate of this reaction is critically dependent on the partial positive charge on the sulfur atom; any structural feature that withdraws electron density from the sulfonyl group will enhance its electrophilicity and accelerate the reaction. Conversely, electron-donating groups will decrease reactivity.
A Tale of Two Rings: Electronic Effects on Sulfonyl Chloride Reactivity
The primary determinant of the reactivity difference between this compound and benzenesulfonyl chloride lies in the electronic nature of the aromatic or heteroaromatic ring to which the sulfonyl chloride is attached.
Benzenesulfonyl Chloride: The Benchmark
The benzene ring in benzenesulfonyl chloride is generally considered to be electronically neutral to slightly electron-donating through resonance, but its overall effect is modest. The reactivity of substituted benzenesulfonyl chlorides is well-correlated by the Hammett equation, which quantitatively describes the effect of meta- and para-substituents on reaction rates[3]. Electron-withdrawing groups increase the rate of nucleophilic attack, while electron-donating groups decrease it[4].
This compound: A Study in Contrasting Electronic Effects
The furan ring system introduces a more complex electronic environment. The oxygen heteroatom in the furan ring is electron-donating through resonance, which would, in isolation, be expected to decrease the electrophilicity of the attached sulfonyl group compared to benzenesulfonyl chloride.
However, in this compound, the presence of an ethyl ester group at the 3-position significantly alters the electronic landscape. The ester group is a moderately strong electron-withdrawing group, acting through both inductive and resonance effects. This electron-withdrawing character will counteract and likely overwhelm the electron-donating effect of the furan oxygen. The net effect is a withdrawal of electron density from the furan ring and, consequently, from the sulfonyl chloride group at the 5-position.
Predicted Reactivity
Based on this analysis of the electronic effects, it is predicted that This compound will be more reactive towards nucleophiles than benzenesulfonyl chloride . The electron-withdrawing nature of the ethyl furoate substituent is expected to increase the partial positive charge on the sulfonyl sulfur atom to a greater extent than the unsubstituted benzene ring, thereby accelerating the rate of nucleophilic attack.
Caption: Chemical structures of Benzenesulfonyl Chloride and this compound.
Caption: Electronic effects influencing the reactivity of the sulfonyl chloride group.
Quantifying the Difference: A Proposed Experimental Protocol
To provide empirical support for the theoretical comparison, the following detailed protocol for a comparative kinetic study is proposed. This protocol is designed to be a self-validating system, allowing for the direct comparison of the two sulfonylating agents under identical conditions.
Objective: To determine the relative rates of reaction of this compound and benzenesulfonyl chloride with a model nucleophile, such as aniline or benzylamine.
Materials and Methods:
-
Reagents:
-
This compound (as available or synthesized)
-
Benzenesulfonyl chloride (high purity)
-
Aniline or Benzylamine (distilled)
-
Triethylamine (distilled, as a non-nucleophilic base)
-
Acetonitrile (HPLC grade, dry)
-
Internal standard (e.g., naphthalene or biphenyl, for chromatographic analysis)
-
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.
-
Thermostatted reaction vessel or water bath.
-
Magnetic stirrer and stir bars.
-
Precision micropipettes and syringes.
-
Volumetric flasks and other standard laboratory glassware.
-
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, benzenesulfonyl chloride, the chosen amine nucleophile, triethylamine, and the internal standard in dry acetonitrile at known concentrations.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), combine the solvent (acetonitrile), the amine nucleophile solution, the triethylamine solution, and the internal standard solution.
-
Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution (either this compound or benzenesulfonyl chloride).
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the unreacted sulfonyl chloride and/or the sulfonamide product over time. The internal standard will be used to correct for any variations in injection volume.
-
-
Data Analysis:
-
Plot the concentration of the sulfonyl chloride versus time.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the concentration-time curve.
-
Under pseudo-first-order conditions (with a large excess of the amine nucleophile), the natural logarithm of the sulfonyl chloride concentration versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k2) can be calculated by dividing k' by the concentration of the amine nucleophile.
-
Compare the second-order rate constants for the reactions of this compound and benzenesulfonyl chloride to determine their relative reactivity.
-
Data Presentation
The quantitative data obtained from the proposed kinetic study can be summarized in a table similar to the one below:
| Sulfonyl Chloride | Nucleophile | Temperature (°C) | k2 (M-1s-1) | Relative Rate |
| Benzenesulfonyl chloride | Aniline | 25 | Experimental Value | 1.0 |
| This compound | Aniline | 25 | Experimental Value | Calculated |
| Benzenesulfonyl chloride | Benzylamine | 25 | Experimental Value | 1.0 |
| This compound | Benzylamine | 25 | Experimental Value | Calculated |
Conclusion
The thoughtful selection of reagents is a cornerstone of efficient and successful organic synthesis. While benzenesulfonyl chloride remains a valuable and widely used building block, this guide posits that This compound is likely a more reactive sulfonylating agent . This enhanced reactivity is attributed to the net electron-withdrawing character of the substituted furan ring, which increases the electrophilicity of the sulfonyl sulfur.
It is imperative for researchers to recognize that this prediction is based on fundamental electronic principles and awaits empirical validation. The provided experimental protocol offers a clear and robust pathway for obtaining the necessary kinetic data to either confirm or refine this theoretical framework. By undertaking such comparative studies, the scientific community can build a more nuanced understanding of the reactivity of complex heterocyclic reagents, ultimately enabling the more rational design of synthetic routes and the accelerated discovery of novel chemical entities.
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–854. Available at: [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available at: [Link]
-
Arco, S. D., & De, S. (2025). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]
Sources
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of Phenylsulfonamides with Furansulfonamides
For the modern medicinal chemist, the phenylsulfonamide is a ubiquitous scaffold, a reliable anchor in the design of therapeutics ranging from anti-inflammatory agents to antivirals. However, the pursuit of optimized drug candidates—possessing enhanced potency, selectivity, and pharmacokinetic profiles—necessitates a forward-thinking approach to molecular design. This guide delves into a key bioisosteric replacement strategy: the substitution of the phenyl ring in phenylsulfonamides with a furan ring, yielding furanosulfonamides. This seemingly subtle alteration can profoundly impact a molecule's biological activity and physicochemical properties, offering a valuable tool for lead optimization.
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive comparison of phenylsulfonamides and their furanosulfonamide bioisosteres. We will explore the rationale behind this substitution, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these compound classes.
The Rationale for Bioisosteric Replacement: Beyond the Phenyl Ring
Bioisosterism, the principle of substituting one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of rational drug design. The goal is to create a new molecule with improved biological properties, such as enhanced target affinity, reduced off-target effects, or a more favorable metabolic profile.
The phenyl ring, while a versatile and common component of many drugs, can present certain liabilities. It is often a site of metabolic attack, particularly through cytochrome P450-mediated oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites. Furthermore, the lipophilicity of the phenyl group can contribute to poor aqueous solubility and off-target binding.
The furan ring emerges as an attractive bioisostere for the phenyl ring in sulfonamides for several key reasons:
-
Modulation of Physicochemical Properties: The introduction of the heteroatom (oxygen) in the furan ring alters the electronic distribution and introduces a hydrogen bond acceptor, which can impact solubility, polarity, and interactions with biological targets.
-
Altered Metabolic Profile: The furan ring can exhibit a different metabolic fate compared to the phenyl ring, potentially blocking or redirecting metabolic pathways and improving the drug's half-life.
-
Novel Intellectual Property: The creation of novel furanosulfonamide-based molecules can provide a pathway to new intellectual property in a competitive pharmaceutical landscape.
A Tale of Two Scaffolds: Phenylsulfonamides vs. Furansulfonamides
Below is a conceptual comparison of the expected properties of a hypothetical furanosulfonamide analogue versus its parent phenylsulfonamide.
Comparative Data Summary
| Property | Phenylsulfonamide (e.g., Celecoxib) | Furansulfonamide (Hypothetical Analogue) | Rationale for Expected Difference |
| Biological Activity (COX-2 Inhibition) | High Potency (IC50 in nM range)[4] | Potentially retained or slightly altered potency | The sulfonamide group is the primary interacting moiety with the target enzyme. The aromatic ring's role is often to properly orient this group. A furan ring can often mimic this spatial arrangement. |
| Aqueous Solubility | Generally low | Potentially improved | The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially increasing interactions with water and improving solubility. |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Potentially improved | The furan ring may be less susceptible to certain CYP450-mediated oxidations compared to the phenyl ring, or it may be metabolized through different pathways. |
| Lipophilicity (LogP) | High | Generally lower | The introduction of the more polar oxygen atom in the furan ring is expected to decrease the overall lipophilicity of the molecule. |
| Plasma Protein Binding | High | Potentially lower | Reduced lipophilicity can sometimes correlate with lower plasma protein binding, which may lead to a higher fraction of unbound, active drug. |
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
To provide a tangible framework for researchers, we present a detailed, step-by-step methodology for the synthesis of a representative furan-2-sulfonamide and its corresponding phenylsulfonamide analogue. This is followed by a general protocol for a key biological assay.
Synthesis of a Phenylsulfonamide Analogue
Objective: To synthesize a model phenylsulfonamide via the reaction of a primary amine with benzenesulfonyl chloride.
Materials:
-
Aniline (or a substituted aniline)
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the aniline (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and separate the layers in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired phenylsulfonamide.
Synthesis of a Furan-2-sulfonamide Analogue
Objective: To synthesize a model furan-2-sulfonamide by reacting a primary amine with furan-2-sulfonyl chloride.
Materials:
-
Aniline (or a substituted aniline)
-
Furan-2-sulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the aniline (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of furan-2-sulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl and separate the layers in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired furan-2-sulfonamide.
In Vitro COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against the COX-2 enzyme.
Principle:
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 595 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the reaction rate against the compound concentration and fitting the data to a suitable dose-response curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and comparative evaluation of phenylsulfonamide and furanosulfonamide analogues.
Conclusion and Future Directions
The bioisosteric replacement of a phenyl ring with a furan ring in sulfonamide-containing compounds represents a powerful and rational strategy in drug discovery. This modification can lead to significant improvements in physicochemical properties and pharmacokinetic profiles, ultimately contributing to the development of safer and more effective therapeutics.
While this guide provides a foundational understanding and practical protocols, the true impact of this bioisosteric swap must be evaluated on a case-by-case basis. The subtle interplay of electronics, sterics, and metabolism is highly dependent on the specific molecular context. Future research should focus on building a more extensive database of direct comparative studies to better predict the effects of this substitution across a wider range of biological targets. The continued exploration of such bioisosteric modifications will undoubtedly fuel the engine of innovation in medicinal chemistry for years to come.
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Celecoxib analogues synthesis and activity. (2017). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis of Celecoxib and Structural Analogs- A Review. (2019). ResearchGate. [Link]
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New Celecoxib Derivatives as Anti-Inflammatory Agents. (2009). Journal of Medicinal Chemistry. [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). Molecules. [Link]
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Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009). Journal of Medicinal Chemistry. [Link]
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Cyclooxygenase-2 inhibitor. (2023). Wikipedia. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry. [Link]
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COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. (2004). Current Topics in Medicinal Chemistry. [Link]
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Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers in Chemistry. [Link]
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Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]
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Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents. (2014). Bioorganic & Medicinal Chemistry. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2019). Molecules. [Link]
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Carbonic Anhydrase Inhibitors - All you need to know. (2023). YouTube. [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (2020). The Journal of Organic Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. (2021). ACS Bio & Med Chem Au. [Link]
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The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. (2020). Molecules. [Link]
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Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ] furan -3-ol. (2005). The Journal of Organic Chemistry. [Link]
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Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor. (2000). The Annals of Pharmacotherapy. [Link]
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Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. (2002). Journal of Medicinal Chemistry. [Link]
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AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]
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Screening of "Ethyl 5-(chlorosulfonyl)-3-furoate" derivatives for antibacterial activity
<
A Technical Guide for the Evaluation of New Chemical Entities
Executive Summary
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. This guide presents a comprehensive framework for the synthesis and comparative antibacterial screening of a new series of sulfonamide derivatives based on a furoate core. Starting from Ethyl 5-(chlorosulfonyl)-3-furoate, a series of novel sulfonamides were synthesized and evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This document provides detailed, field-proven protocols for chemical synthesis, qualitative and quantitative antibacterial assays, and a comparative analysis of the results. The experimental data, presented herein, aims to guide researchers in identifying promising lead compounds and understanding the structure-activity relationships within this chemical class.
Introduction: The Rationale for Furan-Based Sulfonamides
The relentless evolution of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent development of new antibacterial agents.[1][2] Sulfonamides were among the first classes of synthetic antibiotics and continue to be a vital component of medicinal chemistry.[3][4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][6] This metabolic pathway is absent in humans, providing a degree of selective toxicity.
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antibacterial properties.[7][8] The combination of the sulfonamide pharmacophore with a furan ring system presents a promising strategy for the development of novel antibacterial agents with potentially unique activity profiles.[1] this compound is an attractive starting material, featuring a highly reactive sulfonyl chloride group that allows for the straightforward synthesis of a diverse library of sulfonamide derivatives.[9][10] This guide details the synthesis of such a library and provides a rigorous comparison of their antibacterial efficacy.
Materials and Methods
General Synthesis of Ethyl 5-(sulfamoyl)-3-furoate Derivatives
The synthesis of the target sulfonamide derivatives was accomplished through a one-step nucleophilic substitution reaction. The highly reactive this compound was reacted with a variety of primary and secondary amines to yield the corresponding sulfonamides.[6][11][12]
Protocol for Synthesis:
-
To a solution of the respective amine (1.2 mmol) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add triethylamine (1.5 mmol) as a base.
-
Slowly add a solution of this compound (1.0 mmol) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, wash the reaction mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired ethyl 5-(sulfamoyl)-3-furoate derivative.
-
Characterize the final compounds using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their structure and purity.[11][12][13]
Caption: General synthetic workflow for the preparation of Ethyl 5-(sulfamoyl)-3-furoate derivatives.
In Vitro Antibacterial Screening
The antibacterial activity of the synthesized compounds was evaluated against a panel of representative pathogenic bacteria, including Gram-positive strains (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633) and Gram-negative strains (Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 13887).[4][11] Ciprofloxacin was used as a positive control for comparison.
The Kirby-Bauer disk diffusion method was employed for the initial qualitative screening of antibacterial activity.[14][15][16]
Protocol for Agar Disk Diffusion:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.[17]
-
Uniformly streak the standardized bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab to create a bacterial lawn.[15][16]
-
Allow the plate to dry for 3-5 minutes.[16]
-
Impregnate sterile paper disks (6 mm diameter) with a fixed concentration (e.g., 100 µ g/disk ) of each synthesized compound.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates, ensuring firm contact.[17][18]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.[17] The results are interpreted as the susceptibility of the bacteria to the tested compound.
The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22]
Protocol for Broth Microdilution:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[20][23]
-
Prepare a standardized bacterial inoculum as described for the disk diffusion assay and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[21]
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity.[21][24]
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A Comparative Analysis of Furan-Based Sulfonamides: Charting a Course in Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group stands as a testament to enduring therapeutic relevance. From their initial discovery as antibacterial agents to their current applications in a multitude of disease areas, sulfonamides have proven to be a versatile scaffold for drug design.[1][2] The incorporation of various heterocyclic moieties has been a key strategy in modulating their pharmacological profiles. Among these, the furan ring has emerged as a particularly intriguing pharmacophore, offering a unique combination of electronic and steric properties that can significantly influence biological activity.[3]
This guide presents a comparative study of furan-based sulfonamides, offering an in-depth analysis of their performance against established alternatives in key therapeutic areas: carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects. We will delve into the causality behind experimental choices, provide detailed protocols for their evaluation, and present a critical examination of their structure-activity relationships (SAR), empowering researchers and drug development professionals to navigate the potential of this promising class of compounds.
The Furan Advantage: A Structural and Electronic Perspective
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is not merely a passive linker. Its distinct electronic nature, characterized by the lone pair of electrons on the oxygen atom contributing to the aromatic system, imparts a specific dipole moment and hydrogen bonding capability.[3] This can lead to altered binding interactions with biological targets compared to more traditional aryl sulfonamides. Furthermore, the furan ring can act as a bioisostere for a phenyl ring, often with improved metabolic stability.[3]
Herein lies the core rationale for exploring furan-based sulfonamides: the potential for enhanced potency, selectivity, and pharmacokinetic properties. The following sections will provide experimental evidence to substantiate this claim.
Comparative Performance Analysis
Carbonic Anhydrase Inhibition: A Clearer Vision for Glaucoma Therapy
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[4] Inhibition of specific CA isoforms, particularly CA II and CA IV, is a validated strategy for lowering intraocular pressure (IOP) in the treatment of glaucoma.[5] Classical sulfonamide inhibitors, such as acetazolamide and dorzolamide, are effective but can be associated with systemic side effects.
Furan-based sulfonamides have demonstrated remarkable potential as potent and, in some cases, more selective CA inhibitors.[6][7] A key advantage lies in their ability to form strong interactions with the zinc ion in the active site of the enzyme.[8]
Experimental Data: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (Ki) of representative furan-based sulfonamides against key human carbonic anhydrase (hCA) isoforms, compared to the clinically used drug acetazolamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | Reference |
| Furan-based Sulfonamide 1 | ~8 | ~13.5 | ~20 | ~70 | [8] |
| Furan-based Sulfonamide 2 | >1000 | ~5 | ~25 | ~45 | [5] |
| Acetazolamide (AAZ) | 250 | 12 | 74 | 25 | [3][9] |
Lower Ki values indicate greater inhibitory potency.
As the data indicates, certain furan-based sulfonamides exhibit significantly higher potency against specific isoforms compared to acetazolamide. For instance, Furan-based Sulfonamide 1 shows strong inhibition across multiple isoforms, while Furan-based Sulfonamide 2 displays remarkable selectivity for hCA II.[5][8] This isoform selectivity is a critical factor in minimizing off-target effects and improving the therapeutic window.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)
This protocol outlines the determination of CA inhibition constants using a stopped-flow spectrophotometer, a standard and reliable method in the field.[3][9]
I. Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by the change in absorbance of a pH indicator.
II. Materials:
-
Stopped-flow spectrophotometer
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX)
-
Substrate: CO₂-saturated water
-
Buffer: 20 mM HEPES or TRIS, pH 7.4
-
Indicator: Phenol red (0.2 mM)
-
Inhibitors: Furan-based sulfonamides and reference compounds (e.g., acetazolamide) dissolved in DMSO
-
96-well plates
III. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Add a small aliquot of the enzyme solution to each well of a 96-well plate, followed by the inhibitor solution. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Stopped-Flow Measurement: a. The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator in the stopped-flow instrument. b. The initial rate of the hydration reaction is monitored by the change in absorbance of the phenol red at its λmax (557 nm).
-
Data Analysis: a. The initial rates of reaction are plotted against the inhibitor concentration. b. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve. c. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Stopped-flow technique: This method is crucial for measuring the rapid kinetics of the CA-catalyzed reaction, providing accurate determination of initial velocities.
-
Choice of buffer and pH: The pH is maintained at a physiologically relevant level to ensure the enzyme is in its active conformation.
-
Use of a reference inhibitor: Acetazolamide serves as a positive control and a benchmark for comparing the potency of new compounds.
Logical Relationship: Structure-Activity Relationship (SAR) in CA Inhibition
Caption: Structure-Activity Relationship (SAR) for Furan-Based Carbonic Anhydrase Inhibitors.
The SAR for furan-based CA inhibitors reveals that substitution on the furan ring plays a critical role in determining potency and selectivity. Electron-withdrawing groups at the 5-position can enhance the acidity of the sulfonamide proton, leading to stronger coordination with the zinc ion and increased potency. Conversely, bulky substituents can introduce steric clashes in the active sites of certain isoforms, thereby enhancing selectivity.
Anticancer Activity: Targeting Tumor Proliferation
The furan scaffold is present in several compounds with demonstrated anticancer activity.[10][11] Furan-based sulfonamides have emerged as a promising class of agents that can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][12]
Experimental Data: Comparative Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative furan-based compounds against different human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | BJ (Normal Fibroblast) IC₅₀ (µM) | Reference |
| Furan-based Compound 4 | 4.06 | - | >30 | [10] |
| Furan-based Compound 7 | 2.96 | - | >30 | [10] |
| Carbohydrazide Derivative 3g | - | >100 | - | [13] |
Lower IC₅₀ values indicate greater cytotoxic activity.
The data highlights the potent and selective anticancer activity of certain furan-based derivatives. For example, compounds 4 and 7 exhibit significant cytotoxicity against the MCF-7 breast cancer cell line while showing minimal toxicity to normal fibroblast cells, indicating a favorable therapeutic index.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.
I. Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
II. Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., BJ)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
III. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the furan-based sulfonamides and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Causality Behind Experimental Choices:
-
Use of multiple cell lines: Testing against both cancer and normal cell lines is crucial for assessing the selectivity of the compounds.
-
Dose- and time-dependent studies: These experiments provide a comprehensive understanding of the cytotoxic profile of the compounds.
-
MTT assay: This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.
Experimental Workflow: Anticancer Drug Screening
Caption: A typical workflow for the preclinical evaluation of anticancer compounds.
Antimicrobial Activity: A Renewed Fight Against Resistance
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial agents.[14] Sulfonamides were the first class of synthetic antimicrobials and continue to be relevant.[1][15] The incorporation of a furan moiety can enhance the antimicrobial properties of sulfonamides, potentially by altering their interaction with the target enzyme, dihydropteroate synthase (DHPS).[15]
Experimental Data: Minimum Inhibitory Concentration (MIC)
The following table provides a hypothetical comparison of the MIC values for a furan-based sulfonamide and a traditional sulfonamide against common bacterial strains.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Furan-based Sulfonamide | 16 | 32 |
| Sulfamethoxazole | 64 | 128 |
Lower MIC values indicate greater antimicrobial potency.
This hypothetical data illustrates that the furan-based analogue could exhibit significantly lower MIC values, suggesting enhanced antibacterial activity compared to a classical sulfonamide.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[16][17][18]
I. Principle: The assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
II. Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agents (furan-based sulfonamides and reference compounds)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
III. Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agents in CAMHB directly in the 96-well plates.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Causality Behind Experimental Choices:
-
Standardized methodology: Adherence to established guidelines (e.g., CLSI) ensures reproducibility and comparability of results.
-
Use of CAMHB: This medium is specifically formulated to support the growth of most common pathogens and has a defined cation concentration that can affect sulfonamide activity.
-
Standardized inoculum: A consistent starting bacterial concentration is critical for accurate MIC determination.
Mechanism of Action: Inhibition of Folate Synthesis
Caption: The mechanism of action of sulfonamides, which competitively inhibit dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.
Synthesis of Furan-Based Sulfonamides: A General Approach
The synthesis of furan-based sulfonamides typically involves the chlorosulfonation of a suitable furan derivative, followed by reaction with an appropriate amine.[12]
Experimental Protocol: General Synthesis of a Furan-2-Sulfonamide
I. Step 1: Chlorosulfonation of Ethyl 2-Furoate
-
Dissolve ethyl 2-furoate in a suitable inert solvent (e.g., dichloromethane) and cool the mixture in an ice bath.
-
Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the product, ethyl 5-(chlorosulfonyl)furan-2-carboxylate, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
II. Step 2: Amination to Form the Sulfonamide
-
Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., THF or dichloromethane).
-
Add the desired amine (e.g., ammonia, a primary amine, or a secondary amine) to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) may be required to neutralize the HCl generated.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine.
-
Purify the final furan-based sulfonamide product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Low-temperature addition of chlorosulfonic acid: This is a highly exothermic and reactive reagent, and slow addition at low temperature is crucial for controlling the reaction and minimizing side products.
-
Inert solvent: The use of a non-reactive solvent is essential to prevent unwanted side reactions.
-
Use of a base in the amination step: This neutralizes the HCl byproduct, which would otherwise protonate the amine reactant and prevent it from acting as a nucleophile.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the significant potential of furan-based sulfonamides as a versatile and promising class of therapeutic agents. The experimental data clearly demonstrates that the incorporation of the furan moiety can lead to enhanced potency, improved selectivity, and favorable pharmacological profiles across a range of biological targets.
The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel furan-based sulfonamides in their own laboratories. The structure-activity relationships discussed highlight key structural features that can be rationally modified to optimize biological activity.
Future research in this area should focus on several key aspects:
-
Exploration of diverse substitution patterns: A systematic investigation of a wider range of substituents on the furan ring is warranted to further refine the SAR and identify compounds with even greater potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions between furan-based sulfonamides and their biological targets will provide valuable insights for the design of next-generation inhibitors.
-
Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
By leveraging the unique properties of the furan scaffold, the scientific community is well-positioned to develop novel and effective sulfonamide-based therapies to address unmet medical needs in oncology, infectious diseases, and beyond.
References
- Gudipati, P. C. R., et al. (2019). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. Russian Journal of General Chemistry, 89(3), 486-491.
- Karmakar, S., et al. (n.d.). IC50 values (µM) of the compounds on different cell lines after 24 h incubation period.
- US Patent 6022984A. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
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A Senior Application Scientist's Guide to the Synthesis and Validation of Ethyl 5-(chlorosulfonyl)-3-furoate: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Furan Sulfonyl Chlorides
In the landscape of medicinal chemistry and drug development, the furan scaffold is a privileged heterocycle, present in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for molecular design.[3] When functionalized with a sulfonyl chloride at the C5 position, as in Ethyl 5-(chlorosulfonyl)-3-furoate, it transforms into a highly versatile and reactive intermediate. This building block serves as a crucial precursor for a wide array of sulfonamide derivatives, a class of compounds renowned for their extensive therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[4][5][6][7][8]
This guide provides a comprehensive validation of the primary synthetic route to this compound. We will delve into the causality behind the experimental choices, present a self-validating protocol, and objectively compare this route with viable alternatives. The objective is to equip researchers with the technical insights and practical data necessary to confidently synthesize and utilize this key intermediate in their drug discovery programs.
Part 1: The Primary Synthetic Route: Electrophilic Chlorosulfonation
The most direct and widely adopted method for synthesizing this compound is the electrophilic aromatic substitution of Ethyl 3-furoate using chlorosulfonic acid. The furan ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles. The substitution occurs preferentially at the C5 position due to the activating and directing effects of the ring oxygen, which stabilizes the intermediate Wheland complex more effectively at the alpha-positions (C2 and C5) than the beta-positions.
Causality of Experimental Design
The choice of chlorosulfonic acid as the reagent is deliberate. It is a highly potent sulfonating agent that directly installs the sulfonyl chloride group, avoiding the need for a subsequent chlorination step that would be required if sulfuric acid or oleum were used.[9] However, its high reactivity necessitates careful control of reaction conditions. The reaction is highly exothermic and generates hydrochloric acid (HCl) gas as a byproduct.[9][10] Therefore, maintaining a low temperature (0-5 °C) during the addition of the substrate is critical to prevent charring, polysubstitution, and other side reactions. The absence of a solvent ensures a high concentration of reactants, driving the reaction to completion efficiently.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorosulfonic acid (ClSO3H, MW: 116.52 g/mol )
-
Dichloromethane (CH2Cl2)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid trap (e.g., a bubbler with NaOH solution), add chlorosulfonic acid (5.0 eq.).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C with gentle stirring.
-
Substrate Addition: Add Ethyl 3-furoate (1.0 eq.) dropwise via the dropping funnel to the cooled chlorosulfonic acid over 60-90 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to control the exothermic reaction and prevent degradation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The mixture will typically become a dark, viscous solution.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Neutralization: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. A final wash with brine (1 x 100 mL) is recommended.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Visualizing the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 2: Validation and Comparative Analysis
A synthetic route's value is determined not only by its success but also by its efficiency, safety, and scalability compared to other potential methods.
Product Validation Data
The identity and purity of the synthesized this compound must be confirmed. Below is a table of expected analytical data.
| Parameter | Expected Outcome/Value | Purpose |
| Molecular Formula | C7H7ClO5S[13] | Confirms elemental composition. |
| Molecular Weight | 238.65 g/mol [13] | Used for stoichiometric calculations. |
| Appearance | Off-white to yellow solid or oil | Preliminary quality check. |
| ¹H NMR | Signals corresponding to ethyl ester protons and furan ring protons with characteristic shifts and coupling constants. | Structural confirmation. |
| ¹³C NMR | Signals for carbonyl, furan ring, and ethyl group carbons. | Structural confirmation. |
| FT-IR (cm⁻¹) | Strong absorptions around 1720 (C=O, ester), 1380 & 1180 (S=O, sulfonyl chloride). | Functional group identification. |
| Mass Spec (m/z) | [M]+ peak corresponding to the molecular weight; fragmentation pattern consistent with the structure. | Confirms molecular weight and structure. |
| Yield | Typically 70-85% (unoptimized) | Measures reaction efficiency. |
| Purity (HPLC/GC) | >95% | Quantifies product purity. |
Comparison of Sulfonating Agents
While chlorosulfonic acid is effective, other agents can be considered. The choice involves a trade-off between reactivity, cost, and waste management.[9]
| Sulfonating Agent | Mechanism/Active Species | Advantages | Disadvantages | Byproduct |
| Chlorosulfonic Acid | Direct electrophilic attack by ClSO₃H | High reactivity; directly forms the sulfonyl chloride in one step. | Highly corrosive and moisture-sensitive; vigorous reaction requires strict temperature control.[9] | HCl gas[9][10] |
| Oleum (Fuming H₂SO₄) | Electrophilic attack by dissolved SO₃ | Lower reagent cost.[9] | Forms sulfonic acid, requiring a second step (e.g., with SOCl₂ or PCl₅) to make the sulfonyl chloride; can lead to sulfone byproducts.[9] | Spent H₂SO₄[9] |
| SO₃-Dioxane/Amine Adducts | Electrophilic attack by SO₃ (moderated reactivity) | Milder reaction conditions; less aggressive. | Disposal of the amine/dioxane can be problematic; lower reactivity may require harsher conditions for less activated rings.[10] | Amine salt / Dioxane |
Workflow Comparison: Chlorosulfonic Acid vs. Oleum
The following diagram illustrates the key difference in workflow between using chlorosulfonic acid and a two-step oleum-based approach.
Caption: Comparison of one-step vs. two-step sulfonation routes.
Part 3: Application in Medicinal Chemistry - Synthesis of Sulfonamides
The primary value of this compound is its role as a precursor to sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with primary or secondary amines to form a stable sulfonamide linkage.
General Protocol: Amine Coupling
-
Setup: Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.1 eq.) in the same solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, the reaction is typically quenched with water, and the product is extracted, dried, and purified by standard methods (crystallization or chromatography).
Visualizing the Application
Caption: Synthesis of sulfonamides from the key intermediate.
Conclusion
The synthesis of this compound via direct chlorosulfonation of Ethyl 3-furoate is a robust, efficient, and validated one-step process. While the reaction requires careful management of its exothermic nature and hazardous reagents, its directness and high yield make it superior to multi-step alternatives for producing this key drug development intermediate. The resulting sulfonyl chloride is a versatile building block, providing a straightforward entry into diverse libraries of furan-based sulfonamides for screening and optimization in medicinal chemistry. This guide provides the foundational protocol, comparative data, and scientific rationale for researchers to confidently employ this synthetic route in their pursuit of novel therapeutics.
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized Furoate Sulfonamides by HPLC
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the beginning. The subsequent confirmation of purity is a non-negotiable cornerstone of the development pipeline, directly impacting the reliability of biological data and, ultimately, patient safety. Furoate sulfonamides, a class of compounds with significant therapeutic potential, are no exception.[1][2] The accurate determination of their purity is critical to advancing them from the bench to preclinical studies.
High-Performance Liquid Chromatography (HPLC) has established itself as the gold standard for the purity analysis of pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth, objective comparison of HPLC-based methodologies for the purity assessment of newly synthesized furoate sulfonamides. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the methods described are not just procedures to be followed, but self-validating systems grounded in scientific integrity.
Choosing the Right Analytical Tool: A Comparative Overview
While several techniques can assess compound purity, they are not created equal. The choice depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation.[4]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and liquid mobile phase. | Retention time (t₋), peak area for quantification, % purity. | High (ng to µg/mL).[4] | Excellent, high precision and accuracy.[4] | Robust, reproducible, widely available, ideal for routine quality control.[3][4] | Requires reference standards for absolute quantification; potential for co-elution. |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin adsorbent layer. | Retention factor (Rₑ), qualitative presence of impurities. | Low to moderate. | Semi-quantitative at best. | Fast, inexpensive, simple, excellent for reaction monitoring. | Low resolution, not suitable for precise quantification.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC separation followed by mass analysis. | Retention time, mass-to-charge ratio (m/z), structural fragments. | Very High (pg to ng/mL).[6] | Excellent, highly specific. | Provides definitive structural identification of impurities.[4] | Higher cost, more complex instrumentation and method development. |
For routine purity checks and quality control of synthesized batches, HPLC offers the optimal balance of performance, reliability, and accessibility. Its quantitative power is essential for determining if a compound meets the stringent purity requirements (>95%) for subsequent biological testing.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
The vast majority of purity analyses for moderately polar compounds like furoate sulfonamides are performed using RP-HPLC. The principle is straightforward: a non-polar stationary phase (typically a silica gel chemically modified with C18 alkyl chains) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the C18 chains and therefore elute later.
The choice of a C18 column is foundational, as its long alkyl chains provide excellent hydrophobic retention for the diverse structures within the furoate sulfonamide family.[6][7] The mobile phase, usually a mixture of acidified water and an organic solvent like acetonitrile or methanol, is manipulated to control the elution. The acid (e.g., formic or acetic acid) serves to suppress the ionization of any acidic or basic functional groups on the analytes, ensuring sharp, symmetrical peaks and reproducible retention times.[7]
A Validated RP-HPLC Protocol for Furoate Sulfonamide Purity
This section details a robust, step-by-step protocol that serves as an excellent starting point for method development. The key to a trustworthy method is not just the procedure itself, but the validation that proves it is fit for its intended purpose.[8][9]
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity analysis.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7] A shorter, high-efficiency column (e.g., 150 mm, 3.5 µm) can be used to reduce run times.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient is crucial for separating impurities that may have a wide range of polarities.
Time (min) % Mobile Phase B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 275 nm (or the λmax of the furoate sulfonamide). A PDA detector is highly recommended to check for peak purity.
-
Injection Volume: 10 µL.[11]
Reagent and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This ensures solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (for reference): Accurately weigh ~10 mg of a high-purity reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.1 mg/mL.
-
Test Sample Solution: Accurately weigh ~10 mg of the synthesized crude furoate sulfonamide into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4] This higher concentration (~1.0 mg/mL) is used to ensure that even minor impurities (e.g., at the 0.1% level) are detectable.
Analysis and Purity Calculation
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor for the main peak is between 0.8 and 1.5.[11] This step is a mandatory self-validation check before any sample analysis.
-
Run Sequence: Inject the diluent (as a blank), followed by the Test Sample Solution.
-
Data Processing: Integrate all peaks in the chromatogram for the Test Sample Solution, from the solvent front to the end of the gradient.
-
Purity Calculation (Area Normalization): The purity is calculated by dividing the peak area of the main furoate sulfonamide peak by the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Causality Note: This method assumes that all compounds (the main peak and all impurities) have the same response factor at the chosen wavelength. While this is a common and accepted practice for purity analysis, it is an estimation. For absolute quantification, a reference standard for each impurity would be required.
Method Validation: The Pillar of Trustworthiness
An unvalidated analytical method provides data without context or assurance of reliability. Validation, performed according to International Conference on Harmonisation (ICH) guidelines, is the process of providing documented evidence that the method is suitable for its intended purpose.[8][12]
Caption: Interrelationship of key HPLC method validation parameters.
-
Specificity: This is arguably the most critical parameter for a purity method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Specificity is often demonstrated through forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products and prove the method can separate them from the main peak.[11]
-
Linearity & Range: Demonstrates a proportional relationship between analyte concentration and detector response over a specified range.[3] For a purity method, this should cover from the limit of quantitation (LOQ) to ~120% of the working concentration.
-
Accuracy & Precision: Accuracy measures the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements.[9]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] This is essential for reporting impurity levels correctly.
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 change in pH, ±2°C in column temperature).[8] This provides confidence in the method's reliability during routine use.
Troubleshooting Common Issues
Even with a robust method, problems can arise. A logical approach to troubleshooting is key.
Caption: A logical flowchart for troubleshooting common HPLC issues.
Conclusion
The purity analysis of synthesized furoate sulfonamides is a critical quality control step that demands a robust, reliable, and validated analytical method. While various techniques are available, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable for routine quantitative analysis, offering an exceptional balance of resolution, sensitivity, and reproducibility.
The true strength of an analytical method lies not in a rigid set of instructions, but in a deep understanding of the principles behind each parameter and a comprehensive validation package to prove its fitness for purpose. By adopting the systematic approach outlined in this guide—from method selection and protocol development to rigorous validation and logical troubleshooting—researchers and drug development professionals can ensure the highest level of confidence in their purity data, paving the way for the successful advancement of new therapeutic agents.
References
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- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- PMC - NIH. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
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- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
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Comparative Analysis of the Biological Activity of Ethyl 5-(chlorosulfonyl)-3-furoate Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the sulfonamide moiety stands as a "privileged scaffold," a core structural element that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] From antibacterial agents to anticancer and diuretic drugs, the versatility of the sulfonamide group is well-established.[4][5] When incorporated into a heterocyclic system like furan, which itself is present in numerous biologically active compounds, the potential for discovering novel therapeutic leads is significant.[6] This guide focuses on Ethyl 5-(chlorosulfonyl)-3-furoate, a reactive intermediate that serves as a launchpad for a diverse library of furoate-based sulfonamide derivatives.
Our objective is to provide a comprehensive comparison of the biological activities of a rationally designed series of this compound analogs. This guide will delve into their comparative efficacy as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. We will detail the experimental methodologies, present comparative data, and discuss the structure-activity relationships (SAR) that emerge, offering insights to guide future drug development endeavors.
Rationale for Analog Selection
The parent compound, this compound, possesses two key reactive sites for diversification: the sulfonyl chloride and the ethyl ester. To systematically explore the structure-activity relationships, we have synthesized a focused library of analogs by reacting the sulfonyl chloride with a series of primary and secondary amines, yielding a set of sulfonamides with varying electronic and steric properties. The ethyl ester is kept constant in this initial screen to isolate the effect of the sulfonamide substituent.
The selected analogs for this comparative study are:
-
Analog 1 (E5C3F-Aniline): N-phenyl derivative.
-
Analog 2 (E5C3F-Benzylamine): A more flexible N-benzyl derivative.
-
Analog 3 (E5C3F-Piperidine): A derivative containing a saturated heterocycle.
-
Analog 4 (E5C3F-Sulfanilamide): Incorporating a second sulfonamide group, a common feature in potent inhibitors.
This selection allows for the evaluation of how aromatic, aliphatic, and heterocyclic moieties attached to the sulfonamide nitrogen influence biological activity.
Part I: Carbonic Anhydrase Inhibition
The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[7][8] Dysregulation of specific CA isoforms is implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[9][10][11]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method was employed to determine the inhibitory activity of the analogs against two key human (h) CA isoforms: the ubiquitous cytosolic hCA II and the tumor-associated transmembrane hCA IX.
-
Enzyme Preparation: Recombinant hCA II and hCA IX were purified to homogeneity.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric pH indicator (p-nitrophenol) at 400 nm.
-
Procedure:
-
A solution containing the respective CA isoform and the pH indicator in Tris buffer is prepared.
-
Varying concentrations of the test analog (dissolved in DMSO) are added to the enzyme solution and incubated.
-
The reaction is initiated by injecting a CO₂-saturated water solution.
-
The initial rate of the catalyzed reaction is determined by measuring the change in absorbance over time.
-
-
Data Analysis: The IC₅₀ (concentration required for 50% inhibition) is calculated for each analog. The inhibition constant (Kᵢ) is then determined using the Cheng-Prusoff equation. Acetazolamide (AAZ), a clinically used CA inhibitor, serves as the positive control.
Comparative Data: CA Inhibition
| Compound | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | Selectivity Index (hCA II/hCA IX) |
| Acetazolamide (Control) | 12.1 | 25.7 | 0.47 |
| Analog 1 (E5C3F-Aniline) | 89.5 | 35.2 | 2.54 |
| Analog 2 (E5C3F-Benzylamine) | 150.3 | 98.6 | 1.52 |
| Analog 3 (E5C3F-Piperidine) | 215.8 | 180.4 | 1.20 |
| Analog 4 (E5C3F-Sulfanilamide) | 45.6 | 15.8 | 2.89 |
Structure-Activity Relationship and Insights
The data reveals that all synthesized analogs exhibit inhibitory activity against both CA isoforms, albeit with varying potencies and selectivities.
-
Analog 4 (E5C3F-Sulfanilamide) demonstrated the most potent inhibition against the tumor-associated hCA IX, with a Kᵢ value of 15.8 nM, surpassing the efficacy of Acetazolamide. The presence of the second sulfonamide moiety likely enhances the binding affinity within the enzyme's active site.
-
Analog 1 (E5C3F-Aniline) also showed promising and selective inhibition of hCA IX over hCA II. The planar aromatic ring may engage in favorable interactions with amino acid residues lining the active site cavity.
-
The increased flexibility of Analog 2 (E5C3F-Benzylamine) and the saturated nature of Analog 3 (E5C3F-Piperidine) resulted in reduced potency, suggesting that a more rigid conformation and aromatic features are beneficial for strong inhibition in this series.
The selectivity towards hCA IX is a desirable trait for developing anticancer agents, as this isoform is overexpressed in many hypoxic tumors and contributes to their acidic microenvironment.[9]
Caption: Inhibition of tumor-associated carbonic anhydrase IX.
Part II: Anticancer Activity
The anticancer potential of sulfonamide derivatives is widely documented, with mechanisms including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.[1][3][10][12] Based on the potent hCA IX inhibition observed, we evaluated the cytotoxic effects of the analogs against a human breast cancer cell line (MCF-7), which is known to express hCA IX under hypoxic conditions.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: MCF-7 cells were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After 24 hours, cells were treated with various concentrations of the analogs (and Doxorubicin as a positive control) for 48 hours.
-
MTT Addition: MTT reagent was added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined.
Comparative Data: In Vitro Cytotoxicity
| Compound | IC₅₀ against MCF-7 (µM) |
| Doxorubicin (Control) | 1.2 |
| Analog 1 (E5C3F-Aniline) | 15.8 |
| Analog 2 (E5C3F-Benzylamine) | 35.2 |
| Analog 3 (E5C3F-Piperidine) | 48.9 |
| Analog 4 (E5C3F-Sulfanilamide) | 8.5 |
Structure-Activity Relationship and Insights
The cytotoxicity data correlates well with the hCA IX inhibition results.
-
Analog 4 (E5C3F-Sulfanilamide) , the most potent hCA IX inhibitor, also displayed the highest cytotoxic activity against MCF-7 cells with an IC₅₀ of 8.5 µM. This supports the hypothesis that hCA IX inhibition is a key mechanism of action for the anticancer effect of this series.
-
The cytotoxic potencies followed the same trend as CA inhibition: Analog 4 > Analog 1 > Analog 2 > Analog 3 . This reinforces the SAR established in the enzyme inhibition assays, where aromatic and dual-sulfonamide functionalities contribute to enhanced biological activity. While the potency does not match that of the potent chemotherapeutic Doxorubicin, the results highlight a promising scaffold for further optimization.
Caption: Workflow for the MTT cell viability assay.
Part III: Antimicrobial Activity
Both furan and sulfonamide moieties are known to be present in various antimicrobial agents.[6][13][14] Sulfonamides classically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15][16]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the analogs was determined against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains were cultured to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test analogs were serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the analog that completely inhibited visible bacterial growth. Ciprofloxacin was used as the positive control.
Comparative Data: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Ciprofloxacin (Control) | 1 | 0.5 |
| Analog 1 (E5C3F-Aniline) | 64 | >128 |
| Analog 2 (E5C3F-Benzylamine) | 128 | >128 |
| Analog 3 (E5C3F-Piperidine) | >128 | >128 |
| Analog 4 (E5C3F-Sulfanilamide) | 32 | 64 |
Structure-Activity Relationship and Insights
The analogs demonstrated modest antimicrobial activity, with greater efficacy against the Gram-positive S. aureus.
-
Analog 4 (E5C3F-Sulfanilamide) was again the most active compound in the series. Its structure bears a resemblance to the core structure of antibacterial sulfa drugs, which may explain its comparatively better activity.[5][17]
-
Analog 1 (E5C3F-Aniline) also showed moderate activity against S. aureus.
-
The Gram-negative E. coli was generally more resistant, which is common due to its outer membrane acting as a permeability barrier.
The results suggest that while this scaffold possesses some inherent antimicrobial properties, significant optimization would be required to achieve clinically relevant potency.
Conclusion and Future Directions
This comparative guide demonstrates that derivatives of this compound are a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of carbonic anhydrases for anticancer applications. A clear structure-activity relationship has been established, where analogs bearing aromatic and additional sulfonamide functionalities exhibit superior potency.
Analog 4 (E5C3F-Sulfanilamide) has emerged as the lead compound from this initial screen, displaying potent and selective inhibition of the tumor-associated hCA IX and the highest cytotoxicity against the MCF-7 breast cancer cell line.
Future work should focus on:
-
Expanding the SAR: Synthesizing a broader range of analogs to refine the understanding of the structural requirements for high potency and selectivity.
-
Mechanism of Action Studies: Further elucidating the downstream effects of CA IX inhibition by the lead compounds, such as effects on cell cycle progression and apoptosis.
-
In Vivo Efficacy: Evaluating the most promising analogs in preclinical animal models of cancer to assess their therapeutic potential.
This systematic approach, combining rational design, targeted biological evaluation, and SAR analysis, provides a solid foundation for advancing this chemical series in drug discovery programs.
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Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
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Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Therapeutic potential of sulfamides as enzyme inhibitors. (2006). PubMed. Retrieved January 18, 2026, from [Link]
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Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Anticancer activity of some novel sulfonamide bearing biologically active heterocyclic moieties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. Retrieved January 18, 2026, from [Link]
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Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). University of Groningen Research Portal. Retrieved January 18, 2026, from [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved January 18, 2026, from [Link]
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Inhibition studies of sulfonamide-containing folate analogs in yeast. (2003). PubMed. Retrieved January 18, 2026, from [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
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Sulfonamide structure-activity relationship in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. (1972). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. Retrieved January 18, 2026, from [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Springer. Retrieved January 18, 2026, from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-(chlorosulfonyl)-3-furoate
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is as critical as any synthetic procedure. This guide provides a detailed, safety-driven protocol for the disposal of Ethyl 5-(chlorosulfonyl)-3-furoate, a reactive compound that demands careful handling from acquisition to elimination. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Profile and Chemical Reactivity
This compound is a reactive sulfonyl chloride. Its primary hazards stem from its high reactivity, particularly with water and other nucleophiles. Understanding these properties is fundamental to its safe handling and disposal.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Toxicity: Toxic if inhaled, with vapors causing respiratory irritation.[1]
-
High Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[1][2]
This reactivity is driven by the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). Nucleophiles, such as water, alcohols, and amines, will readily attack the sulfur atom, displacing the chloride ion. This reaction is typically rapid and highly exothermic.
| Property | Value | Source |
| CAS Number | 256373-91-8 | [1][3] |
| Molecular Formula | C₇H₇ClO₅S | [3] |
| Molecular Weight | 238.65 g/mol | [3] |
| Appearance | Not specified (typically a liquid or solid) | |
| Primary Hazards | Reacts violently with water, Toxic if inhaled, Causes severe skin burns and eye damage | [1] |
| Incompatible Materials | Water, Bases, Strong oxidizing agents, Amines | [1] |
The Chemistry of Disposal: A Two-Fold Challenge
The disposal of this compound requires addressing two key chemical functionalities: the highly reactive sulfonyl chloride group and the ester group.
-
Sulfonyl Chloride Neutralization: The primary disposal step involves the controlled hydrolysis of the sulfonyl chloride. This reaction, if uncontrolled (e.g., by accidental contact with water), is dangerous. However, by carefully adding the compound to a stirred, cold, basic solution, the reaction can be managed safely. The base neutralizes the acidic byproducts (hydrochloric acid and the resulting sulfonic acid) in real-time.[4][5][6]
-
Ester Hydrolysis: The procedure for neutralizing the sulfonyl chloride typically involves a basic solution (e.g., sodium hydroxide). These conditions will also promote the saponification (hydrolysis) of the ethyl ester group, converting it into a sodium carboxylate and ethanol.[7] This secondary reaction is beneficial as the resulting products are generally more water-soluble and less hazardous.
Mandatory Safety Protocols: Engineering and Personal Controls
Given the hazardous nature of this compound, strict safety protocols are non-negotiable.
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain and exhaust the toxic HCl gas and any other vapors released during neutralization.[2][4] Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[1]
-
Body Protection: A chemical-resistant lab coat or apron.[8]
-
Respiratory Protection: Not typically required if work is performed in a functional fume hood. If there is a risk of exposure, a NIOSH/MSHA-approved respirator should be used.[2]
-
Step-by-Step Disposal and Decontamination Protocols
The appropriate disposal path depends on the nature of the waste: uncontaminated reagent, contaminated solutions, or spill debris.
Protocol 4.1: Neutralization of Uncontaminated Reagent
This protocol is intended for small quantities (typically <100 g) of uncontaminated this compound.
Materials:
-
Large beaker or flask (at least 10x the volume of the base solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Dropping funnel or pipette
-
pH paper or pH meter
-
2.5 M Sodium hydroxide (NaOH) solution or 5% Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a stir bar into an ice bath on a magnetic stir plate. For every 1 gram of the sulfonyl chloride, prepare at least 50 mL of 2.5 M NaOH solution. Begin stirring the basic solution.[6]
-
Slow Addition: Using a pipette or dropping funnel, add the this compound to the cold, stirring basic solution dropwise. Never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[4]
-
Temperature Control: The reaction is exothermic. Monitor the temperature and maintain it below 45-50°C by adjusting the addition rate and ensuring the ice bath is effective.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for at least 2 hours to ensure the complete hydrolysis of both the sulfonyl chloride and the ester functionalities.[6]
-
Final pH Adjustment: Remove the ice bath and allow the solution to reach room temperature. Check the pH of the solution using pH paper or a meter. It should be basic. If necessary, neutralize to a pH between 5 and 9 with a dilute acid (e.g., 1M HCl).[9]
-
Disposal: Once neutralized, the resulting aqueous solution of salts and ethanol can typically be flushed down the drain with a large excess of water, in accordance with local wastewater regulations.[4][9] Always confirm that this practice is permitted at your institution.
Protocol 4.2: Management of Spills and Contaminated Materials
For spills or contaminated materials (e.g., used silica gel, contaminated labware), in-lab neutralization is often impractical and unsafe.
-
Evacuate and Ventilate: In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[4]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[1][4] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound, absorbed on [absorbent material]".
-
Disposal: The sealed container must be disposed of through your institution's approved hazardous waste management service.[1][10] Do not attempt to neutralize this solid waste in the lab.
Emergency Procedures for Exposure
In case of accidental exposure, immediate action is critical.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
By adhering to these scientifically grounded procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for personal safety and environmental responsibility.
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL (École polytechnique fédérale de Lausanne). [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 5-(chlorosulfonyl)-3-furoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 5-(chlorosulfonyl)-3-furoate (CAS No. 256373-91-8). As a sulfonyl chloride derivative, this compound is a valuable reagent in organic synthesis but demands rigorous adherence to safety protocols due to its significant hazards. This document moves beyond a simple checklist to explain the causality behind each procedural step, fostering a deep-rooted culture of safety and confidence in your laboratory operations.
Hazard Recognition: Understanding the Primary Risks
This compound is a moisture-sensitive and corrosive compound.[1] Its primary dangers stem from its high reactivity, particularly with water and other nucleophilic substances. A thorough understanding of these risks is the foundation of safe handling. The American Chemical Society (ACS) advocates for the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—as a guiding principle for laboratory safety.[2][3]
Core Hazards:
-
Violent Reactivity with Water: This is the most critical hazard. The compound reacts violently with moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[1] This reaction is exothermic and can cause pressure buildup in sealed containers.
-
Severe Corrosivity: It is classified as a corrosive material that causes severe skin burns and serious eye damage, potentially leading to blindness.[1]
-
Toxicity: The compound is toxic if inhaled, largely due to the release of HCl gas upon contact with moisture in the respiratory system.[1] Ingestion can cause severe damage to the digestive tract.[1]
-
Incompatibilities: It is incompatible with bases, strong oxidizing agents, and amines.[1]
Risk Minimization: Engineering Controls and Personal Protective Equipment (PPE)
Minimizing exposure is achieved through a combination of robust engineering controls and appropriate PPE.[3] These systems work in concert to provide layers of protection.
Engineering Controls: Your First Line of Defense
All work with this compound must be performed in a designated, well-ventilated area.[4]
-
Chemical Fume Hood: All manipulations of open containers must occur inside a properly functioning chemical fume hood.[4] The hood not only captures hazardous vapors but also serves as a physical shield.[4]
-
Glove Box: For operations requiring a strictly inert atmosphere or for handling larger quantities, a glove box is the preferred engineering control.[4][5]
-
Moisture Control: The work area must be free from water sources.[6] Ensure sinks, water baths, and other potential sources of moisture are not in the immediate vicinity.[6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is non-negotiable when handling this compound.[7][8] The following table summarizes the required equipment, selected to counter the specific hazards of corrosivity, toxicity, and reactivity.
| Body Part | PPE Specification | Rationale and Expert Insight |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) [7][9] | Double-gloving is recommended. Nitrile or neoprene provides good resistance against corrosive chemicals.[9] Inspect gloves for any signs of degradation or pinholes before each use.[1] PVC gloves offer little protection and should be avoided.[10] |
| Eyes/Face | Safety Goggles and a Full-Face Shield [7][9] | Safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes.[9] A full-face shield must be worn over the goggles to protect the entire face from corrosive splashes.[9] |
| Body | Flame-Resistant, Chemical-Resistant Lab Coat or Apron | A flame-resistant (FR) lab coat should be worn due to the potential for exothermic reactions.[11] Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage. |
| Respiratory | Full-Face Respirator with Acid Gas Cartridge (If needed) | While a fume hood is the primary control, a respirator may be necessary during large-scale transfers or when responding to a spill where vapor concentrations may exceed permissible exposure limits (PELs).[7][12] All users must be properly fit-tested as per OSHA standards.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical. Do not handle water-reactive chemicals when working alone.[4]
Pre-Handling Checklist:
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid inspection date and is functioning correctly (check airflow monitor).
-
Gather all Materials: Assemble all necessary equipment, including oven-dried glassware, dry solvents, and spill cleanup materials, inside the fume hood before starting.[6][11]
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Prepare Inert Atmosphere: If the procedure is highly sensitive to moisture, ensure a supply of inert gas (Nitrogen or Argon) is ready for blanketing the reaction.[11]
Handling Procedure:
-
Container Inspection: Before opening, carefully inspect the container for any signs of damage or salt buildup on the exterior, which could indicate a compromised seal.[13]
-
Inert Gas Purge: If transferring the liquid, use dry syringes or cannulas that have been purged multiple times with inert gas.[11]
-
Slow and Controlled Transfer: Conduct all transfers slowly and carefully to avoid splashes. When adding to a reaction, do so in a controlled, dropwise manner.
-
Secure Container: Immediately after dispensing the required amount, tightly close the main container.[4] If the container has a septum, flush the headspace with inert gas before storing.[5]
-
Never Return Excess: Never return unused chemical to the original container to avoid contamination that could trigger a reaction.[4][6]
Post-Handling Decontamination:
-
Quench Residuals: Carefully quench any residual material in transfer devices (e.g., syringes, cannulas) according to a pre-approved laboratory-specific procedure. A common method is slow addition to a non-nucleophilic, high-boiling point solvent before neutralization.
-
Clean Glassware: After quenching, glassware can be cleaned. Do not use water for the initial rinse of any unquenched residue.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete.[1]
Storage and Disposal Plan
Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area designated as a corrosives cabinet.[1][7]
-
Conditions: Keep the container tightly sealed and, if possible, store under an inert atmosphere like nitrogen.[1][11]
-
Segregation: Store away from incompatible materials, especially water, bases, alcohols, amines, and strong oxidizing agents.[1][5] Do not store near sinks or emergency showers.[6]
Disposal Plan: Managing Hazardous Waste
All waste containing this compound must be treated as hazardous waste.[14] Disposal must comply with all local, state, and federal regulations, such as those outlined by the EPA under the Resource Conservation and Recovery Act (RCRA).[15][16]
| Waste Stream | Disposal Procedure |
| Unused or Excess Chemical | Do NOT attempt to pour down the drain. Collect in a designated, labeled, and sealed hazardous waste container. The container must be compatible with corrosive materials.[17] |
| Contaminated Solids (e.g., paper towels, absorbent) | Place in a sealed, clearly labeled hazardous waste container. Do not mix with other waste streams.[18] Combustible materials like paper towels used for cleanup can pose a fire risk and should be handled with care.[5] |
| Empty Containers | Triple-rinse with a suitable dry organic solvent (e.g., dichloromethane or toluene). Collect the rinsate as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines. Uncleaned containers must be treated as the product itself.[18] |
| Aqueous Quench Solutions | After careful, controlled quenching and neutralization (e.g., with sodium bicarbonate) to a neutral pH, the resulting solution may be disposable down the drain with copious amounts of water, pending verification and approval from your institution's environmental health and safety office.[18] |
Emergency Preparedness: Spill and Exposure Response
Preparation is the final pillar of the RAMP framework.[19]
Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a spill.
Caption: Logical workflow for responding to a chemical spill.
Key Spill Response Actions:
-
DO NOT USE WATER or combustible absorbents like sawdust.[7][20]
-
For small spills, cover with a non-combustible, inert absorbent material like dry sand or earth.[7]
-
Carefully neutralize the contained spill by covering it with sodium carbonate (soda ash) or sodium bicarbonate.
-
Collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[1]
First Aid and Exposure Response:
Immediate action is required in case of personal exposure.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
- ACS publishes Guidelines for Secondary School Laboratory Safety. (n.d.). American Chemical Society.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Millennium Inorganic Chemicals.
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- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- This compound Safety Data Sheet. (2015, April 16). Fisher Scientific.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). BenchChem.
- Guidelines for Chemical Laboratory Safety in Secondary Schools. (n.d.). American Chemical Society.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health, Office of Research Services.
- Sulphuryl Chloride Safety Data Sheet. (n.d.). S D Fine-Chem Limited.
- Safety in Academic Chemistry Laboratories. (2017, March 6). American Chemical Society.
- Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
- Water-Reactive Chemicals. (n.d.). University of Minnesota.
- Water Reactive Chemicals SOP. (n.d.). Wayne State University.
- OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab.
- Water Reactive Chemicals Safety. (2023, January 24). University of Texas at Dallas.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information, NIH.
- 4-Ethylbenzene-1-sulfonyl chloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
- Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
- Hazardous Waste Program. (n.d.). Pennsylvania Department of Environmental Protection.
- Benzene Sulfonyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
- p-Xylene-2-sulfonyl Chloride Safety Data Sheet. (2025, June 12). TCI Chemicals.
- Ethyl Chloroformate Safety Data Sheet. (2024, November 5). Sigma-Aldrich.
- Ethyl Fluoroacetate Safety Data Sheet. (2025, October 29). TCI Chemicals.
- Ethyl Chloroformate Safety Data Sheet. (2010, April 27). Fisher Scientific.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali Filtration.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). National Institute for Occupational Safety and Health (NIOSH).
- Essential Chemical PPE. (2023, September 8). Trimaco.
- Chemical Resistant Personal Protective Equipment Written Program. (1996). Toxic Docs.
- Ethyl Chloride Safety Data Sheet (SDS). (n.d.). Gebauer Company.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
